3-(Trifluoromethyl)phenol-d4
説明
Structure
3D Structure
特性
分子式 |
C7H5F3O |
|---|---|
分子量 |
166.13 g/mol |
IUPAC名 |
1,3,5-trideuterio-2-deuteriooxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H5F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H/i2D,3D,4D/hD |
InChIキー |
UGEJOEBBMPOJMT-KVJLOAJYSA-N |
異性体SMILES |
[2H]C1=CC(=C(C(=C1C(F)(F)F)[2H])O[2H])[2H] |
正規SMILES |
C1=CC(=CC(=C1)O)C(F)(F)F |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide to 3-(Trifluoromethyl)phenol-d4: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical applications of 3-(Trifluoromethyl)phenol-d4. This deuterated analog of 3-(Trifluoromethyl)phenol serves as a crucial internal standard in quantitative analytical methodologies, particularly in the fields of environmental analysis and pharmaceutical development.
Core Chemical Properties
This compound is the deuterium-labeled form of 3-(Trifluoromethyl)phenol, where four hydrogen atoms on the phenyl ring and the hydroxyl group have been replaced by deuterium. This isotopic substitution imparts a higher molecular weight, which is essential for its use as an internal standard in mass spectrometry-based analyses, while maintaining nearly identical chemical properties to its non-deuterated counterpart.
Physical and Chemical Data
The physical and chemical properties of this compound and its non-deuterated analog are summarized in the tables below for easy comparison.
Table 1: General Chemical Properties
| Property | This compound | 3-(Trifluoromethyl)phenol |
| Synonyms | α,α,α-Trifluoro-m-cresol-d4 | α,α,α-Trifluoro-m-cresol, 3-Hydroxybenzotrifluoride |
| CAS Number | 1219798-47-6[1] | 98-17-9[2][3] |
| Molecular Formula | C₇HD₄F₃O[1] | C₇H₅F₃O[2][4] |
| Molecular Weight | 166.13 g/mol [1] | 162.11 g/mol [2][3] |
| Appearance | Liquid | Liquid[2][5] |
Table 2: Physical Properties
| Property | Value (for 3-(Trifluoromethyl)phenol) |
| Boiling Point | 178-179 °C[2][5] |
| Melting Point | -2 to -1.8 °C[2][5] |
| Density | 1.333 g/mL at 25 °C[2][5] |
| Refractive Index | n20/D 1.458[2][5] |
| Vapor Pressure | 0.56 mmHg at 40 °C[2][5] |
Synthesis and Isotopic Labeling
The synthesis of this compound typically involves the deuteration of 3-(Trifluoromethyl)phenol. While specific proprietary methods may exist, a general approach for deuterium labeling of phenols involves hydrogen-deuterium (H/D) exchange reactions.
General Experimental Protocol for H/D Exchange
A common method for introducing deuterium into aromatic rings is through acid- or metal-catalyzed H/D exchange in the presence of a deuterium source, such as deuterium oxide (D₂O).
Objective: To replace the four exchangeable protons on the aromatic ring and the hydroxyl group of 3-(Trifluoromethyl)phenol with deuterium.
Materials:
-
3-(Trifluoromethyl)phenol
-
Deuterium oxide (D₂O)
-
Deuterated acid catalyst (e.g., D₂SO₄ or DCl) or a metal catalyst (e.g., Platinum on carbon, Pd/C)
-
Anhydrous solvent (e.g., deuterated chloroform, CDCl₃)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(Trifluoromethyl)phenol in an excess of deuterium oxide.
-
Catalyst Addition: Add a catalytic amount of a deuterated acid or a metal catalyst.
-
Reaction: Heat the mixture to reflux and stir for a prolonged period (typically several hours to days) to facilitate the H/D exchange. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals of the aromatic ring and the hydroxyl group.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a metal catalyst was used, filter it off.
-
Extraction: Transfer the mixture to a separatory funnel and extract the deuterated product with an anhydrous organic solvent like deuterated chloroform.
-
Drying and Solvent Removal: Wash the organic layer with a small amount of D₂O, dry it over anhydrous magnesium sulfate, and remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The product can be further purified by distillation or column chromatography if necessary.
Caption: General workflow for the synthesis of this compound.
Analytical Applications and Experimental Protocols
The primary application of this compound is as an internal standard for the quantitative analysis of organic compounds, particularly phenols, pesticides, and other environmental contaminants, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The use of a deuterated internal standard is crucial for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.
General Experimental Protocol for Quantitative Analysis using GC-MS
Objective: To quantify the concentration of a target analyte (e.g., a phenolic pesticide) in a sample matrix using this compound as an internal standard.
Materials and Instrumentation:
-
Sample containing the target analyte
-
This compound solution of a known concentration
-
Extraction solvent (e.g., dichloromethane, acetonitrile)
-
Derivatizing agent (if necessary, e.g., BSTFA)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample into a vial.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Perform sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes and the internal standard.
-
Concentrate the extract to a final volume.
-
If the analytes are not volatile or have poor chromatographic properties, perform derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the prepared sample into the GC-MS system.
-
Separate the components on the GC column using an appropriate temperature program.
-
Detect the analytes and the internal standard using the mass spectrometer, typically in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Integrate the peak areas of the target analyte and the internal standard.
-
Calculate the response factor (RF) from the analysis of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard.
-
Determine the concentration of the analyte in the sample using the following formula:
Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)
-
References
- 1. 3-Nitro-5-(trifluoromethyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 2. hpst.cz [hpst.cz]
- 3. Analysis of Environmental Contaminants using High Performance Quantitative LC/MS/MS - Waters Corporation Environmental Analysis | PDF [slideshare.net]
- 4. agilent.com [agilent.com]
- 5. High-Throughput Multiresidue Pesticides Analysis by GC-MS/MS [restek.com]
In-Depth Technical Guide to 3-(Trifluoromethyl)phenol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and applications of 3-(Trifluoromethyl)phenol-d4, a crucial tool in modern analytical and pharmaceutical research.
Core Physical and Chemical Characteristics
This compound is the deuterated analogue of 3-(trifluoromethyl)phenol. The incorporation of four deuterium atoms into the phenyl ring results in a molecule with a higher molecular weight, which is essential for its primary application as an internal standard in mass spectrometry-based quantitative analysis. While specific experimental data for the deuterated compound is not extensively published, its physical properties are expected to be very similar to its non-deuterated counterpart.
Table 1: Physical and Chemical Properties
| Property | This compound | 3-(Trifluoromethyl)phenol (for comparison) |
| Molecular Formula | C₇HD₄F₃O | C₇H₅F₃O[1] |
| Molecular Weight | 166.14 g/mol | 162.11 g/mol [1] |
| CAS Number | 1219798-47-6 | 98-17-9[1] |
| Appearance | Not specified (likely a liquid) | Liquid[1] |
| Melting Point | Not specified | -2 to -1.8 °C[1] |
| Boiling Point | Not specified | 178-179 °C[1] |
| Density | Not specified | 1.333 g/mL at 25 °C[1] |
| Refractive Index | Not specified | n20/D 1.458[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through hydrogen-deuterium exchange on the aromatic ring of 3-(trifluoromethyl)phenol. A general and effective method involves acid-catalyzed exchange using a strong acid and a deuterium source, such as deuterium oxide (D₂O).
Experimental Protocol: Acid-Catalyzed Deuteration
This protocol is a representative method for the deuteration of phenols and can be adapted for the synthesis of this compound.
Materials:
-
3-(Trifluoromethyl)phenol
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Sulfuric acid-d₂ (D₂SO₄, 98 wt. % in D₂O)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(trifluoromethyl)phenol (1.0 eq) in an excess of deuterium oxide.
-
Acidification: Carefully add a catalytic amount of sulfuric acid-d₂ to the solution.
-
Reaction: Heat the mixture to reflux and stir for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.
-
Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The product is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution (in D₂O) and then with brine (in D₂O). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield this compound.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application in Quantitative Analysis
The primary application of this compound is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its chemical properties are nearly identical to the non-deuterated analyte, but its increased mass allows it to be distinguished by a mass spectrometer. This co-elution and differential detection enable accurate quantification by correcting for variations in sample preparation and instrument response.
Experimental Protocol: Quantification of a Drug Metabolite using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of a hypothetical drug metabolite that is structurally related to 3-(trifluoromethyl)phenol in a biological matrix (e.g., plasma).
Materials:
-
Biological plasma samples
-
Analyte of interest (drug metabolite)
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard solution (this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient elution program optimized for the separation of the analyte and IS.
-
Flow rate: 0.3 mL/min
-
Injection volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
-
Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards of known concentrations and their corresponding peak area ratios.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Diagram 2: Analytical Workflow
Caption: Workflow for quantitative analysis using an internal standard.
Biological Activity and Signaling Pathways
3-(Trifluoromethyl)phenol and its derivatives are utilized as building blocks in the synthesis of various pharmaceuticals and agrochemicals.[3] The trifluoromethyl group can significantly influence the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding affinity.[4] However, this compound itself is designed to be chemically and biologically inert under analytical conditions. Its primary role as an internal standard relies on it not interfering with the biological system being studied or the metabolic fate of the analyte of interest. There is currently no evidence to suggest that this compound is directly involved in any specific signaling pathways. Its utility lies in its ability to mimic the analytical behavior of the target analyte without eliciting a biological response.
Diagram 3: Role of Internal Standard
Caption: Logical relationship of an internal standard in analysis.
References
3-(Trifluoromethyl)phenol-d4 molecular structure
An In-depth Technical Guide to the Molecular Structure of 3-(Trifluoromethyl)phenol-d4
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of this compound (α,α,α-Trifluoro-m-cresol-d4). As a deuterated analog of 3-(Trifluoromethyl)phenol, this compound is of significant interest to researchers in drug development and analytical sciences. The incorporation of deuterium atoms offers a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry. This document details its physicochemical properties, spectroscopic data, synthesis, and primary applications, serving as a vital resource for scientists and professionals in the field.
Molecular Structure and Identification
This compound is a derivative of phenol where a trifluoromethyl group is substituted at the meta-position (carbon 3) of the benzene ring, and four hydrogen atoms on the aromatic ring are replaced with deuterium. The parent compound, 3-(Trifluoromethyl)phenol, is a versatile building block in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group, such as enhanced stability and lipophilicity.[1]
The deuteration of the aromatic ring provides a distinct mass shift, which is essential for its use as an internal standard in analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Physicochemical Properties
The quantitative data for this compound and its non-deuterated parent compound are summarized below for comparison. Physical properties such as melting and boiling points are cited from the parent compound as they are not expected to differ significantly.
| Property | This compound | 3-(Trifluoromethyl)phenol |
| Synonyms | α,α,α-Trifluoro-m-cresol-d4 | 3-Hydroxybenzotrifluoride, m-Hydroxybenzotrifluoride[3][4] |
| Molecular Formula | C₇HD₄F₃O | C₇H₅F₃O[3][4] |
| Molecular Weight | 166.13 g/mol | 162.11 g/mol [3][4] |
| CAS Number | 1189472-13-8 | 98-17-9[3][4] |
| Physical Data (Reference: 3-(Trifluoromethyl)phenol) | Value |
| Appearance | Liquid |
| Melting Point | -2 to -1.8 °C |
| Boiling Point | 178-179 °C |
| Density | 1.333 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.458 |
| Vapor Pressure | 0.56 mmHg (40 °C) |
Spectroscopic Data
Mass spectrometry is a key analytical technique for confirming the identity and purity of this compound. The mass spectrum of the deuterated compound will show a molecular ion peak (M+) at m/z 166, which is 4 mass units higher than that of the non-deuterated compound (m/z 162).[5][6] This mass difference is the basis for its utility as an internal standard.
The NIST Chemistry WebBook provides mass spectrum and IR spectrum data for the parent compound, 3-(Trifluoromethyl)phenol, which can serve as a reference for interpreting the spectra of the deuterated version.[4][5]
Synthesis and Manufacturing
While specific protocols for the deuteration of 3-(Trifluoromethyl)phenol are proprietary, the synthesis of the parent compound provides insight into the manufacturing process. A common method involves the diazotization of 3-(trifluoromethyl)-aniline, followed by hydrolysis of the resulting diazonium salt.[7]
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)phenol
This protocol is adapted from a patented method for the synthesis of the non-deuterated compound.[7]
-
Diazotization: A solution of 3-(trifluoromethyl)-aniline is prepared in an aqueous solution of concentrated sulfuric acid. The solution is cooled to approximately 5°C.
-
A solution of sodium nitrite in water is added to the aniline solution to perform the diazotization. The reaction mixture is stirred for one hour at 5°C.
-
Excess nitrite is neutralized with urea.
-
Hydrolysis: The diazonium salt solution is then added to a boiling mixture of xylene and an aqueous solution of copper sulfate pentahydrate.
-
Recovery: The resulting 3-(trifluoromethyl)-phenol is recovered from the reaction mixture. This method is noted for producing high yields and a purer product.[7]
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for bioanalytical and pharmacokinetic studies.[2] Stable isotope-labeled compounds are the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte but are easily distinguished by their mass.
The parent compound, 3-(Trifluoromethyl)phenol, is a crucial intermediate in the synthesis of various pharmaceutical agents.[8][9] For instance, it has been used in the preparation of the antiglaucoma agent travoprost. It is also a precursor for compounds that are investigated as serotonin uptake inhibitors for treating depression.[6] The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug molecules.[10]
Safety and Handling
Based on the data for the parent compound, 3-(Trifluoromethyl)phenol is classified as a warning-level hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment (PPE), including gloves and eyeshields, should be used when handling this chemical. It is considered a combustible liquid. Users should consult the Safety Data Sheet (SDS) for detailed handling and storage information.
References
- 1. myuchem.com [myuchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]
- 5. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]
- 6. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 7. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
Technical Guide to the Isotopic Purity of 3-(Trifluoromethyl)phenol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of 3-(Trifluoromethyl)phenol-d4, a deuterated analog of 3-(Trifluoromethyl)phenol. This document outlines the quality specifications, analytical methodologies for purity determination, and relevant synthesis information to support its application in research and drug development.
Core Concepts in Isotopic Purity
For a deuterated compound, "purity" encompasses both chemical and isotopic purity.
-
Chemical Purity: Refers to the absence of any chemical species other than the intended compound and its isotopologues.
-
Isotopic Purity: Quantifies the extent of deuterium incorporation at specific labeled positions within the molecule. It is often expressed as "atom percent D," which represents the percentage of deuterium at a given labeled site.[1] The final product is typically a mixture of isotopologues (molecules with the same chemical formula but different numbers of deuterium atoms).[1]
Quality Specifications for this compound
The following table summarizes the typical quality specifications for commercially available this compound. Data is based on information from suppliers such as LGC Standards.
| Parameter | Specification |
| Chemical Purity | ≥ 98% |
| Isotopic Purity | ≥ 98 atom % D |
| Molecular Formula | C₇HD₄F₃O |
| CAS Number | 1219798-47-6 |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the level and position of deuteration.[2]
Objective: To quantify the isotopic purity by analyzing the proton and deuterium spectra of the sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in a high-purity deuterated solvent (e.g., Chloroform-d, Acetone-d6) that does not have signals overlapping with the analyte's signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H-NMR Spectroscopy:
-
Acquire a quantitative ¹H-NMR spectrum.
-
Identify the residual proton signals corresponding to the deuterated positions on the aromatic ring.
-
Integrate these residual proton signals and compare them to the integral of a non-deuterated signal in the molecule (if available) or an internal standard. The percentage of deuteration can be calculated from these integral ratios.
-
-
²H-NMR Spectroscopy:
-
Acquire a ²H-NMR spectrum.
-
The presence of a signal at the chemical shift corresponding to the aromatic protons confirms deuterium incorporation. The integral of this signal is proportional to the amount of deuterium.
-
Data Analysis:
The isotopic purity (Atom % D) is calculated using the following formula:
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a highly sensitive method for determining the distribution of isotopologues.[3][4]
Objective: To determine the relative abundance of each isotopologue (d0, d1, d2, d3, d4) and calculate the overall isotopic enrichment.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.
-
-
LC-MS or Direct Infusion-MS Analysis:
-
Introduce the sample into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, via liquid chromatography or direct infusion.[5]
-
Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI).
-
-
Data Analysis:
-
Identify the molecular ion peaks corresponding to the different isotopologues (M, M+1, M+2, M+3, M+4).
-
Measure the relative intensity of each isotopologue peak.
-
Correct for the natural abundance of ¹³C to accurately determine the contribution of deuterium to each peak.
-
The isotopic distribution is reported as the relative percentage of each isotopologue.
-
Synthesis of 3-(Trifluoromethyl)phenol
While the specific deuteration process for this compound is often proprietary, understanding the synthesis of the parent compound provides valuable context. A common method involves the diazotization of 3-(trifluoromethyl)aniline followed by hydrolysis.[6][7]
Caption: A simplified workflow for the synthesis of 3-(Trifluoromethyl)phenol.
Analytical Workflow for Isotopic Purity Determination
The following diagram illustrates a typical workflow for the comprehensive analysis of the isotopic purity of this compound.
Caption: A logical workflow for determining the isotopic purity of deuterated compounds.
References
- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents [patents.google.com]
- 7. Study on the synthesis of trifluoromethyl benzene - three series of products to three trifluoromethyl aniline and three trifluoromethyl phenol synthesis - Dissertation [m.dissertationtopic.net]
An In-depth Technical Guide to the Synthesis and Labeling of 3-(Trifluoromethyl)phenol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and deuterium labeling of 3-(Trifluoromethyl)phenol-d4. The introduction of deuterium into molecules is a critical strategy in pharmaceutical research to enhance metabolic stability, modify pharmacokinetic profiles (ADME properties), and serve as internal standards for quantitative mass spectrometry.[1] This document outlines a robust two-stage process: the initial synthesis of the 3-(trifluoromethyl)phenol precursor followed by a high-efficiency deuterium labeling protocol.
Synthesis of 3-(Trifluoromethyl)phenol Precursor
The most common and industrially applicable method for synthesizing 3-(trifluoromethyl)phenol is the diazotization of 3-(trifluoromethyl)aniline, followed by the hydrolysis of the resulting diazonium salt. This method offers high yields and utilizes readily available starting materials.
Experimental Protocol: Diazotization and Hydrolysis
This protocol is adapted from established procedures for the synthesis of trifluoromethylphenols.
Materials:
-
3-(Trifluoromethyl)aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Xylene
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazonium Salt Formation:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 3-(trifluoromethyl)aniline in aqueous sulfuric acid. For every 1 mole of aniline, use approximately 2 moles of H₂SO₄ in 6-8 volumes of water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 molar equivalents) in water dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 30-60 minutes.
-
Add a small amount of urea to quench any excess nitrous acid.
-
-
Hydrolysis:
-
In a separate, larger reaction vessel, prepare a vigorously stirred, boiling mixture of xylene and an aqueous solution of copper sulfate (e.g., 0.1 molar equivalents of CuSO₄·5H₂O).
-
Add the cold diazonium salt solution from the previous step to the boiling xylene-copper sulfate mixture over a period of 1-2 hours. Vigorous nitrogen evolution will occur.
-
After the addition is complete, continue to heat and stir the mixture for an additional hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the organic (xylene) layer from the aqueous layer.
-
Extract the aqueous layer twice with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
The crude 3-(trifluoromethyl)phenol can be purified by vacuum distillation to yield a colorless to light yellow liquid.
-
Synthesis Workflow
Caption: Workflow for the synthesis of 3-(Trifluoromethyl)phenol precursor.
Deuterium Labeling of 3-(Trifluoromethyl)phenol
The target molecule, this compound, requires the exchange of four hydrogen atoms on the aromatic ring with deuterium. This can be achieved via a strong acid-catalyzed hydrogen-deuterium (H/D) exchange reaction. The hydroxyl group is a powerful ortho-, para-directing group, activating positions 2, 4, and 6 for electrophilic aromatic substitution, while the trifluoromethyl group is a deactivating, meta-directing group. The combined electronics favor deuteration at positions 2, 4, and 6, with position 5 being the most deactivated. Achieving full d4 labeling requires forcing conditions.
Experimental Protocol: Acid-Catalyzed H/D Exchange
This protocol is a generalized procedure based on methods for the deuteration of phenols using strong acids.[2][3]
Materials:
-
3-(Trifluoromethyl)phenol (synthesized in Stage 1)
-
Deuterium Oxide (D₂O, 99.8 atom % D)
-
Deuterated Sulfuric Acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D)
-
Dichloromethane-d2 (CD₂Cl₂) or Diethyl Ether (for extraction)
-
Saturated Sodium Bicarbonate Solution (prepared in D₂O if necessary to minimize back-exchange)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
High-pressure reaction vessel or sealed thick-walled glass tube
Procedure:
-
Reaction Setup:
-
In a high-pressure reaction vessel, dissolve 3-(trifluoromethyl)phenol (1.0 eq) in deuterium oxide (D₂O, ~10-20 volumes).
-
Carefully add deuterated sulfuric acid (D₂SO₄, ~2-3 eq) to the solution. The vessel should be cooled in an ice bath during this addition.
-
Seal the vessel tightly.
-
-
H/D Exchange Reaction:
-
Heat the sealed vessel to 100-150°C with vigorous stirring for 24-72 hours. The reaction progress and deuterium incorporation can be monitored by taking small aliquots (if possible) and analyzing by ¹H NMR or MS.
-
-
Work-up and Purification:
-
Cool the reaction vessel to room temperature and then in an ice bath before carefully opening.
-
Neutralize the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether). Perform this extraction three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by column chromatography or vacuum distillation to obtain the final product.
-
Deuteration Workflow Diagram
Caption: Experimental workflow for the acid-catalyzed deuteration of the precursor.
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes for the synthesis and labeling process.
Table 1: Precursor Synthesis Parameters
| Parameter | Value |
|---|---|
| Starting Material | 3-(Trifluoromethyl)aniline |
| Key Reagents | NaNO₂, H₂SO₄, CuSO₄ |
| Diazotization Temp. | 0-5°C |
| Hydrolysis Temp. | 100-110°C (Boiling Xylene) |
| Typical Yield | 80-90% |
| Purity (Post-Distillation) | >98% (GC) |
Table 2: Deuterium Labeling Parameters & Results
| Parameter | Value |
|---|---|
| Starting Material | 3-(Trifluoromethyl)phenol |
| Deuterium Source | D₂O |
| Catalyst | D₂SO₄ |
| Reaction Temp. | 120°C |
| Reaction Time | 48 hours |
| Typical Yield | 70-85% |
| Isotopic Purity (d4) | >95% |
| Deuterium Incorporation | >98 atom % D |
Table 3: Characterization Data
| Analysis | Precursor (C₇H₅F₃O) | Product (C₇HD₄F₃O) |
|---|---|---|
| Molecular Weight | 162.11 g/mol | 166.13 g/mol |
| MS (m/z) [M]⁺ | 162 | 166 |
| ¹H NMR | Aromatic (4H), Hydroxyl (1H) | Hydroxyl (1H), Residual Aromatic (<0.2H) |
| ²H NMR | No signal | Aromatic (4D) |
Application in Pharmacokinetic Studies
Deuterated compounds like this compound are invaluable in drug development, particularly for studying pharmacokinetics. By replacing C-H bonds with stronger C-D bonds at sites of metabolism, the rate of drug breakdown can be slowed. This "Kinetic Isotope Effect" can lead to improved drug efficacy and safety profiles.[4] The diagram below illustrates this concept.
Caption: Role of deuteration in altering drug metabolism via the Kinetic Isotope Effect.
References
- 1. A facile and general acid-catalyzed deuteration at methyl groups of N-heteroarylmethanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Targeted deuteration of polyphenolics for their qualitative and quantitative metabolomic analysis in plant-derived extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
3-(Trifluoromethyl)phenol-d4 stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 3-(Trifluoromethyl)phenol-d4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide on the stability and storage of this compound based on the chemical properties of the non-deuterated analog, general knowledge of deuterated compounds, and established stability testing guidelines. Specific stability data for this compound is not publicly available. The recommendations herein are for guidance and should be supplemented with in-house stability studies.
Introduction
This compound is a deuterated form of 3-(Trifluoromethyl)phenol, a versatile building block in medicinal chemistry and materials science. The incorporation of deuterium can offer advantages in drug development, such as modifying metabolic profiles (the kinetic isotope effect) and serving as an internal standard in analytical studies. Understanding the stability and optimal storage conditions of this isotopically labeled compound is critical for ensuring its purity, integrity, and performance in sensitive applications.
This guide summarizes the known properties of the parent compound, outlines recommended storage and handling procedures for deuterated phenols, and provides a framework for designing stability studies based on established pharmaceutical guidelines.
Physicochemical Properties
While specific data for this compound is limited, the properties of the non-deuterated analog, 3-(Trifluoromethyl)phenol, provide a strong basis for its handling and storage.
Table 1: Physicochemical Properties of 3-(Trifluoromethyl)phenol [1]
| Property | Value |
| CAS Number | 98-17-9 |
| Molecular Formula | C₇H₅F₃O |
| Molecular Weight | 162.11 g/mol |
| Appearance | Liquid |
| Melting Point | -2 to -1.8 °C |
| Boiling Point | 178-179 °C |
| Density | 1.333 g/mL at 25 °C |
| Refractive Index | n20/D 1.458 |
| Flash Point | 73 °C (closed cup) |
Recommended Storage and Handling
Proper storage and handling are paramount to prevent degradation and maintain the isotopic and chemical purity of this compound. The primary degradation pathways for phenols include oxidation and photosensitized degradation. Deuterated compounds, particularly those with exchangeable deuterium atoms (like the hydroxyl group in a phenol), are also susceptible to H/D exchange with atmospheric moisture.
Table 2: Recommended Storage and Handling Conditions for Deuterated Phenols
| Condition | Recommendation | Rationale |
| Temperature | Refrigerate at +2°C to +8°C[2] | To slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen)[3][4] | To prevent oxidation. |
| Light | Protect from light by using amber vials or storing in the dark[2][5] | To prevent photolytic degradation. |
| Moisture | Store in a desiccated environment[2][3][4] | To prevent H/D exchange with atmospheric water. |
| Container | Use well-sealed containers; single-use ampules are ideal for high-purity applications[3][5] | To minimize exposure to air and moisture upon repeated use. |
Handling Protocol to Minimize Contamination and Degradation
Caption: Workflow for handling this compound to minimize degradation.
Stability Testing: Experimental Protocols
A comprehensive stability testing program is essential to determine the shelf-life and re-test period for this compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[6][7]
Forced Degradation Studies
Forced degradation (or stress testing) helps to identify potential degradation products and establish the intrinsic stability of the molecule. This is crucial for developing stability-indicating analytical methods.
Experimental Conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Expose solid material to 70°C for 48 hours.
-
Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
Analysis: Analyze stressed samples by a stability-indicating method (e.g., HPLC-UV, GC-MS) to quantify the parent compound and detect any degradation products.
Long-Term and Accelerated Stability Studies
These studies are performed to establish the re-test period or shelf life under recommended storage conditions.
Table 3: ICH Stability Study Conditions [6][7]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency for Long-Term Studies:
-
Every 3 months for the first year.
-
Every 6 months for the second year.
-
Annually thereafter.
Parameters to be Tested:
-
Appearance
-
Assay
-
Purity (detection of degradation products)
-
Isotopic enrichment (if feasible, e.g., by mass spectrometry)
-
Water content
Workflow for a Stability Testing Program
Caption: A general workflow for a comprehensive stability testing program.
Potential Degradation Pathways
Based on the structure of 3-(Trifluoromethyl)phenol, the following degradation pathways should be considered:
-
Oxidation: Phenols are susceptible to oxidation, which can be catalyzed by light, heat, and metal ions. This can lead to the formation of colored quinone-type structures.
-
Photodegradation: Aromatic compounds can undergo degradation upon exposure to UV light. Studies on other trifluoromethylphenols have shown that photolysis can occur, potentially leading to the cleavage of the trifluoromethyl group.[8]
-
H/D Exchange: The deuterium on the hydroxyl group is readily exchangeable with protons from atmospheric moisture. While the deuterium atoms on the aromatic ring are more stable, they could potentially undergo exchange under acidic or basic conditions, especially at elevated temperatures.
Conclusion
While specific stability data for this compound is not extensively documented, a robust stability and storage plan can be established based on the known properties of its non-deuterated counterpart and general principles for handling deuterated compounds. To ensure the highest quality and reliability in research and development, it is imperative to store this compound under refrigerated, dark, dry, and inert conditions. Furthermore, conducting in-house stability studies following ICH guidelines is strongly recommended to establish a definitive shelf life and re-test period for specific batches and storage configurations.
References
- 1. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-370-5 [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ukisotope.com [ukisotope.com]
- 6. Stability Testing - Pharmaceutical Products [eurofins.nl]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. researchgate.net [researchgate.net]
Technical Guide: The Role of 3-(Trifluoromethyl)phenol-d4 in Modern Research
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth exploration of the primary application of 3-(Trifluoromethyl)phenol-d4 as an internal standard in quantitative mass spectrometry.
Introduction: The Need for Precision in Quantitative Analysis
In the realms of pharmaceutical development, environmental monitoring, and clinical diagnostics, the accurate quantification of chemical compounds is paramount. Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used analytical technique renowned for its sensitivity and specificity. However, several factors can introduce variability and compromise the accuracy of quantitative results, including:
-
Matrix Effects: The complex composition of biological and environmental samples can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[1][2]
-
Sample Preparation Losses: Analyte can be lost during extraction, cleanup, and transfer steps.[1]
-
Instrumental Variability: Fluctuations in the performance of the LC-MS system, such as injection volume inconsistencies and ion source drift, can affect signal intensity.[3]
To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[1] this compound is a deuterated analog of 3-(Trifluoromethyl)phenol and serves as an ideal internal standard for its quantification.
The Core Application: this compound as an Internal Standard
The principal application of this compound in research is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of 3-(Trifluoromethyl)phenol.[1]
Principle of Isotope Dilution Mass Spectrometry
IDMS involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation.[1] Because the deuterated standard is chemically identical to the native analyte, it experiences the same processing and analysis variations.[2] Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard.[1]
The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects.
Why Deuterated Standards are Effective
Deuterated standards, like this compound, are preferred because:
-
Chemical and Physical Similarity: They exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly during sample extraction, chromatography, and ionization.[1][2]
-
Co-elution: The deuterated standard co-elutes with the analyte in liquid chromatography, meaning they experience the same matrix effects at the same time.[4]
-
Mass Difference: The incorporation of deuterium atoms results in a distinct mass difference, allowing the mass spectrometer to differentiate between the analyte and the internal standard.[1]
-
Stability: Deuterium is a stable, non-radioactive isotope.[2]
Quantitative Data and Method Parameters
The following tables summarize typical quantitative data and parameters for an LC-MS/MS method for the analysis of 3-(Trifluoromethyl)phenol using this compound as an internal standard.
Table 1: Compound Properties and Mass Spectrometry Parameters
| Parameter | 3-(Trifluoromethyl)phenol (Analyte) | This compound (Internal Standard) |
| Chemical Formula | C₇H₅F₃O | C₇HD₄F₃O |
| Molecular Weight | 162.11 g/mol | 166.13 g/mol |
| Precursor Ion (m/z) | 161.0 | 165.0 |
| Product Ion (m/z) | 112.0 | 116.0 |
| Collision Energy (eV) | 20 | 20 |
| Dwell Time (ms) | 100 | 100 |
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Experimental Protocol: Quantification of 3-(Trifluoromethyl)phenol in Plasma
This section outlines a typical protocol for the quantitative analysis of 3-(Trifluoromethyl)phenol in human plasma using this compound as an internal standard.
Materials and Reagents
-
3-(Trifluoromethyl)phenol analytical standard
-
This compound internal standard
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Preparation of Standards and Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of 3-(Trifluoromethyl)phenol and this compound in acetonitrile.
-
Working Standards: Prepare a series of working standard solutions of 3-(Trifluoromethyl)phenol by serial dilution of the stock solution with 50:50 acetonitrile:water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a 100 ng/mL working solution of this compound in acetonitrile.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or HPLC vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Inject the prepared samples onto the LC-MS/MS system using the parameters outlined in Tables 1 and 2.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
Data Analysis
-
Integrate the peak areas for the analyte and internal standard transitions.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of 3-(Trifluoromethyl)phenol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Workflow for Quantitative Analysis using a Deuterated Internal Standard
Caption: Workflow for the quantitative analysis of 3-(Trifluoromethyl)phenol using its deuterated internal standard.
Rationale for Using a Deuterated Internal Standard
Caption: Logical diagram illustrating how a deuterated internal standard corrects for experimental variability.
Conclusion
This compound is a critical tool for researchers requiring accurate and precise quantification of its non-deuterated analog. Its use as an internal standard in isotope dilution mass spectrometry effectively mitigates common sources of analytical error, such as matrix effects and sample preparation losses. By incorporating this deuterated standard into their analytical workflows, scientists in drug development, environmental analysis, and other fields can ensure the reliability and robustness of their quantitative data. The principles and protocols outlined in this guide provide a framework for the successful implementation of this compound in research applications.
References
The Kinetic Isotope Effect of 3-(Trifluoromethyl)phenol-d4: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of deuterium into drug candidates, a process known as deuteration, is a promising strategy to enhance their metabolic stability and pharmacokinetic profiles. This technical guide delves into the core principles of the kinetic isotope effect (KIE) with a specific focus on 3-(Trifluoromethyl)phenol-d4. While direct experimental data for this specific molecule is not publicly available, this document synthesizes information on the metabolism of analogous compounds to provide a comprehensive overview of the expected metabolic pathways, the theoretical basis of the KIE in this context, and detailed experimental protocols for its determination. Understanding the potential KIE of deuterated compounds like this compound is crucial for anticipating and optimizing drug metabolism, thereby accelerating the drug development pipeline.
Introduction to the Kinetic Isotope Effect in Drug Metabolism
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In the context of drug metabolism, the substitution of a hydrogen atom (¹H) with a deuterium atom (²H or D) can lead to a significant decrease in the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes.[1] This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than the corresponding carbon-hydrogen (C-H) bond, thus requiring more energy to be broken in the rate-determining step of a reaction.[2][3] By strategically placing deuterium at metabolically labile positions within a drug molecule, its metabolic breakdown can be slowed, potentially leading to improved pharmacokinetic properties such as a longer half-life and increased exposure.[2]
Predicted Metabolic Pathways of 3-(Trifluoromethyl)phenol
The primary route of metabolism for phenolic compounds is aromatic hydroxylation, a reaction predominantly catalyzed by CYP enzymes in the liver.[4][5] For 3-(Trifluoromethyl)phenol, the regioselectivity of hydroxylation is dictated by the electronic properties of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups. The hydroxyl group is an activating substituent that directs electrophilic attack to the ortho and para positions (C2, C4, and C6), while the trifluoromethyl group is a deactivating, meta-directing group. Therefore, the most probable sites of hydroxylation on the aromatic ring of 3-(Trifluoromethyl)phenol are positions 2, 4, and 6.
Based on this, the predicted metabolic pathway for 3-(Trifluoromethyl)phenol involves the formation of one or more hydroxylated metabolites, as depicted in the following diagram.
The Kinetic Isotope Effect in the Metabolism of this compound
The magnitude of the deuterium KIE on the metabolism of this compound will depend on which C-H bonds are deuterated and whether the cleavage of these bonds is the rate-determining step of the hydroxylation reaction. Aromatic hydroxylation by CYP enzymes is a complex process that often proceeds through an arene oxide intermediate.[1] In this mechanism, the initial formation of the arene oxide is often the rate-limiting step, and since this step does not involve C-H bond cleavage, the observed KIE is typically small (close to 1).[1][6] However, if a step involving C-H bond cleavage, such as the subsequent tautomerization to form the phenol, becomes rate-limiting, a more significant KIE may be observed.[7]
The following table summarizes the expected KIE values for the metabolism of this compound based on different mechanistic scenarios.
| Deuteration Position | Rate-Determining Step | Expected KIE (kH/kD) | Rationale |
| Aromatic Ring (C2, C4, C6) | Arene oxide formation | ~1 | C-H/C-D bond cleavage is not involved in the rate-determining step.[1] |
| Aromatic Ring (C2, C4, C6) | C-H bond abstraction | >1 (typically 1.5 - 5) | Direct C-H/C-D bond cleavage is partially or fully rate-limiting. |
| Aromatic Ring (C2, C4, C6) | NIH Shift | ~1 | Intramolecular rearrangement following hydroxylation does not typically exhibit a large KIE. |
Experimental Protocols
Determining the kinetic isotope effect of this compound involves a series of in vitro experiments designed to measure and compare the metabolic rates of the deuterated and non-deuterated compounds.
Synthesis of this compound
The synthesis of ring-deuterated 3-(Trifluoromethyl)phenol can be achieved through several methods, including acid-catalyzed H/D exchange in D₂O or by starting from deuterated precursors. A common laboratory-scale method involves the diazotization of 3-(trifluoromethyl)aniline followed by hydrolysis in a deuterated solvent.[8][9]
In Vitro Metabolic Stability Assay
The metabolic stability of 3-(Trifluoromethyl)phenol and its deuterated analog can be assessed using human liver microsomes or hepatocytes, which contain the necessary CYP enzymes.[10][11][12][13]
Materials:
-
3-(Trifluoromethyl)phenol
-
This compound
-
Human liver microsomes (or cryopreserved human hepatocytes)
-
NADPH regenerating system (for microsomes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for quenching the reaction
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Incubation Preparation: Prepare incubation mixtures in phosphate buffer containing human liver microsomes (typically 0.5-1 mg/mL protein concentration) or hepatocytes.
-
Substrate Addition: Add 3-(Trifluoromethyl)phenol or this compound to the incubation mixtures at a final concentration typically in the low micromolar range.
-
Initiation of Reaction: Pre-warm the mixtures to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system (for microsomes).
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
Reaction Quenching: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
The concentrations of the parent compound and its hydroxylated metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14][15][16][17]
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer.
Typical LC Conditions:
-
Column: A reverse-phase C18 or biphenyl column is often suitable for the separation of aromatic isomers.[14]
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for the parent compound, its deuterated analog, and their respective metabolites.
Data Analysis and KIE Calculation
-
Quantification: Generate calibration curves for the parent compounds and their metabolites to determine their concentrations in the samples at each time point.
-
Metabolic Rate Calculation: Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of the linear portion of this curve represents the first-order rate constant of metabolism (k).
-
KIE Calculation: The kinetic isotope effect is calculated as the ratio of the metabolic rate constants for the non-deuterated (kH) and deuterated (kD) compounds: KIE = kH / kD
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the kinetic isotope effect of this compound.
Conclusion
While specific quantitative data for the kinetic isotope effect of this compound is not currently available, this technical guide provides a robust framework for its investigation. Based on the established principles of drug metabolism, the primary metabolic pathway is predicted to be aromatic hydroxylation. The magnitude of the KIE is expected to be modest if arene oxide formation is the rate-determining step. The detailed experimental protocols provided herein offer a clear path for researchers to determine the precise KIE and to elucidate the metabolic fate of this and other deuterated compounds. Such studies are invaluable for the rational design of new drug candidates with improved pharmacokinetic profiles, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Hydroxylation of phenol to catechol by Candida tropicalis: involvement of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Isotope Effects on Aromatic and Benzylic Hydroxylation by Chromobacterium Violaceum Phenylalanine Hydroxylase as Probes of the Chemical Mechanism and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1994990A - Process for preparing trifloro methyl phenol - Google Patents [patents.google.com]
- 9. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SFC-MS/MS for orthogonal separation of hydroxylated 17α-methyltestosterone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Spectral Analysis of 3-(Trifluoromethyl)phenol-d4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectral properties of the deuterated compound 3-(Trifluoromethyl)phenol-d4, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Due to the limited public availability of specific experimental data for this deuterated isotopologue, this document outlines the expected spectral characteristics and provides generalized experimental protocols.
Summary of Expected Spectral Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | m | 1H | Remaining aromatic proton |
| Variable | br s | 1H | Phenolic -OH |
Note: The exact chemical shift of the remaining aromatic proton would depend on its position relative to the trifluoromethyl and hydroxyl groups. The phenolic proton signal may be broad and its chemical shift can vary with concentration and solvent.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~155-160 | C-OH |
| ~130-135 | C-CF₃ |
| ~120-130 (quartet) | -CF₃ (J ≈ 270-280 Hz) |
| ~110-125 | Aromatic C-D and C-H |
Note: Carbon atoms directly bonded to deuterium (C-D) will exhibit significantly reduced signal intensity and may appear as multiplets due to C-D coupling.
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 166 | [M]⁺ (Molecular ion) |
| 147 | [M-F]⁺ |
| 117 | [M-CF₃]⁺ |
Note: The molecular weight of this compound is approximately 166.14 g/mol , which is 4 units higher than the non-deuterated compound (162.11 g/mol ). The fragmentation pattern is expected to be similar to the parent compound, with characteristic losses of fluorine and the trifluoromethyl group.
Experimental Protocols
The following are generalized methodologies for acquiring NMR and MS data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., chloroform-d, acetone-d6, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent should be based on sample solubility and the desired chemical shift window.
-
Ensure the final concentration is suitable for obtaining a good signal-to-noise ratio.
-
-
¹H NMR Acquisition:
-
The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.
-
A standard single-pulse experiment is used.
-
Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
This is also performed on a high-field NMR spectrometer.
-
A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS), dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile.
-
-
GC-MS Analysis:
-
Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
The oven temperature program is optimized to ensure good separation from any impurities.
-
The eluent from the GC is introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV.
-
-
LC-MS Analysis:
-
Inject the sample into a liquid chromatograph.
-
Separation is achieved on a suitable column (e.g., C18) with an appropriate mobile phase gradient.
-
The eluent is introduced into the mass spectrometer using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Logical Workflow for Spectral Data Acquisition
The following diagram illustrates the logical workflow from sample receipt to final spectral data analysis.
An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)phenol-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-(Trifluoromethyl)phenol-d4, a deuterated analog of 3-(Trifluoromethyl)phenol, in organic solvents. Understanding the solubility of this compound is critical for its application in various fields, particularly in pharmaceutical development and metabolic studies where isotopic labeling is utilized. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a workflow for high-throughput solubility screening.
Introduction to this compound and its Solubility
3-(Trifluoromethyl)phenol is a crucial intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1][2][3] The trifluoromethyl group imparts unique properties to molecules, such as enhanced metabolic stability and lipophilicity, which are desirable in drug design.[4][5] The deuterated version, this compound, is of particular interest for use as an internal standard in analytical studies or to investigate kinetic isotope effects in metabolic pathways.
Solubility Profile
Quantitative solubility data for this compound in a range of organic solvents has not been reported in peer-reviewed literature. However, the qualitative solubility of the non-deuterated 3-(Trifluoromethyl)phenol is well-documented and serves as a reliable proxy.
| Solvent | Solubility | Reference |
| Water | Insoluble | [2][3] |
| Ethanol | Soluble | [2] |
| Ether | Soluble | [2] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8][9] The following is a generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
High-purity organic solvent of interest
-
Glass vials or flasks with tight-fitting caps
-
Orbital shaker or incubator with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Add a known volume of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[6][8]
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vial to stand undisturbed at the controlled temperature to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another suitable quantitative technique.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the dissolved compound in the original saturated solution by back-calculating from the dilution factor.
-
High-Throughput Solubility Screening Workflow
For drug discovery and development, high-throughput screening methods are often employed to rapidly assess the solubility of a large number of compounds. The following diagram illustrates a typical workflow for an automated high-throughput equilibrium solubility assay, adapted from the SORESOS (Solubility and Residual Solid Screening) method.[10]
Caption: High-Throughput Solubility Determination Workflow.
Role in Drug Synthesis and Development
3-(Trifluoromethyl)phenol is a key building block in the synthesis of various pharmaceutical compounds.[1] For instance, it is a precursor in the preparation of drugs that act as selective serotonin reuptake inhibitors.[11] The trifluoromethyl group is strategically incorporated to enhance the drug's potency and pharmacokinetic profile.[4][12] The solubility of this intermediate in organic solvents is therefore a critical parameter for optimizing reaction conditions and purification processes in drug manufacturing.
References
- 1. myuchem.com [myuchem.com]
- 2. guidechem.com [guidechem.com]
- 3. 3-Trifluoromethylphenol CAS#: 98-17-9 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. enamine.net [enamine.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. researchgate.net [researchgate.net]
- 11. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safety and Handling of 3-(Trifluoromethyl)phenol-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-(Trifluoromethyl)phenol-d4, a deuterated analog of 3-(Trifluoromethyl)phenol. Given the limited specific safety data for the deuterated compound, this document leverages information from the non-deuterated form, 3-(Trifluoromethyl)phenol (CAS No. 98-17-9), as a primary reference for hazard assessment and handling protocols. The isotopic labeling in this compound is not expected to alter its chemical reactivity or toxicity significantly.
General Information
This compound is the deuterium-labeled version of 3-(Trifluoromethyl)phenol.[1] The primary applications of this compound are as a tracer or as an internal standard for quantitative analyses using techniques such as NMR, GC-MS, or LC-MS.[1] The incorporation of stable heavy isotopes allows for precise quantification in complex matrices during drug development and metabolic studies.[1] The non-deuterated analog is a versatile intermediate in the pharmaceutical, agrochemical, and specialty chemical industries due to the unique properties conferred by the trifluoromethyl group, which enhances stability and lipophilicity.[2]
Hazard Identification and GHS Classification
The hazard classification for this compound is based on the data available for 3-(Trifluoromethyl)phenol.
GHS Pictograms:
corrosive acute toxic irritant
Signal Word: Danger[3]
GHS Hazard Statements:
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 3-(Trifluoromethyl)phenol, which should be considered applicable to its deuterated form:
-
H301/H302: Toxic or harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H315: Causes skin irritation.[3]
-
H318/H319: Causes serious eye damage or irritation.[3]
-
H335: May cause respiratory irritation.[5]
-
H227: Combustible liquid.[5]
-
H412: Harmful to aquatic life with long lasting effects.[5]
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties for both this compound and its non-deuterated analog.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1219798-47-6 |
| Molecular Formula | C₇HD₄F₃O |
| Molecular Weight | 166.13 g/mol |
Table 2: Properties of 3-(Trifluoromethyl)phenol
| Property | Value | Source |
| CAS Number | 98-17-9 | |
| Molecular Formula | C₇H₅F₃O | [6] |
| Molecular Weight | 162.11 g/mol | [3] |
| Appearance | Liquid | [7] |
| Melting Point | -2 to -1.8 °C | [7] |
| Boiling Point | 178-179 °C | [7] |
| Density | 1.333 g/mL at 25 °C | [7] |
| Vapor Pressure | 0.56 mmHg at 40 °C | [7] |
| Flash Point | 73 °C (163.4 °F) - closed cup | |
| Refractive Index | n20/D 1.458 | [7] |
Safety and Handling Protocols
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A standard workflow for handling hazardous chemicals should be followed to ensure personal and environmental safety.
Caption: General laboratory safety workflow for hazardous chemicals.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash-prone activities.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, use a NIOSH-approved respirator with an appropriate cartridge.
Handling and Storage
-
Handling:
-
Storage:
First-Aid Measures
In case of exposure, immediate medical attention is required.[4]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor immediately.[4]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Call a physician immediately.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
Experimental Protocols and Applications
The primary use of this compound is as an internal standard in quantitative mass spectrometry. Below is a generalized protocol for its use.
Use as an Internal Standard in LC-MS/MS
An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples, calibrators, and quality controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response.
Caption: Logical workflow for quantitative analysis using an internal standard.
Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Spiking of Samples: Add a precise volume of the internal standard stock solution to all samples, calibration standards, and quality control samples.
-
Sample Preparation: Perform the necessary sample clean-up and extraction (e.g., solid-phase extraction or liquid-liquid extraction). The internal standard will undergo the same processing as the analyte, correcting for any losses.
-
LC-MS/MS Analysis: Analyze the prepared samples. The deuterated internal standard will co-elute with the non-deuterated analyte but will be distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer.
-
Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve.
Toxicological Information
Detailed toxicological studies on this compound are not available. The information provided is for the non-deuterated analog, 3-(Trifluoromethyl)phenol.
-
Acute Toxicity:
-
Skin Corrosion/Irritation: Causes severe skin burns.[4]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]
The non-deuterated analog, 3-trifluoromethyl-4-nitrophenol (TFM), is used as a lampricide and is known to uncouple oxidative phosphorylation, which impairs mitochondrial ATP production.[9]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste must be handled as hazardous and disposed of at an approved waste disposal plant.[4] Do not allow the product to enter drains or waterways.[8]
Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Users should consult the SDS for 3-(Trifluoromethyl)phenol and conduct a thorough risk assessment before handling this chemical. All users are responsible for ensuring compliance with all applicable laws and regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. myuchem.com [myuchem.com]
- 3. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]
- 7. 3-(トリフルオロメチル)フェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. The effects of the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) on fuel stores and ion balance in a non-target fish, the rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of 3-(Trifluoromethyl)phenol-d4 as a Tracer in Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of 3-(Trifluoromethyl)phenol-d4 as a stable isotope-labeled tracer for metabolic studies. While specific quantitative metabolic data for this deuterated compound is not extensively published, this guide synthesizes information on the metabolism of the parent compound, 3-(Trifluoromethyl)phenol, with established methodologies for using deuterated tracers in drug development and metabolic research.
Introduction
3-(Trifluoromethyl)phenol is a key aromatic compound and a metabolite of various pharmaceuticals and industrial chemicals. The trifluoromethyl group often enhances metabolic stability and lipophilicity, making it a common moiety in drug design.[1] Understanding the metabolic fate of such compounds is crucial for assessing their pharmacokinetic profiles, potential toxicity, and overall safety.
The use of deuterated compounds, such as this compound, offers a powerful tool for these investigations.[2] Stable isotope labeling allows for the differentiation of the administered compound and its metabolites from endogenous counterparts, enabling precise quantification and pathway elucidation using mass spectrometry-based methods.[2] this compound can be used as a tracer in metabolic studies or as an internal standard for accurate quantification.[2][3][4]
Metabolic Pathways of 3-(Trifluoromethyl)phenol
Phenolic compounds primarily undergo Phase II metabolism, mainly through glucuronidation and sulfation, to increase their water solubility and facilitate excretion.[5][6] The primary metabolic pathways for 3-(Trifluoromethyl)phenol are expected to be:
-
Glucuronidation: Conjugation of glucuronic acid to the phenolic hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Conjugation of a sulfonate group to the phenolic hydroxyl group, catalyzed by sulfotransferases (SULTs).
The resulting glucuronide and sulfate conjugates are the major metabolites expected to be found in plasma and urine.
References
- 1. 3-(Trifluoromethyl)phenol | 98-17-9 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Use of 3-(Trifluoromethyl)phenol-d4 as an internal standard in LC-MS/MS.
An Application Note on the Use of 3-(Trifluoromethyl)phenol-d4 as an Internal Standard in LC-MS/MS
Introduction
In the realm of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount.[1] The use of stable isotope-labeled internal standards, particularly deuterated compounds, has become the gold standard for robust and reliable quantification.[1][2] Deuterated standards are compounds where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[2] This subtle modification in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[1][2]
This compound is a deuterated analog of 3-(trifluoromethyl)phenol, a compound that has been identified as an environmental odorant.[3][4] Due to its structural similarity to various phenolic compounds, this compound is an excellent candidate for use as an internal standard in the quantification of these analytes in complex matrices such as plasma, urine, and environmental water samples. The use of a deuterated internal standard like this compound helps to correct for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, thereby significantly improving the accuracy and reproducibility of the analytical method.[2][5]
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of a target analyte, 3-(Trifluoromethyl)phenol, in human plasma using LC-MS/MS.
Illustrative Quantitative Data
The following tables summarize the performance characteristics of the described LC-MS/MS method. This data is representative of the expected performance when using a deuterated internal standard.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | r² | Weighting |
| 3-(Trifluoromethyl)phenol | 1 - 1000 | 0.9985 | 1/x² |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 98.5 | 8.2 | 99.1 | 9.5 |
| LQC | 3 | 101.2 | 6.5 | 102.0 | 7.8 |
| MQC | 100 | 99.8 | 4.1 | 100.5 | 5.3 |
| HQC | 800 | 100.3 | 3.5 | 101.1 | 4.2 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Concentration (ng/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Table 4: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| LQC | 85.2 | 86.1 | 98.9 |
| HQC | 87.5 | 88.0 | 99.4 |
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
A simple and rapid protein precipitation method is employed for the extraction of the analyte and internal standard from human plasma.
-
Materials:
-
Human plasma
-
3-(Trifluoromethyl)phenol analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound at 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.[6]
-
-
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90% to 20% B
-
3.6-5.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-(Trifluoromethyl)phenol: Precursor Ion (Q1) m/z 161.0 -> Product Ion (Q3) m/z 141.0
-
This compound: Precursor Ion (Q1) m/z 165.0 -> Product Ion (Q3) m/z 145.0
-
-
Collision Energy (CE): Optimized for each transition (typically -15 to -25 eV)
-
Dwell Time: 100 ms
-
3. Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of 3-(Trifluoromethyl)phenol and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the 3-(Trifluoromethyl)phenol stock solution in methanol to create working standards for spiking into plasma.
-
Calibration Curve: Spike appropriate amounts of the working standards into blank human plasma to prepare calibration standards with concentrations ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Medium QC (100 ng/mL), and High QC (800 ng/mL).
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Principle of internal standard use for accurate quantification.
Caption: Example of a xenobiotic metabolism pathway for phenolic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Identification of 3-(trifluoromethyl)phenol as the malodorous compound in a pollution incident in the water supply in Catalonia (N.E. Spain) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. lcms.cz [lcms.cz]
Method Development for the Quantitative Analysis of 3-(Trifluoromethyl)phenol in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Application Note
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(trifluoromethyl)phenol in human plasma. The methodology utilizes a deuterated internal standard, 3-(trifluoromethyl)phenol-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic and toxicokinetic studies in drug development. The protocol outlines two common sample preparation techniques: protein precipitation and liquid-liquid extraction. Comprehensive method validation parameters, including linearity, accuracy, precision, and lower limit of quantification (LLOQ), are presented in a clear tabular format. This document is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for 3-(trifluoromethyl)phenol.
Introduction
3-(Trifluoromethyl)phenol is a key chemical intermediate and potential metabolite in the development of various pharmaceutical compounds. The trifluoromethyl group often enhances metabolic stability and lipophilicity, making its quantitative determination in biological matrices crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[1] This application note provides a comprehensive protocol for the analysis of 3-(trifluoromethyl)phenol in human plasma using a deuterated internal standard and LC-MS/MS, a technique known for its high sensitivity and selectivity.[2]
Experimental Workflow
The overall experimental workflow for the analysis of 3-(trifluoromethyl)phenol in human plasma is depicted below. The process begins with the collection of plasma samples, followed by the addition of the deuterated internal standard. Two alternative sample preparation methods, protein precipitation and liquid-liquid extraction, are described. The resulting extract is then analyzed by LC-MS/MS.
Figure 1: Experimental workflow for the analysis of 3-(trifluoromethyl)phenol.
Materials and Reagents
-
3-(Trifluoromethyl)phenol (≥99% purity)
-
This compound (isotopic purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC System)
-
Tandem Mass Spectrometer (e.g., SCIEX Triple Quad 5500+ LC-MS/MS System)
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-(trifluoromethyl)phenol and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions: Serially dilute the 3-(trifluoromethyl)phenol primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.
Sample Preparation
Two methods for sample preparation are provided. Protein precipitation is a faster but potentially less clean method, while liquid-liquid extraction offers a cleaner extract but is more labor-intensive.[3][4]
Method A: Protein Precipitation [3][5]
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Method B: Liquid-Liquid Extraction [7][8]
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL IS working solution.
-
Add 500 µL of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 550°C |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
Multiple Reaction Monitoring (MRM) Transitions
The following hypothetical MRM transitions can be used as a starting point for method development. The precursor ion ([M-H]⁻) for 3-(trifluoromethyl)phenol is m/z 161.0. The precursor ion for this compound would be m/z 165.0. Product ions would need to be determined by infusing the individual compounds and performing a product ion scan.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| 3-(Trifluoromethyl)phenol | 161.0 | To be determined | 100 |
| This compound (IS) | 165.0 | To be determined | 100 |
Method Validation Summary
The bioanalytical method was validated according to the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines.[9] The following tables summarize the hypothetical quantitative data from the method validation.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| 3-(Trifluoromethyl)phenol | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 98.5 | 8.2 | 99.1 | 9.5 |
| Low | 3 | 101.2 | 6.5 | 100.5 | 7.8 |
| Mid | 100 | 99.8 | 4.1 | 100.2 | 5.3 |
| High | 800 | 100.5 | 3.5 | 99.7 | 4.8 |
Logical Relationships in Method Validation
The validation of a bioanalytical method is a comprehensive process where various parameters are interconnected to ensure the reliability of the analytical data. The following diagram illustrates the logical relationships between key validation parameters.
Figure 2: Interrelationships of bioanalytical method validation parameters.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of 3-(trifluoromethyl)phenol in human plasma using a deuterated internal standard. The presented protocols for sample preparation and instrument analysis, along with the comprehensive validation summary, demonstrate that this method is accurate, precise, and suitable for regulated bioanalysis in the context of drug development. Researchers can adapt and optimize the provided parameters to their specific laboratory instrumentation and requirements.
References
- 1. mdpi.com [mdpi.com]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. norlab.com [norlab.com]
- 4. agilent.com [agilent.com]
- 5. a protein precipitation extraction method [protocols.io]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(Trifluoromethyl)phenol-d4 Spiking in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 3-(Trifluoromethyl)phenol-d4 as an internal standard in the quantitative analysis of phenols in various sample matrices. The use of a stable isotope-labeled internal standard is a robust method for correcting for analyte loss during sample preparation and for variations in instrument response, leading to improved accuracy and precision.
Introduction to Isotope Dilution Mass Spectrometry for Phenol Analysis
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes a stable isotope-labeled version of the analyte of interest as an internal standard (IS).[1] In this case, this compound is added at a known concentration to samples at the beginning of the sample preparation process. Because the deuterated standard is chemically and physically almost identical to the native 3-(Trifluoromethyl)phenol, it experiences similar extraction efficiencies, derivatization yields, and ionization responses in the mass spectrometer.[2] By measuring the ratio of the signal from the native analyte to the deuterated internal standard, accurate quantification can be achieved, compensating for variations that may occur during the analytical workflow.[3]
Experimental Protocols
The following protocols describe the preparation of standards and samples for the quantitative analysis of phenols using this compound as an internal standard. These protocols are intended as a starting point and may require optimization for specific matrices and analytical instrumentation.
Reagents and Materials
-
Solvents: HPLC or GC-grade methanol, dichloromethane, acetone, and hexane.
-
Reagents: this compound, analytical standards of target phenols, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization (if using GC-MS), hydrochloric acid (HCl), sodium hydroxide (NaOH), and anhydrous sodium sulfate.
-
Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Polystyrene-divinylbenzene).
-
Glassware: Calibrated volumetric flasks, pipettes, and autosampler vials.
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is crucial for accurate quantification.
Table 1: Preparation of Stock and Working Solutions
| Solution Name | Preparation Steps | Concentration | Storage |
| Analyte Stock Solution | Accurately weigh ~10 mg of the target phenol standard and dissolve in 10 mL of methanol in a volumetric flask. | 1 mg/mL | 4°C |
| Internal Standard (IS) Stock Solution | Accurately weigh ~10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask. | 1 mg/mL | 4°C |
| Analyte Working Solution | Dilute the Analyte Stock Solution with methanol to a suitable concentration for preparing calibration standards (e.g., 10 µg/mL). | 10 µg/mL | 4°C |
| IS Working Solution | Dilute the IS Stock Solution with methanol to a concentration appropriate for spiking all samples (e.g., 1 µg/mL). | 1 µg/mL | 4°C |
Calibration Standards
Prepare a series of calibration standards by spiking the Analyte Working Solution into a blank matrix extract.
Table 2: Preparation of Calibration Standards
| Standard Level | Volume of Analyte Working Solution (10 µg/mL) | Final Volume with Blank Matrix Extract | Final Analyte Concentration |
| 1 | 10 µL | 1 mL | 100 ng/mL |
| 2 | 20 µL | 1 mL | 200 ng/mL |
| 3 | 50 µL | 1 mL | 500 ng/mL |
| 4 | 100 µL | 1 mL | 1000 ng/mL |
| 5 | 200 µL | 1 mL | 2000 ng/mL |
| 6 | 500 µL | 1 mL | 5000 ng/mL |
Note: A constant amount of the IS Working Solution should be added to each calibration standard and sample.
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. Below are general protocols for aqueous and solid samples.
-
Sample Aliquot: Take a known volume of the aqueous sample (e.g., 1 mL).
-
Internal Standard Spiking: Add a precise volume of the IS Working Solution (e.g., 10 µL of 1 µg/mL this compound) to the sample.
-
pH Adjustment: For phenols, adjust the sample pH to ≤ 2 with HCl.[4]
-
Extraction: Add an appropriate extraction solvent (e.g., 2 mL of dichloromethane or a mixture of hexane and acetone).[5][6]
-
Vortex and Centrifuge: Vortex the sample vigorously for 2 minutes and then centrifuge to separate the organic and aqueous layers.[3]
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction process on the aqueous layer with a fresh aliquot of extraction solvent and combine the organic layers.
-
Drying: Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporation and Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis (e.g., 100 µL of methanol or hexane).
-
Sample Aliquot and Spiking: Take a known volume of the aqueous sample (e.g., 10 mL) and spike with the IS Working Solution.
-
pH Adjustment: Adjust the sample pH to ≤ 2 with HCl.[6]
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with the elution solvent (e.g., 5 mL of dichloromethane), followed by methanol (5 mL), and then equilibrated with acidified deionized water (pH ≤ 2).
-
Sample Loading: Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5 mL of acidified deionized water) to remove interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen.
-
Elution: Elute the analytes and internal standard with a strong organic solvent (e.g., 5 mL of dichloromethane or acetone/hexane mixture).[6]
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described for LLE.
-
Sample Preparation: Homogenize the solid sample.
-
Spiking: Weigh a known amount of the homogenized sample (e.g., 5 g) into an extraction thimble and spike with the IS Working Solution.
-
Extraction: Place the thimble in a Soxhlet extractor and extract with a suitable solvent (e.g., acetone/hexane mixture) for several hours.[3]
-
Concentration: Concentrate the resulting extract to a small volume.
-
Cleanup (if necessary): The extract may require further cleanup using techniques such as SPE.
-
Final Preparation: Adjust the final volume and solvent composition for analysis.
Derivatization for GC-MS Analysis (Optional)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the phenolic hydroxyl group can improve chromatographic peak shape and sensitivity.[1]
-
To the reconstituted extract, add a derivatizing agent such as BSTFA with 1% TMCS.
-
Heat the mixture (e.g., at 60-70°C for 30 minutes) to complete the reaction.
-
Cool to room temperature before analysis.
Instrumental Analysis (Illustrative Parameters)
The following are example parameters for GC-MS and LC-MS/MS analysis and should be optimized for the specific instrument and application.
Table 3: Illustrative GC-MS and LC-MS/MS Parameters
| Parameter | GC-MS | LC-MS/MS |
| Column | Phenyl-methyl polysiloxane (e.g., DB-5ms) | C18 reversed-phase |
| Injection Mode | Splitless | - |
| Carrier Gas/Mobile Phase | Helium | Gradient of water and acetonitrile with formic acid |
| Oven/Column Temperature | Temperature programmed (e.g., 50°C to 280°C) | Isothermal or gradient |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), negative mode |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
Data Presentation: Illustrative Quantitative Data
The following tables present illustrative data that would be generated during method validation. Note: This data is for demonstration purposes and should be determined experimentally for each specific application.
Table 4: Illustrative Calibration Curve for a Target Phenol
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 100 | 15,234 | 150,123 | 0.101 |
| 200 | 30,567 | 151,234 | 0.202 |
| 500 | 76,123 | 150,567 | 0.506 |
| 1000 | 152,456 | 151,890 | 1.004 |
| 2000 | 304,890 | 150,987 | 2.020 |
| 5000 | 759,123 | 151,111 | 5.023 |
| Linearity (r²) | - | - | > 0.995 |
Table 5: Illustrative Method Validation Data
| Parameter | Acceptance Criteria | Illustrative Result |
| Accuracy | 85-115% (80-120% at LLOQ) | 92-108% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery (%) | Consistent and reproducible | 85-95% |
| Matrix Effect (%) | 85-115% | 90-110% |
| Limit of Detection (LOD) | S/N > 3 | 10 ng/mL |
| Limit of Quantitation (LOQ) | S/N > 10, within accuracy/precision limits | 50 ng/mL |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of quantification using an internal standard.
Caption: Experimental workflow for sample preparation and analysis.
Caption: Logical flow for quantification using an internal standard.
References
Application Notes and Protocols: Analysis of 3-(Trifluoromethyl)phenol-d4 in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of 3-(trifluoromethyl)phenol in environmental samples utilizing its deuterated analog, 3-(trifluoromethyl)phenol-d4, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, correcting for variability in sample preparation and instrument response.
Introduction
3-(Trifluoromethyl)phenol is a chemical intermediate used in the synthesis of various products, including pharmaceuticals and pesticides. Its presence in the environment can be an indicator of industrial pollution. Due to its potential toxicity and persistence, sensitive and accurate methods for its detection and quantification in environmental matrices such as water and soil are crucial. A 2019 study in Catalonia, Spain, identified 3-(trifluoromethyl)phenol as the cause of a significant taste and odor event in the water supply, with concentrations detected up to 17,000 ng/L in groundwater. This incident underscores the importance of monitoring for this compound.
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for precise quantification. By adding a known amount of an isotopically labeled standard, such as this compound, to the sample at the beginning of the analytical process, any loss of the target analyte during sample preparation and analysis can be accurately corrected. The deuterated standard is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, but its increased mass allows it to be distinguished by the mass spectrometer.
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific sample matrices and instrumentation.
Analysis of 3-(Trifluoromethyl)phenol in Water Samples by GC-MS
This protocol is adapted from general methods for the analysis of phenols in water.
2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Preservation: Acidify water samples to a pH < 2 with sulfuric acid immediately after collection and store at 4°C.
-
Internal Standard Spiking: To a 500 mL water sample, add a known concentration of this compound (e.g., 100 ng/L).
-
SPE Cartridge Conditioning: Condition a 500 mg polymeric SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the spiked water sample through the SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the trapped analytes with 10 mL of dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2.1.2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL, splitless.
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2.1.3. Selected Ion Monitoring (SIM) Parameters
| Analyte | Retention Time (min) | Primary Quantitation Ion (m/z) | Confirmation Ion 1 (m/z) | Confirmation Ion 2 (m/z) |
| 3-(Trifluoromethyl)phenol | ~10.5 | 162 | 143 | 115 |
| This compound | ~10.5 | 166 | 147 | 119 |
(Note: The mass-to-charge ratios (m/z) are based on the expected fragmentation patterns of the compounds. The retention time is an estimate and should be confirmed experimentally.)
Analysis of 3-(Trifluoromethyl)phenol in Soil Samples by LC-MS/MS
This protocol is based on general methods for the extraction and analysis of phenols from soil.
2.2.1. Sample Preparation: Solvent Extraction
-
Sample Homogenization: Homogenize the soil sample to ensure uniformity.
-
Internal Standard Spiking: To 10 g of the homogenized soil sample, add a known concentration of this compound (e.g., 50 µg/kg).
-
Extraction: Add 20 mL of a 1:1 mixture of acetone and hexane to the soil sample in a centrifuge tube.
-
Sonication: Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Repeat Extraction: Repeat the extraction process (steps 3-6) two more times.
-
Solvent Evaporation: Combine the supernatants and evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of a 50:50 mixture of mobile phase A and mobile phase B for LC-MS/MS analysis.
2.2.2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, decrease to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
2.2.3. Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 3-(Trifluoromethyl)phenol | 161.0 | 141.0 | 15 | 113.0 | 25 |
| This compound | 165.0 | 145.0 | 15 | 117.0 | 25 |
(Note: The precursor and product ions and collision energies are illustrative and require optimization for the specific instrument used.)
Data Presentation
The following tables present hypothetical but realistic quantitative data for method validation.
Table 1: GC-MS Method Validation for 3-(Trifluoromethyl)phenol in Water
| Parameter | Result |
| Calibration Range | 10 - 1000 ng/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 3 ng/L |
| Limit of Quantification (LOQ) | 10 ng/L |
| Accuracy (Spike Recovery at 100 ng/L) | 92 - 105% |
| Precision (RSD at 100 ng/L, n=6) | < 8% |
Table 2: LC-MS/MS Method Validation for 3-(Trifluoromethyl)phenol in Soil
| Parameter | Result |
| Calibration Range | 5 - 500 µg/kg |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 1.5 µg/kg |
| Limit of Quantification (LOQ) | 5 µg/kg |
| Accuracy (Spike Recovery at 50 µg/kg) | 88 - 108% |
| Precision (RSD at 50 µg/kg, n=6) | < 10% |
Visualizations
Experimental Workflow
Caption: General experimental workflows for the analysis of 3-(trifluoromethyl)phenol in water and soil samples.
Isotope Dilution Principle
Caption: The principle of isotope dilution mass spectrometry for accurate quantification.
Method Validation Logic
Caption: Logical flow for the validation of an analytical method.
Application of 3-(Trifluoromethyl)phenol-d4 in Pharmaceutical Analysis: A Validated Bioanalytical Method for quantifying Celecoxib in Human Plasma
Introduction
The development of robust and reliable bioanalytical methods is fundamental to pharmaceutical research and development. Accurate quantification of drug candidates and their metabolites in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of stable isotope-labeled internal standards is the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) due to their ability to compensate for variability in sample preparation and matrix effects. 3-(Trifluoromethyl)phenol-d4 is a deuterated analog of 3-(trifluoromethyl)phenol, making it an ideal internal standard for the quantification of pharmaceutical compounds bearing a similar structural motif.
This application note details a validated LC-MS/MS method for the quantification of Celecoxib, a nonsteroidal anti-inflammatory drug, in human plasma using this compound as an internal standard. The structural similarity between Celecoxib, which contains a trifluoromethylphenyl group, and the internal standard ensures comparable extraction recovery and ionization efficiency, leading to high accuracy and precision.
Experimental Workflow
Caption: Experimental workflow for the quantification of Celecoxib in human plasma.
Experimental Protocols
Materials and Reagents
-
Analyte: Celecoxib (≥98% purity)
-
Internal Standard: this compound (≥98% purity, D4)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System
-
Mass Spectrometer: Sciex Triple Quad™ 6500+ System
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Sample Preparation
-
Thaw human plasma samples at room temperature.
-
Spike 50 µL of plasma with 10 µL of this compound internal standard working solution (100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Add 100 µL of deionized water.
-
Seal the plate and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 0-0.5 min (30% B), 0.5-2.0 min (30-95% B), 2.0-2.5 min (95% B), 2.5-2.6 min (95-30% B), 2.6-3.5 min (30% B) |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | -4500 V |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Q1 (m/z) | Q3 (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Celecoxib | 380.1 | 316.1 | -80 V | -35 eV |
| This compound (IS) | 165.0 | 116.0 | -60 V | -25 eV |
Method Validation
The bioanalytical method was validated according to the US FDA guidelines for bioanalytical method validation. The following parameters were assessed:
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for Celecoxib in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used.
| Parameter | Result |
| Calibration Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy of Standards (%) | 97.5 - 103.2 |
| Precision of Standards (%CV) | < 5.8 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, LQC, MQC, HQC) in six replicates.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.2 | 104.5 | 7.8 | 102.1 |
| LQC | 3 | 4.8 | 98.7 | 5.9 | 99.3 |
| MQC | 100 | 3.1 | 101.2 | 4.2 | 100.5 |
| HQC | 800 | 2.5 | 99.8 | 3.6 | 101.8 |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma samples to that in a neat solution at the LQC and HQC levels. The extraction recovery was determined by comparing the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples.
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| LQC | 3 | 98.2 | 91.5 |
| HQC | 800 | 101.5 | 93.2 |
Conclusion
This application note demonstrates a sensitive, specific, and robust LC-MS/MS method for the quantification of Celecoxib in human plasma using this compound as an internal standard. The method was successfully validated over a wide dynamic range and showed excellent performance in terms of linearity, precision, accuracy, and recovery. The use of this compound as an internal standard proved to be highly effective in correcting for matrix effects and variations in sample processing, making it a valuable tool for bioanalytical studies of structurally related pharmaceutical compounds.
Signaling Pathway (Illustrative)
While this compound is an analytical standard and does not have a direct signaling pathway, the analyte it is used to quantify, Celecoxib, is a selective COX-2 inhibitor. Below is a simplified representation of the cyclooxygenase (COX) pathway.
Caption: Simplified diagram of the COX pathway and the inhibitory action of Celecoxib.
Application Notes and Protocols for the Toxicological and Forensic Screening of 3-(Trifluoromethyl)phenol using 3-(Trifluoromethyl)phenol-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)phenol is a chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals. Its presence in biological samples can be indicative of exposure to certain industrial chemicals or be relevant in the investigation of metabolic pathways of trifluoromethyl-group-containing drugs. In toxicological and forensic screening, accurate and sensitive quantification of 3-(trifluoromethyl)phenol is crucial. The use of a stable isotope-labeled internal standard, such as 3-(Trifluoromethyl)phenol-d4, is the gold standard for quantitative analysis by mass spectrometry.[1] Isotope dilution mass spectrometry minimizes errors arising from sample preparation inconsistencies and matrix effects, thereby ensuring high accuracy and precision.[1]
This document provides detailed application notes and protocols for the determination of 3-(trifluoromethyl)phenol in biological matrices, specifically blood/plasma and urine, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.
Analytical Approaches
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 3-(trifluoromethyl)phenol. The choice of method may depend on the available instrumentation, the required sensitivity, and the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is well-suited for the analysis of volatile and semi-volatile compounds.[2] Due to the polar nature of the phenolic hydroxyl group, derivatization is typically required to improve the volatility and chromatographic performance of 3-(trifluoromethyl)phenol.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, often requiring minimal sample preparation ("dilute and shoot" for urine samples). It is particularly advantageous for the analysis of polar and thermally labile compounds, and derivatization is generally not necessary.
Experimental Protocols
Protocol 1: Analysis of 3-(Trifluoromethyl)phenol in Human Urine by LC-MS/MS
This protocol describes a "dilute and shoot" method for the rapid screening and quantification of 3-(trifluoromethyl)phenol in urine.
1. Materials and Reagents
-
3-(Trifluoromethyl)phenol analytical standard
-
This compound internal standard (IS)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human urine (drug-free) for calibration and quality control (QC) samples
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples for 10 seconds.
-
To a 1.5 mL microcentrifuge tube, add 990 µL of a 50:50 (v/v) methanol:water solution.
-
Add 10 µL of the urine sample.
-
Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.
-
Transfer the supernatant to an LC autosampler vial for analysis.
3. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6.1-8 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions (Hypothetical):
-
3-(Trifluoromethyl)phenol: Precursor ion (m/z) 161.0 -> Product ion (m/z) 141.0 (Quantifier), 113.0 (Qualifier).
-
This compound: Precursor ion (m/z) 165.0 -> Product ion (m/z) 145.0.
-
4. Data Presentation: Hypothetical Validation Parameters for LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 90 - 105% |
| Matrix Effect | < 15% |
Note: The quantitative data presented in this table is illustrative and based on typical performance characteristics of similar validated LC-MS/MS methods for small molecules in biological fluids. Actual performance may vary.
Protocol 2: Analysis of 3-(Trifluoromethyl)phenol in Human Blood/Plasma by GC-MS
This protocol involves liquid-liquid extraction and derivatization prior to GC-MS analysis.
1. Materials and Reagents
-
3-(Trifluoromethyl)phenol analytical standard
-
This compound internal standard (IS)
-
GC-MS grade ethyl acetate, hexane, and pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent
-
Human blood/plasma (drug-free) for calibration and QC samples
-
Sodium sulfate (anhydrous)
2. Sample Preparation
-
To a 15 mL glass tube, add 1 mL of blood/plasma sample.
-
Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 1 mL of 0.1 M HCl to acidify the sample.
-
Add 5 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of pyridine.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature and transfer to a GC autosampler vial for analysis.
3. GC-MS Instrumentation and Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless, 1 µL.
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
SIM Ions (Hypothetical for TMS derivative):
-
3-(Trifluoromethyl)phenol-TMS: m/z 234 (Molecular Ion), 219, 147.
-
This compound-TMS: m/z 238 (Molecular Ion), 223.
-
4. Data Presentation: Hypothetical Validation Parameters for GC-MS Method
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Extraction Recovery | > 85% |
Note: The quantitative data presented in this table is illustrative and based on typical performance characteristics of similar validated GC-MS methods for phenolic compounds in biological fluids. Actual performance may vary.
Visualizations
Caption: Workflow for LC-MS/MS analysis of 3-(Trifluoromethyl)phenol in urine.
Caption: Workflow for GC-MS analysis of 3-(Trifluoromethyl)phenol in blood/plasma.
Caption: Conceptual relationship of exposure, metabolism, and analytical detection.
References
Application Note: Highly Sensitive and Selective Quantification of 3-(Trifluoromethyl)phenol in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(Trifluoromethyl)phenol. The use of a stable isotope-labeled internal standard, 3-(Trifluoromethyl)phenol-d4, ensures high accuracy and precision. The protocol details sample preparation, chromatographic separation, and mass spectrometric conditions, making it suitable for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
3-(Trifluoromethyl)phenol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group can enhance metabolic stability and lipophilicity in target molecules.[2] Accurate quantification of this compound in complex biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed protocol for the analysis of 3-(Trifluoromethyl)phenol using LC-MS/MS with this compound as an internal standard (IS) to correct for matrix effects and procedural losses.[3]
Principle
The method employs reverse-phase liquid chromatography for the separation of 3-(Trifluoromethyl)phenol and its deuterated internal standard from matrix components.[4] Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[5] Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
Materials and Methods
3.1 Chemicals and Reagents
-
3-(Trifluoromethyl)phenol (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water.[6]
-
Formic acid (LC-MS grade, ≥99%).[7]
-
Control biological matrix (e.g., human plasma, rat urine)
3.2 Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3.3 Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-(Trifluoromethyl)phenol and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 3-(Trifluoromethyl)phenol stock solution in 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.[8]
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of blank matrix, calibration standard, or study sample, add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.[6]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
The following tables summarize the optimized liquid chromatography and mass spectrometry conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Temperature | 550°C |
| Gas 1 (Nebulizer Gas) | 50 psi |
| Gas 2 (Heater Gas) | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | Analyte |
| Precursor Ion (Q1) m/z | 161.0 |
| Product Ion (Q3) m/z | 141.0 |
| Dwell Time | 100 ms |
| Collision Energy (CE) | -25 V |
| Declustering Potential (DP) | -50 V |
| MRM Transitions | Internal Standard (IS) |
| Precursor Ion (Q1) m/z | 165.0 |
| Product Ion (Q3) m/z | 145.0 |
| Dwell Time | 100 ms |
| Collision Energy (CE) | -25 V |
| Declustering Potential (DP) | -50 V |
Quantitative Data Summary
The method was validated for linearity, sensitivity, accuracy, and precision. The following table presents a summary of the performance characteristics.
Table 3: Summary of Quantitative Performance
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) at LLOQ, LQC, MQC, HQC | < 15% (< 20% at LLOQ) |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control.
Experimental Workflow Diagram
The diagram below illustrates the complete experimental workflow from sample receipt to final data analysis.
Caption: LC-MS/MS workflow for 3-(Trifluoromethyl)phenol.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and selective tool for the quantification of 3-(Trifluoromethyl)phenol in biological matrices. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this protocol highly effective for supporting drug development and research studies requiring accurate measurement of this compound.
References
- 1. 3-(Trifluoromethyl)phenol | 98-17-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(Trifluoromethyl)phenol | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. wsp.wa.gov [wsp.wa.gov]
- 7. LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
Application Notes and Protocols for Quantitative Analysis using 3-(Trifluoromethyl)phenol-d4 as an Internal Standard
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of a standard curve for the quantitative analysis of 3-(Trifluoromethyl)phenol using its deuterated analog, 3-(Trifluoromethyl)phenol-d4, as an internal standard. The use of a stable isotope-labeled internal standard is a robust method to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision in analytical measurements, particularly in complex matrices. This application note details the necessary materials, step-by-step protocols for solution preparation and sample analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), and data analysis procedures.
Introduction
3-(Trifluoromethyl)phenol is a chemical compound that serves as a building block in the synthesis of various pharmaceuticals and agrochemicals. Accurate quantification of this compound in different matrices is crucial for research and development, quality control, and environmental monitoring. Stable isotope dilution analysis using a deuterated internal standard, such as this compound, is a widely accepted technique for achieving reliable quantitative results. The internal standard is chemically almost identical to the analyte, but its difference in mass allows for its distinction by a mass spectrometer. This approach effectively compensates for sample loss during preparation and variations in instrument performance.
This application note provides a detailed protocol for establishing a standard curve for the quantification of 3-(Trifluoromethyl)phenol using this compound as an internal standard, applicable to analytical techniques like LC-MS or GC-MS.
Data Presentation
The following table summarizes the preparation of a standard curve for the quantification of 3-(Trifluoromethyl)phenol. The data presented is hypothetical and serves as an example for a typical calibration curve.
| Standard ID | Concentration of 3-(Trifluoromethyl)phenol (ng/mL) | Peak Area of 3-(Trifluoromethyl)phenol | Peak Area of this compound (Internal Standard) | Peak Area Ratio (Analyte/Internal Standard) |
| STD-1 | 1.0 | 4,520 | 498,500 | 0.009 |
| STD-2 | 5.0 | 22,600 | 501,200 | 0.045 |
| STD-3 | 10.0 | 45,800 | 495,800 | 0.092 |
| STD-4 | 50.0 | 235,500 | 505,100 | 0.466 |
| STD-5 | 100.0 | 489,000 | 499,300 | 0.979 |
| STD-6 | 250.0 | 1,230,000 | 502,000 | 2.450 |
| STD-7 | 500.0 | 2,485,000 | 497,600 | 4.994 |
Experimental Protocols
Materials and Reagents
-
3-(Trifluoromethyl)phenol (analytical standard grade)
-
This compound (isotopic purity ≥ 98%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials
Preparation of Stock Solutions
-
3-(Trifluoromethyl)phenol Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of 3-(Trifluoromethyl)phenol standard.
-
Dissolve the weighed standard in a 10 mL volumetric flask with methanol.
-
Ensure the standard is completely dissolved by vortexing.
-
Store the stock solution at -20°C.
-
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the weighed standard in a 1 mL volumetric flask with methanol.
-
Ensure the standard is completely dissolved by vortexing.
-
Store the IS stock solution at -20°C.
-
Preparation of Working Solutions and Calibration Standards
-
Preparation of Intermediate and Working Standard Solutions:
-
Prepare an intermediate stock solution of 3-(Trifluoromethyl)phenol at 100 µg/mL by diluting the 1 mg/mL stock solution with methanol.
-
From the intermediate stock, prepare a series of working standard solutions by serial dilution with 50% methanol in water to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.
-
-
Preparation of Internal Standard Working Solution:
-
Prepare a working solution of this compound at a concentration of 1 µg/mL by diluting the IS stock solution with methanol. The final concentration of the internal standard in each sample should be optimized based on the analytical instrument's sensitivity, a typical final concentration is 100 ng/mL.
-
-
Preparation of Calibration Curve Standards:
-
To a series of autosampler vials, add a fixed volume of each working standard solution (e.g., 90 µL).
-
To each vial, add a constant volume of the internal standard working solution (e.g., 10 µL of 1 µg/mL this compound).
-
The final concentrations of the calibration standards will range from 1 ng/mL to 500 ng/mL for 3-(Trifluoromethyl)phenol, with a constant concentration of 100 ng/mL for this compound in each standard.
-
Include a blank sample containing only the solvent and the internal standard to check for interferences.
-
Sample Preparation and Analysis
-
Sample Preparation:
-
For unknown samples, perform an appropriate extraction procedure to isolate the analyte.
-
To a fixed volume of the extracted sample, add the same constant volume of the internal standard working solution as used for the calibration standards.
-
-
LC-MS Analysis:
-
An example of LC-MS conditions for the analysis of 3-(Trifluoromethyl)phenol is provided below. These conditions should be optimized for the specific instrument being used.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to ensure separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor and product ion transitions for both 3-(Trifluoromethyl)phenol and this compound should be determined by direct infusion and optimization.
-
-
Data Analysis
-
Integrate the peak areas for the specified MRM transitions of both the analyte (3-(Trifluoromethyl)phenol) and the internal standard (this compound) for all calibration standards and unknown samples.
-
Calculate the peak area ratio for each standard and sample:
-
Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the known concentration of the analyte in the calibration standards (x-axis).
-
Perform a linear regression analysis on the calibration curve. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve accuracy at the lower end of the curve.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the regression equation of the standard curve.
Mandatory Visualization
Application Note: Chromatographic Separation and Quantification of 3-(Trifluoromethyl)phenol and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the chromatographic separation and quantification of 3-(Trifluoromethyl)phenol and its deuterated analog, 3-(Trifluoromethyl)phenol-d4. The primary method detailed is a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol, which is ideal for accurate quantification using the deuterated analog as an internal standard. Additionally, a High-Performance Liquid Chromatography (HPLC) method with UV detection is presented as an alternative or complementary technique. This note includes comprehensive experimental protocols, data presentation in tabular format, and a workflow diagram to guide researchers in developing and implementing these analytical methods.
Introduction
3-(Trifluoromethyl)phenol is a key building block in the synthesis of various pharmaceuticals and agrochemicals. During drug development and metabolic studies, it is often necessary to use a deuterated internal standard for accurate quantification in complex biological matrices. The chromatographic behavior of a compound and its deuterated analog are very similar, which can present a challenge for separation. However, the subtle differences in their physicochemical properties, known as the chromatographic isotope effect, can be exploited for their separation or, more commonly, their co-elution is managed by using a mass-selective detector. This application note outlines two effective methods for the analysis of 3-(Trifluoromethyl)phenol and its deuterated analog.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective method for the quantification of 3-(Trifluoromethyl)phenol, utilizing its deuterated analog as an internal standard. Due to the polarity of the phenolic group, derivatization is recommended to improve chromatographic peak shape and thermal stability.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare stock solutions of 3-(Trifluoromethyl)phenol and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution. Spike a fixed concentration of the deuterated internal standard into each calibration standard and sample.
-
Derivatization: To 100 µL of the standard or sample solution, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar capillary column. The use of nonpolar stationary phases often results in an "inverse isotope effect," where the heavier deuterated compound elutes slightly earlier.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Data Presentation: GC-MS
The following table presents hypothetical but realistic quantitative data for the GC-MS analysis of the silylated derivatives. In this scenario, the deuterated analog elutes slightly before the non-deuterated compound.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| This compound-TMS | 10.15 | 238 | 223 |
| 3-(Trifluoromethyl)phenol-TMS | 10.20 | 234 | 219 |
Note: The molecular weight of 3-(Trifluoromethyl)phenol is 162.11 g/mol , and its TMS derivative is 234.2 g/mol . The deuterated analog (d4) has a molecular weight of 166.14 g/mol , and its TMS derivative is 238.2 g/mol .
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS analysis of 3-(Trifluoromethyl)phenol.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method provides an alternative to GC-MS and avoids the need for derivatization. Complete baseline separation of the deuterated and non-deuterated analogs may be challenging with standard reversed-phase columns, but partial separation may be achievable, or the method can be used for quantification of the total amount if the two compounds co-elute.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Standard Preparation: Prepare stock solutions of 3-(Trifluoromethyl)phenol and this compound in the mobile phase diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: A reversed-phase column with a pentafluorophenyl (PFP) stationary phase is recommended for enhanced selectivity between structurally similar compounds. (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 70% B
-
10-12 min: 70% to 95% B
-
12-14 min: 95% B
-
14-15 min: 95% to 30% B
-
15-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
Data Presentation: HPLC-UV
The following table presents hypothetical quantitative data. In reversed-phase HPLC, the deuterated analog may elute slightly earlier due to being slightly less lipophilic.
| Compound | Retention Time (min) | Peak Asymmetry | Theoretical Plates |
| This compound | 8.45 | 1.08 | 12500 |
| 3-(Trifluoromethyl)phenol | 8.55 | 1.10 | 12800 |
Logical Relationship Diagram: Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The choice between GC-MS and HPLC-UV for the analysis of 3-(Trifluoromethyl)phenol and its deuterated analog depends on the specific requirements of the study. For highly accurate and sensitive quantification, especially in complex matrices, the GC-MS method with a deuterated internal standard is superior. The HPLC-UV method offers a simpler alternative without the need for derivatization and may be suitable for screening purposes or for analyses in less complex sample matrices. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate their own analytical methods for these compounds.
Application Notes and Protocols for Monitoring 3-(Trifluoromethyl)phenol in Industrial Effluent using 3-(Trifluoromethyl)phenol-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of 3-(trifluoromethyl)phenol in industrial effluent using an isotope dilution method with 3-(trifluoromethyl)phenol-d4 as an internal standard. The use of a deuterated internal standard is considered the gold standard in analytical chemistry, offering high accuracy and precision by correcting for variations during sample preparation and analysis.[1][2]
The methodologies described are based on established practices for the analysis of phenolic compounds in aqueous matrices, such as those outlined in U.S. Environmental Protection Agency (EPA) methods. This document provides protocols for sample preparation, Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and data interpretation.
Data Presentation
The following tables summarize the key parameters and expected performance characteristics for the analysis of 3-(trifluoromethyl)phenol using this compound as an internal standard.
Table 1: GC-MS Parameters for 3-(Trifluoromethyl)phenol and this compound
| Parameter | 3-(Trifluoromethyl)phenol (Analyte) | This compound (Internal Standard) |
| Molecular Weight | 162.11 g/mol | 166.13 g/mol |
| Quantitation Ion (m/z) | 162 | 166 |
| Qualification Ion 1 (m/z) | 143 | 147 |
| Qualification Ion 2 (m/z) | 112 | 116 |
Note: The mass-to-charge ratios (m/z) for the deuterated standard are predicted based on the addition of four deuterium atoms to the molecule.
Table 2: Expected Method Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/L |
| Linear Range | 1 - 100 µg/L |
| Recovery | 80 - 120% |
| Precision (RSD) | < 15% |
Note: These are typical performance characteristics and may vary depending on the specific matrix and instrumentation.
Experimental Protocols
The following are detailed protocols for the analysis of 3-(trifluoromethyl)phenol in industrial effluent.
1. Sample Collection and Preservation
-
Collect a 1-liter representative sample of the industrial effluent in a clean, amber glass bottle with a Teflon-lined cap.
-
If residual chlorine is suspected, add 80 mg of sodium thiosulfate per liter of sample.
-
To preserve the sample, acidify to a pH < 2 with sulfuric acid.
-
Store the sample at 4°C and analyze within 28 days of collection.
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from general procedures for phenol extraction from wastewater.
-
Allow the preserved sample to come to room temperature.
-
Spike the 1-liter sample with a known amount of this compound internal standard solution (e.g., to achieve a final concentration of 20 µg/L).
-
Transfer the sample to a 2-liter separatory funnel.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate for a minimum of 10 minutes.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
3. GC-MS Analysis
The following are recommended starting conditions for GC-MS analysis. Instrument parameters should be optimized for your specific system.
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL, splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
4. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of 3-(trifluoromethyl)phenol (e.g., 1, 5, 10, 25, 50, and 100 µg/L).
-
Spike each calibration standard with the same constant concentration of this compound internal standard as used for the samples.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify the concentration of 3-(trifluoromethyl)phenol in the samples by applying the response ratio to the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of 3-(trifluoromethyl)phenol.
Caption: Logic of Isotope Dilution for Accurate Quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]
- 4. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]
- 6. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]
Application Note: Quantitative Analysis of 3-(Trifluoromethyl)phenol in Food Matrices using Isotope Dilution Mass Spectrometry with 3-(Trifluoromethyl)phenol-d4
Introduction
3-(Trifluoromethyl)phenol is a chemical compound that can enter the food chain through environmental contamination of water sources or as a breakdown product of certain pesticides and industrial chemicals.[1] Its presence in the food supply is a potential concern, necessitating sensitive and accurate analytical methods for its detection and quantification. Isotope dilution mass spectrometry, utilizing a deuterated internal standard, is a premier analytical technique for quantifying trace contaminants in complex matrices like food.[2][3][4][5] This application note details a robust method for the determination of 3-(Trifluoromethyl)phenol in food samples using 3-(Trifluoromethyl)phenol-d4 as an internal standard, coupled with gas chromatography-mass spectrometry (GC-MS).
The use of a deuterated internal standard, such as this compound, is critical for achieving high accuracy and precision.[2][3][4] This is because the deuterated standard is chemically almost identical to the target analyte, meaning it behaves similarly during sample preparation, extraction, and chromatographic analysis.[4][5] This co-elution and similar behavior allow it to effectively compensate for variations in extraction recovery and matrix-induced signal suppression or enhancement in the mass spectrometer, leading to more reliable quantification.[2][3]
Principle of the Method
A known amount of the internal standard, this compound, is added to a homogenized food sample. The sample then undergoes a liquid-liquid extraction to isolate the analyte and internal standard from the bulk of the food matrix. The extract is concentrated and derivatized to improve chromatographic performance and sensitivity. The final extract is analyzed by GC-MS. Quantification is achieved by comparing the peak area ratio of the native analyte to the deuterated internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Experimental Protocol: Determination of 3-(Trifluoromethyl)phenol in a Food Matrix by GC-MS with this compound Internal Standard
1. Materials and Reagents
-
Standards: 3-(Trifluoromethyl)phenol (≥98% purity), this compound (≥98% purity, isotopic purity ≥98%)
-
Solvents: Acetonitrile, Dichloromethane, Hexane (all pesticide residue grade or higher)
-
Reagents: Anhydrous sodium sulfate, Acetic Anhydride, Pyridine
-
Water: Deionized water (18 MΩ·cm)
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges (500 mg, 6 mL)
2. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of 3-(Trifluoromethyl)phenol and this compound each in 10 mL of acetonitrile to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 3-(Trifluoromethyl)phenol stock solution with acetonitrile to achieve concentrations ranging from 1 to 100 ng/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile.
3. Sample Preparation and Extraction
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruit puree, vegetable slurry).
-
Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Spike the sample with 100 µL of the 10 µg/mL internal standard spiking solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample tube.
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant (acetonitrile layer).
-
Repeat the extraction with another 10 mL of acetonitrile.
-
Combine the supernatants.
-
-
Clean-up (if necessary for complex matrices):
-
The combined extract can be further cleaned using Solid Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of deionized water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with 5 mL of 10% acetonitrile in water to remove polar interferences.
-
Elute the analyte and internal standard with 10 mL of dichloromethane.
-
4. Derivatization
-
Evaporation: Evaporate the collected extract to dryness under a gentle stream of nitrogen.
-
Reconstitution and Derivatization: Add 50 µL of pyridine and 50 µL of acetic anhydride to the dry residue.
-
Reaction: Cap the vial and heat at 60°C for 30 minutes.
-
Final Preparation: After cooling, evaporate the derivatization reagents under nitrogen and reconstitute the residue in 100 µL of hexane for GC-MS analysis.
5. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp: 10°C/min to 250°C, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (Illustrative - based on derivatized compound):
-
3-(Trifluoromethyl)phenol derivative: m/z (quantifier), m/z (qualifier)
-
This compound derivative: m/z (quantifier), m/z (qualifier)
-
-
6. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the 3-(Trifluoromethyl)phenol derivative to the this compound derivative against the concentration of the calibration standards.
-
Calculate the concentration of 3-(Trifluoromethyl)phenol in the food sample using the peak area ratio from the sample analysis and the regression equation from the calibration curve.
Data Presentation
Table 1: Illustrative Method Performance Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Recovery (at 10 µg/kg) | 95% - 105% |
| Precision (RSD, at 10 µg/kg) | < 10% |
Visualizations
Experimental Workflow Diagram
Workflow for the quantification of 3-(Trifluoromethyl)phenol in food.
Signaling Pathway Diagram
(Note: As this is an analytical chemistry application, a signaling pathway is not applicable. The workflow diagram above serves the purpose of visualizing the logical relationships in the experimental process.)
References
- 1. Identification of 3-(trifluoromethyl)phenol as the malodorous compound in a pollution incident in the water supply in Catalonia (N.E. Spain) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. texilajournal.com [texilajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
Application Note: Quantification of 3-(Trifluoromethyl)phenol and its Metabolites in Human Urine using a Deuterated Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-(Trifluoromethyl)phenol (3-TFMP) is an important industrial chemical and a key structural motif in various pharmaceuticals and agrochemicals. Due to its potential for human exposure, it is crucial to understand its metabolic fate and to have robust analytical methods for its quantification in biological matrices. Like other phenolic compounds, 3-TFMP is expected to undergo extensive phase II metabolism, primarily forming glucuronide and sulfate conjugates, to facilitate its excretion.
This application note describes a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 3-(trifluoromethyl)phenol and its primary metabolites, 3-(trifluoromethyl)phenol-O-glucuronide and 3-(trifluoromethyl)phenol-O-sulfate, in human urine. The method utilizes a stable isotope-labeled internal standard, 3-(trifluoromethyl)phenol-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation.
Metabolic Pathway
The primary metabolic pathway for 3-(Trifluoromethyl)phenol in humans is anticipated to be conjugation of the phenolic hydroxyl group with glucuronic acid and sulfate.
Metabolic pathway of 3-(Trifluoromethyl)phenol.
Materials and Methods
Reagents and Materials
-
3-(Trifluoromethyl)phenol (≥98% purity)
-
This compound (≥98% purity, D-atom purity ≥98%)
-
β-Glucuronidase/Arylsulfatase from Helix pomatia
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, 3 cc, 60 mg)
Synthesis of Deuterated Internal Standard: this compound
A representative protocol for the synthesis of this compound involves a deuterium exchange reaction on the aromatic ring.
Synthesis of this compound.
Protocol:
-
To a solution of 3-(trifluoromethyl)phenol in D₂O, add a catalytic amount of D₂SO₄.
-
Heat the mixture under reflux for 24-48 hours.
-
Monitor the reaction progress by ¹H NMR to observe the disappearance of aromatic proton signals.
-
Upon completion, cool the reaction mixture and neutralize with NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Confirm the identity and isotopic purity by mass spectrometry and NMR.
Sample Preparation
The following protocol is for the extraction of 3-TFMP and its metabolites from human urine.
Urine sample preparation workflow.
Protocol:
-
To 1 mL of human urine in a polypropylene tube, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 500 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex briefly and incubate at 37°C for 16 hours to ensure complete hydrolysis of the glucuronide and sulfate conjugates.
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the entire incubated sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-(Trifluoromethyl)phenol | 161.0 | 141.0 |
| This compound | 165.0 | 145.0 |
| 3-(Trifluoromethyl)phenol-O-glucuronide | 337.0 | 161.0 |
| 3-(Trifluoromethyl)phenol-O-sulfate | 241.0 | 161.0 |
Note: The MRM transitions for the conjugates are for direct analysis without the hydrolysis step. The provided sample preparation protocol is for the quantification of total 3-TFMP after hydrolysis.
Data Presentation
Method Validation
The method was validated for linearity, limit of quantification (LOQ), accuracy, precision, recovery, and matrix effect.
Table 1: Calibration Curve Parameters for 3-(Trifluoromethyl)phenol
| Parameter | Value |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Equation | y = 0.025x + 0.001 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| Low | 0.3 | 5.2 | 7.8 | 102.5 |
| Medium | 10 | 3.8 | 5.5 | 98.7 |
| High | 80 | 2.5 | 4.1 | 101.3 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| 3-(Trifluoromethyl)phenol | 92.5 ± 4.1 | -8.2 ± 3.5 |
Recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Matrix effect was calculated by comparing the analyte response in post-extraction spiked samples to a neat standard solution.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of total 3-(trifluoromethyl)phenol in human urine after enzymatic hydrolysis. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, biomonitoring, and toxicological assessments. The detailed protocols for sample preparation and LC-MS/MS analysis can be readily implemented in a research or clinical laboratory setting.
Application Notes and Protocols: Isotope Labeling Studies Using 3-(Trifluoromethyl)phenol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope dilution mass spectrometry (IDMS) is a cornerstone for accurate and precise quantification of analytes in complex biological matrices. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterium-labeled compounds, is considered the gold standard in pharmacokinetic and metabolic studies. 3-(Trifluoromethyl)phenol-d4, a deuterated analog of 3-(Trifluoromethyl)phenol, serves as an ideal internal standard for the quantitative analysis of its unlabeled counterpart in various biological samples. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making it a common moiety in pharmaceutical and agrochemical compounds.[1][2] This document provides detailed application notes and protocols for the use of this compound in isotope labeling studies.
Application 1: Pharmacokinetic Study of 3-(Trifluoromethyl)phenol in Rat Plasma using LC-MS/MS
This application note describes a validated method for the quantification of 3-(Trifluoromethyl)phenol in rat plasma using this compound as an internal standard. The method is suitable for pharmacokinetic studies following oral or intravenous administration.
Experimental Protocol
1. Materials and Reagents:
-
3-(Trifluoromethyl)phenol (Analyte)
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Rat plasma (blank)
2. Standard Solutions Preparation:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-(Trifluoromethyl)phenol in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration of 1 µg/mL in 50% methanol.
3. Sample Preparation (Protein Precipitation): [3]
-
To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (1 µg/mL).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: ZORBAX Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm).[4]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
Time (min) %B 0.0 20 2.0 95 3.0 95 3.1 20 | 5.0 | 20 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6495 Triple Quadrupole MS or equivalent.[4]
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) 3-(Trifluoromethyl)phenol 161.0 112.0 | this compound | 165.0 | 116.0 |
Data Presentation
Table 1: Calibration Curve for 3-(Trifluoromethyl)phenol in Rat Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 1 | 0.012 | 98.5 | 4.2 |
| 5 | 0.058 | 101.2 | 3.5 |
| 10 | 0.115 | 100.5 | 2.8 |
| 50 | 0.582 | 99.8 | 2.1 |
| 100 | 1.168 | 99.1 | 1.5 |
| 500 | 5.845 | 100.9 | 1.8 |
| 1000 | 11.721 | 101.5 | 2.3 |
| 2000 | 23.518 | 99.3 | 3.1 |
| Hypothetical data representing a typical calibration curve. |
Table 2: Pharmacokinetic Parameters of 3-(Trifluoromethyl)phenol in Rats (Oral Administration, 10 mg/kg)
| Parameter | Value |
| Cmax (ng/mL) | 1520 |
| Tmax (hr) | 1.5 |
| AUC0-t (nghr/mL) | 7850 |
| AUC0-inf (nghr/mL) | 8100 |
| t1/2 (hr) | 4.2 |
| CL/F (L/hr/kg) | 1.23 |
| Vd/F (L/kg) | 7.3 |
| Hypothetical data for illustrative purposes. |
Visualization
Caption: Workflow for pharmacokinetic analysis.
Application 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This application note outlines a procedure to assess the metabolic stability of 3-(Trifluoromethyl)phenol using human liver microsomes (HLMs), with this compound as the internal standard for accurate quantification of the parent compound over time.
Experimental Protocol
1. Materials and Reagents:
-
3-(Trifluoromethyl)phenol
-
This compound (IS)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
2. Incubation Procedure:
-
Prepare a master mix containing phosphate buffer, HLMs (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-warm the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding 3-(Trifluoromethyl)phenol to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard (this compound, final concentration 100 ng/mL).
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Utilize the same LC-MS/MS conditions as described in Application 1.
Data Presentation
Table 3: Metabolic Stability of 3-(Trifluoromethyl)phenol in Human Liver Microsomes
| Incubation Time (min) | % Parent Compound Remaining |
| 0 | 100.0 |
| 5 | 92.3 |
| 15 | 78.5 |
| 30 | 61.2 |
| 60 | 38.9 |
| Hypothetical data for illustrative purposes. |
Table 4: Calculated Metabolic Stability Parameters
| Parameter | Value |
| Half-life (t1/2, min) | 45.3 |
| Intrinsic Clearance (CLint, µL/min/mg) | 15.3 |
| Hypothetical data for illustrative purposes. |
Visualization
Caption: Metabolic pathway of 3-(Trifluoromethyl)phenol.
Conclusion
This compound is a highly effective internal standard for the accurate and precise quantification of its non-labeled analog in biological matrices. The protocols and data presented herein provide a framework for its application in pharmacokinetic and in vitro metabolism studies. The use of such a stable isotope-labeled internal standard is crucial for generating reliable data to support drug discovery and development programs.
References
Troubleshooting & Optimization
Troubleshooting poor signal with 3-(Trifluoromethyl)phenol-d4
Welcome to the technical support center for 3-(Trifluoromethyl)phenol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound typically used for in a laboratory setting?
A1: this compound is primarily used as an internal standard for quantitative analysis.[1] Its deuterated nature makes it chemically almost identical to the non-deuterated 3-(Trifluoromethyl)phenol, allowing it to be used as a tracer to accurately quantify the analyte of interest in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q2: Why am I observing a poor or inconsistent signal for my this compound internal standard?
A2: Poor or inconsistent signals from a deuterated internal standard can stem from several factors, including:
-
Low Concentration: The concentration of the internal standard may be too low for the sensitivity of the instrument.
-
Degradation: The compound may have degraded due to improper storage or handling, or instability in the sample matrix or solvent.
-
Ion Suppression/Enhancement (in MS): Components in your sample matrix can interfere with the ionization of the internal standard, leading to a weaker or stronger signal than expected.
-
Isotopic Exchange: The deuterium atoms on the molecule can sometimes exchange with hydrogen atoms from the solvent or matrix, leading to a decrease in the deuterated signal.
-
Improper Instrument Settings: The parameters of your instrument (e.g., ionization source settings in MS, acquisition parameters in NMR) may not be optimized for this specific compound.
Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from my sample or solvent?
A3: Isotopic exchange, or H/D back-exchange, is a potential issue with deuterated compounds, especially those with deuterium on heteroatoms (like the -OD group of a phenol). While deuterons on an aromatic ring are generally more stable, the phenolic deuteron is labile and will readily exchange with protons from protic solvents like water or methanol. The stability of the deuterium labels on the aromatic ring is generally high, but can be influenced by factors like pH, temperature, and the composition of the sample matrix.
Q4: How should I properly store this compound to ensure its stability?
A4: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is often recommended, but always consult the manufacturer's specific guidelines. Avoid repeated freeze-thaw cycles. When preparing solutions, using anhydrous and aprotic solvents can help minimize isotopic exchange of the phenolic deuteron.
Troubleshooting Guides
Poor Signal in Mass Spectrometry (LC-MS/GC-MS)
If you are experiencing a weak or absent signal for this compound when using it as an internal standard in a mass spectrometry-based method, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor MS Signal
graph Poor_MS_Signal_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Poor or No Signal for\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Conc [label="Verify Concentration of\nInternal Standard Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Conc_OK [label="Concentration Correct?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Prep_New [label="Prepare Fresh Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Instrument [label="Investigate Instrument Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; Instrument_OK [label="Parameters Optimized?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Optimize_Params [label="Optimize Source Conditions\n(e.g., voltage, temperature)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Matrix [label="Evaluate Matrix Effects", fillcolor="#FBBC05", fontcolor="#202124"]; Matrix_Effect [label="Significant Matrix Effects?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Improve_Cleanup [label="Improve Sample Cleanup\n(e.g., SPE, LLE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Stability [label="Assess Compound Stability", fillcolor="#FBBC05", fontcolor="#202124"]; Stable [label="Compound Stable?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; New_Lot [label="Consider New Lot of Standard\nor Different Storage Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Signal Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Conc; Check_Conc -> Conc_OK; Conc_OK -> Prep_New [label=" No"]; Prep_New -> Check_Conc; Conc_OK -> Check_Instrument [label=" Yes"]; Check_Instrument -> Instrument_OK; Instrument_OK -> Optimize_Params [label=" No"]; Optimize_Params -> Check_Instrument; Instrument_OK -> Check_Matrix [label=" Yes"]; Check_Matrix -> Matrix_Effect; Matrix_Effect -> Improve_Cleanup [label=" Yes"]; Improve_Cleanup -> Resolved; Matrix_Effect -> Check_Stability [label=" No"]; Check_Stability -> Stable; Stable -> New_Lot [label=" No"]; New_Lot -> Resolved; Stable -> Resolved [label=" Yes"]; }
Caption: Troubleshooting workflow for poor MS signal.Quantitative Data Summary: MS Parameters
While optimal parameters are instrument-dependent, the following table provides a starting point for the analysis of phenolic compounds.
| Parameter | Typical Setting for Phenolic Compounds | Rationale |
| Ionization Mode | Electrospray Ionization (ESI) Negative | Phenols readily deprotonate to form [M-H]⁻ ions. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the formation of ions in the ESI source. |
| Source Temperature | 100 - 150 °C | A lower temperature can help prevent thermal degradation of the analyte. |
| Gas Flow (Nebulizer) | Instrument dependent | Assists in desolvation and ion formation. |
| Collision Energy (for MS/MS) | 10 - 30 eV | Should be optimized to achieve characteristic fragmentation of the parent ion. |
Poor Signal in Quantitative NMR (qNMR)
For issues with signal intensity or integration in qNMR experiments, refer to the following guide.
Troubleshooting Workflow for Poor qNMR Signal
graph Poor_qNMR_Signal_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Poor Signal or Inaccurate Integration\nin qNMR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Solubility [label="Verify Complete Dissolution of\nAnalyte and Internal Standard", fillcolor="#FBBC05", fontcolor="#202124"]; Soluble [label="Completely Soluble?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Change_Solvent [label="Try a Different Deuterated Solvent\nor Use Sonication", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Purity [label="Assess Purity of\nInternal Standard", fillcolor="#FBBC05", fontcolor="#202124"]; Purity_OK [label="Purity >99%?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; New_Standard [label="Use a New, High-Purity\nInternal Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Params [label="Review NMR Acquisition Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; Params_OK [label="Parameters Optimized for qNMR?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Optimize_Params [label="Adjust Relaxation Delay (D1),\nNumber of Scans (NS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Processing [label="Examine Data Processing", fillcolor="#FBBC05", fontcolor="#202124"]; Processing_OK [label="Correct Phasing and Baseline?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Reprocess [label="Re-process FID with Careful\nPhasing and Baseline Correction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Solubility; Check_Solubility -> Soluble; Soluble -> Change_Solvent [label=" No"]; Change_Solvent -> Check_Solubility; Soluble -> Check_Purity [label=" Yes"]; Check_Purity -> Purity_OK; Purity_OK -> New_Standard [label=" No"]; New_Standard -> Resolved; Purity_OK -> Check_Params [label=" Yes"]; Check_Params -> Params_OK; Params_OK -> Optimize_Params [label=" No"]; Optimize_Params -> Check_Params; Params_OK -> Check_Processing [label=" Yes"]; Check_Processing -> Processing_OK; Processing_OK -> Reprocess [label=" No"]; Reprocess -> Resolved; Processing_OK -> Resolved [label=" Yes"]; }
Caption: Troubleshooting workflow for poor qNMR signal.Quantitative Data Summary: qNMR Parameters
Achieving accurate quantification in NMR requires careful optimization of acquisition parameters.
| Parameter | Recommended Setting for qNMR | Rationale |
| Relaxation Delay (D1) | 5 x T1 of the slowest relaxing signal | Ensures complete relaxation of all nuclei, which is crucial for accurate integration. |
| Pulse Angle | 90° | Provides the maximum signal intensity. |
| Number of Scans (NS) | Sufficient for a high signal-to-noise ratio (S/N > 100) | A higher S/N ratio improves the accuracy of integration. |
| Digital Resolution | At least 5 data points across the narrowest peak | Ensures that the peak shape is well-defined for accurate integration. |
Experimental Protocols
Protocol 1: Quantification of a Phenolic Analyte in a Water Sample using LC-MS/MS and this compound as an Internal Standard
This protocol provides a general framework for the quantitative analysis of a phenolic compound in a water sample.
Experimental Workflow for Phenolic Analyte Quantification
// Nodes Start [label="Start: Water Sample Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike_IS [label="Spike with a Known Concentration of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acidify [label="Acidify Sample to pH < 4", fillcolor="#FBBC05", fontcolor="#202124"]; SPE [label="Solid Phase Extraction (SPE)\n(e.g., using a polymeric sorbent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elute [label="Elute with Organic Solvent\n(e.g., Methanol or Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; Evaporate [label="Evaporate to Dryness and\nReconstitute in Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantify Analyte using the Ratio of\nAnalyte Peak Area to IS Peak Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Report Concentration", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Spike_IS; Spike_IS -> Acidify; Acidify -> SPE; SPE -> Elute; Elute -> Evaporate; Evaporate -> LCMS; LCMS -> Quantify; Quantify -> End; }
Caption: Workflow for phenolic analyte quantification.Methodology:
-
Sample Preparation:
-
To a 100 mL water sample, add a known amount of this compound internal standard (e.g., to a final concentration of 50 ng/mL).
-
Acidify the sample to a pH below 4 with a suitable acid (e.g., hydrochloric acid).
-
Perform solid-phase extraction (SPE) using a polymeric reversed-phase cartridge. Condition the cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge, then wash with acidified water to remove interferences.
-
Elute the analyte and internal standard with a small volume of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use multiple reaction monitoring (MRM) in negative ion mode. Monitor at least two transitions for both the analyte and this compound.
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the sample using the calibration curve.
-
Protocol 2: Assessment of this compound Stability
This protocol can be used to evaluate the stability of the deuterated internal standard under specific experimental conditions.
Methodology:
-
Prepare Stability Samples:
-
Prepare a solution of this compound at a known concentration in the solvent or matrix of interest (e.g., mobile phase, extracted sample matrix).
-
Prepare a control sample in a stable, aprotic solvent (e.g., acetonitrile).
-
Divide the samples into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Incubation:
-
Store the aliquots under the conditions you wish to test (e.g., room temperature, 4°C, exposure to light).
-
-
Analysis:
-
At each time point, analyze the samples by LC-MS or NMR.
-
In LC-MS, monitor the signal intensity of the this compound. A significant decrease in signal over time indicates degradation.
-
In NMR, compare the integral of the this compound signal to that of a stable internal reference.
-
Logical Relationship for Stability Assessment
// Nodes Factors [label="Experimental Factors\n(pH, Temperature, Solvent, Light)", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcome [label="Stability Outcome\n(Signal Intensity over Time)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Factors -> Compound [dir=forward]; Compound -> Outcome [dir=forward]; }
Caption: Factors influencing the stability of the compound.References
Technical Support Center: Overcoming Matrix Effects with 3-(Trifluoromethyl)phenol-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 3-(Trifluoromethyl)phenol-d4 to mitigate matrix effects in LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound as an internal standard.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing for Analyte and/or Internal Standard | Suboptimal chromatographic conditions. | Optimize the mobile phase composition and gradient. Adjusting the pH of the aqueous mobile phase can also improve peak shape for phenolic compounds. |
| Column overload or contamination. | Inject a smaller sample volume or dilute the sample. If contamination is suspected, wash the column with a strong solvent or replace it. | |
| High Variability in Analyte/Internal Standard Response Ratio | Inconsistent sample preparation. | Ensure precise and consistent pipetting of the sample, internal standard, and any reagents. Thoroughly vortex all samples after adding the internal standard. |
| Differential matrix effects due to chromatographic shift. | A slight difference in retention time between the analyte and this compound (isotopic effect) can lead to exposure to different matrix components.[1] Adjust chromatographic conditions to ensure co-elution. | |
| Instability of the analyte or internal standard. | Verify the stability of both the analyte and this compound in the sample matrix and in the autosampler. | |
| Weak or Noisy Internal Standard Signal | Incorrect concentration of the this compound spiking solution. | Double-check the concentration of the internal standard stock and working solutions. |
| Severe ion suppression affecting the internal standard. | Improve sample cleanup procedures to remove more of the interfering matrix components.[2] | |
| Degradation of the internal standard. | Confirm the stability and proper storage of the this compound standard. | |
| Interfering Peaks at the m/z of the Analyte or Internal Standard | Contamination from solvents, reagents, or labware. | Use high-purity solvents and reagents. Screen all materials for potential sources of contamination. |
| Carryover from a previous high-concentration sample. | Implement a robust needle and injection port washing protocol between samples. |
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it impact LC-MS/MS analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of the target analyte.[1]
Q2: How does this compound help to overcome matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically and structurally nearly identical to its non-labeled counterpart, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement as the analyte. By adding a known amount of this compound to each sample and calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is normalized, leading to more accurate and robust quantification.[1][2]
Q3: What are the key considerations when using a deuterated internal standard like this compound?
A3: Several factors are critical for the successful use of deuterated internal standards:
-
Co-elution: The internal standard should co-elute with the analyte to experience the same matrix effects.[1]
-
Isotopic Purity: The deuterated standard should have high isotopic enrichment to minimize any contribution from the unlabeled analyte.[1]
-
Stability of Deuterium Labels: The deuterium atoms should be in stable positions on the molecule to prevent H-D exchange.[1]
Q4: Can this compound perfectly correct for all matrix effects?
A4: While SIL internal standards are considered the "gold standard," they may not always provide perfect correction. A significant chromatographic shift between the analyte and the internal standard due to the deuterium isotope effect can lead to differential matrix effects. It is crucial to verify co-elution during method development.[3][4]
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and this compound.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and this compound before extraction.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
An IS-Normalized MF close to 1 indicates effective compensation by the internal standard.
-
-
Protocol 2: General Procedure for Sample Analysis using this compound
-
Sample Preparation:
-
To a known volume of sample (e.g., plasma, urine), add a precise volume of the this compound working solution.
-
Vortex thoroughly.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
-
Data Processing:
-
Integrate the peak areas for the analyte and this compound.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples from the calibration curve.
-
Visualizations
Caption: Workflow for quantitative analysis using this compound.
References
Preventing deuterium-hydrogen exchange in 3-(Trifluoromethyl)phenol-d4
Technical Support Center: 3-(Trifluoromethyl)phenol-d4
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the isotopic and chemical integrity of this compound throughout its storage and application.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?
A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom in your molecule is replaced by a hydrogen atom from the surrounding environment (e.g., moisture, solvents).[1] This process is a significant concern because it alters the isotopic purity and molecular weight of this compound, which can lead to inaccurate results, especially when it is used as an internal standard for quantitative analysis by methods like NMR or mass spectrometry.[2][3]
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The susceptibility to exchange varies by position:
-
Hydroxyl Deuterium (-OD): This is the most labile (easily exchanged) deuterium atom. It will rapidly exchange with protons from any protic source, such as water or methanol.[1]
-
Aromatic Deuteriums (C-D on the ring): These are significantly more stable than the hydroxyl deuterium. However, they can undergo exchange under specific conditions, particularly in the presence of acid or base catalysts, certain metal catalysts, or at elevated temperatures.[4][5]
Q3: What are the primary experimental factors that promote D-H exchange on the aromatic ring?
A3: Several factors can accelerate the rate of D-H exchange for the more stable aromatic deuteriums:
-
Presence of Protic Solvents: Solvents with exchangeable protons, like water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), are the main culprits.[3] Even trace amounts of atmospheric moisture can contribute to exchange over time.[6]
-
pH Level: The exchange process is catalyzed by both acids and bases.[3][7] Strong acidic or basic conditions significantly increase the rate of exchange on the aromatic ring.[5] For phenols, acid-catalyzed exchange tends to occur at the ortho and para positions relative to the hydroxyl group.[8]
-
Temperature: Higher temperatures provide the necessary activation energy for the exchange reaction to occur, increasing its rate.[3]
-
Metal Catalysts: Certain transition metals, such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru), can catalyze D-H exchange on aromatic rings.[9][10][11]
Q4: How should I properly store this compound to maintain its isotopic purity?
A4: To minimize D-H exchange and degradation during storage, follow these guidelines:
-
Store as a Solid: Whenever possible, store the compound as a solid.
-
Use an Inert Atmosphere: Store the vial under a dry, inert atmosphere like argon or nitrogen.[12]
-
Keep it Dry: Place the sealed vial inside a desiccator to protect it from atmospheric moisture.
-
Refrigerate: Store at recommended low temperatures (e.g., in a refrigerator) to slow down any potential exchange or decomposition.[13]
-
Protect from Light: Use an amber vial to protect the compound from light.[12]
Troubleshooting Guide
Q: My mass spectrometry (MS) analysis shows a lower molecular weight than expected for my deuterated compound. What is the likely cause?
A: This is a classic sign of deuterium loss due to D-H exchange. The most probable cause is exposure to protic solvents (like water or methanol) or atmospheric moisture during sample handling and preparation.[12] To resolve this, ensure all solvents are anhydrous and aprotic, and handle the compound under an inert atmosphere (e.g., in a glove box).
Q: My ¹H NMR spectrum shows unexpected peaks in the aromatic region where deuterium should be. Why is this happening?
A: The appearance of new proton signals in the aromatic region indicates that one or more of the aromatic deuterium atoms (C-D) have been replaced by hydrogen atoms (C-H). This can happen if your sample was exposed to acidic or basic conditions, even trace amounts, which can catalyze this exchange.[5][14] Review your experimental procedure for any acidic or basic reagents or solvents.
Q: I need to perform a reaction using this compound in a basic solution. How can I prevent deuterium loss?
A: Performing reactions in standard basic solutions (e.g., NaOH in H₂O) will cause rapid D-H exchange. To prevent this, you must use deuterated reagents. For example, use sodium deuteroxide (NaOD) dissolved in deuterium oxide (D₂O). This ensures that any exchange that occurs will replace a deuterium atom with another deuterium atom, preserving the isotopic label.
Q: Will using a Palladium on Carbon (Pd/C) catalyst for a reaction cause my compound to lose its deuterium label?
A: Yes, this is highly likely. Palladium is a known catalyst for hydrogen-deuterium exchange reactions on aromatic rings.[10][11] If your synthesis requires a metal catalyst, you may need to find an alternative that is less active for D-H exchange or perform the deuteration step after the catalytic step if possible.
Data Presentation
Table 1: Solvent Suitability for Handling this compound
| Solvent | Type | Risk of D-H Exchange | Recommendations |
| Acetonitrile (anhydrous) | Aprotic | Very Low | Excellent for stock solutions and as an LC-MS mobile phase.[1] |
| Dichloromethane (DCM, anhydrous) | Aprotic | Very Low | Excellent for sample dissolution and preparation. |
| Tetrahydrofuran (THF, anhydrous) | Aprotic | Very Low | Good , but ensure it is fresh and free of peroxides. |
| Toluene-d8 | Aprotic, Deuterated | None | Ideal for NMR analysis. |
| Chloroform-d (CDCl₃) | Aprotic, Deuterated | None | Ideal for NMR analysis. Can become acidic over time; store refrigerated.[13] |
| Methanol (CH₃OH) | Protic | Very High | Avoid. Will cause rapid exchange of the -OD group and potential ring exchange. |
| Water (H₂O) | Protic | Very High | Avoid. Will cause rapid exchange of the -OD group and potential ring exchange. |
| Methanol-d4 (CD₃OD) | Protic, Deuterated | Low (for C-D) | Acceptable. Will exchange the -OD group but will protect the C-D bonds. |
| Deuterium Oxide (D₂O) | Protic, Deuterated | Low (for C-D) | Acceptable. Will exchange the -OD group but will protect the C-D bonds. |
Table 2: Reagent Compatibility to Minimize D-H Exchange
| Reagent Class | Examples | Compatibility Issue | Mitigation Strategy |
| Strong Protic Acids | HCl, H₂SO₄, TFA | Catalyzes rapid aromatic D-H exchange.[15] | Use deuterated acids (e.g., DCl, D₂SO₄) in a deuterated solvent. |
| Strong Bases | NaOH, KOH, NaH | Catalyzes aromatic D-H exchange. | Use deuterated bases (e.g., NaOD) in a deuterated solvent. |
| Metal Catalysts | Pd/C, PtO₂, Raney Ni | Can catalyze aromatic D-H exchange.[10][11] | Seek alternative catalysts or perform deuteration after the catalytic step. |
| Water Scavengers | Na₂SO₄, MgSO₄ | Can be a source of protons if not perfectly anhydrous. | Dry thoroughly in an oven before use. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Quantitative Analysis
This protocol is designed to minimize D-H exchange during the preparation of a stock solution for use as an internal standard.
-
Environment: Work in a low-humidity environment. A glove box or a benchtop under a gentle stream of dry nitrogen gas is highly recommended.
-
Glassware Preparation: Thoroughly dry all glassware (vials, volumetric flasks, syringes) in an oven (e.g., at 120 °C for at least 4 hours) and allow them to cool to room temperature in a desiccator before use.[13]
-
Solvent Selection: Use a new, sealed bottle of a high-purity, anhydrous aprotic solvent such as acetonitrile.
-
Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing and Dissolution: Once equilibrated, quickly unseal the vial, weigh the required amount of solid, and transfer it to your volumetric flask. Immediately dissolve and dilute to the final volume with the anhydrous aprotic solvent.
-
Storage: Store the resulting stock solution in a tightly sealed vial with minimal headspace, refrigerated, and protected from light. For long-term storage, consider aliquoting into smaller, single-use vials.
Protocol 2: Quantification of Deuterium Content by ¹H NMR Spectroscopy
This method allows for the verification of isotopic purity by comparing the integration of remaining proton signals to a known internal standard.
-
Internal Standard Preparation: Prepare a stock solution of a stable, non-exchangeable internal standard (e.g., 1,3,5-trimethoxybenzene) at a known concentration in a deuterated aprotic solvent (e.g., Acetonitrile-d3).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a precise volume of the internal standard stock solution.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 value) to allow for full relaxation of all signals for accurate integration.
-
Data Analysis:
-
Calibrate the spectrum to the solvent residual peak.
-
Integrate the signal from the internal standard (e.g., the methoxy protons of 1,3,5-trimethoxybenzene).
-
Integrate any signals observed in the aromatic region of this compound. These signals represent C-H protons resulting from D-H exchange.
-
Calculate the percentage of D-H exchange based on the molar ratio of the exchanged protons to the internal standard.
-
Visualizations
Caption: Factors leading to deuterium-hydrogen exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic chemistry - Phenol and Deuterated Sulphuric Acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. ukisotope.com [ukisotope.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC Gradient for 3-(Trifluoromethyl)phenol and its Deuterated Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of 3-(Trifluoromethyl)phenol and its deuterated internal standard, 3-(Trifluoromethyl)phenol-d4.
Troubleshooting Guide
This guide addresses common issues encountered during the LC method development and analysis of 3-(Trifluoromethyl)phenol and its deuterated internal standard.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the acidic phenolic group and residual silanols on the silica-based column packing.[1] | - Lower the mobile phase pH to suppress the ionization of the phenolic hydroxyl group (pKa of 3-(Trifluoromethyl)phenol is around 8.5). A pH of 2.5-3 is often a good starting point.[2] - Add a competing acid, like 0.1% formic acid, to the mobile phase to saturate the active sites on the stationary phase.[3] - Use a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions. |
| Analyte and Internal Standard Do Not Co-elute | The "isotope effect" can cause slight differences in retention time between the analyte and its deuterated counterpart.[4] | - Simplify the gradient to a shallow slope around the expected elution time to improve resolution and better visualize the separation. - Adjust the mobile phase composition or temperature to alter selectivity.[4] - If co-elution cannot be achieved, ensure the integration windows for both peaks are set appropriately and consistently. |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature, or column equilibration. | - Ensure mobile phases are freshly prepared and properly degassed.[5] - Use a column oven to maintain a stable temperature. - Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. |
| Loss of Deuterated Internal Standard Signal | Deuterium-hydrogen back-exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent.[1][4] This is more likely if the deuterium labels are on the hydroxyl group. | - Verify the position of the deuterium labels on the internal standard. Labels on the aromatic ring are generally more stable than on the hydroxyl group. - Avoid highly acidic or basic mobile phases and elevated temperatures, which can accelerate exchange.[2] - If exchange is suspected, perform stability tests of the internal standard in the sample matrix and mobile phase over time.[2] |
| High Background or Ghost Peaks | Contamination in the LC system, mobile phase, or sample. | - Flush the LC system with a strong solvent. - Use high-purity solvents and additives. - Analyze a blank injection (solvent only) to identify the source of contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting point for an LC gradient for 3-(Trifluoromethyl)phenol?
A good starting point for a reversed-phase separation is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A scouting gradient from 5% to 95% B over 10-15 minutes can help determine the approximate elution time.[6]
Q2: How does the pH of the mobile phase affect the chromatography of 3-(Trifluoromethyl)phenol?
The mobile phase pH is critical for good peak shape. 3-(Trifluoromethyl)phenol is a weak acid, and at a pH near its pKa, it can exist in both ionized and non-ionized forms, leading to peak tailing.[1] Maintaining a low mobile phase pH (e.g., 2.5-3.5) will keep the phenol protonated, resulting in better peak symmetry.[2]
Q3: Why is my deuterated internal standard, this compound, eluting slightly before the unlabeled analyte?
This is a known chromatographic isotope effect. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4] While perfect co-elution is ideal, as long as the separation is consistent and reproducible, accurate quantification can still be achieved.[2]
Q4: What type of LC column is recommended for this analysis?
A C18 column is a common and good starting choice for the separation of phenolic compounds.[7] Columns that are end-capped are often preferred to minimize interactions with residual silanols. For high-throughput analysis, columns with smaller particle sizes (e.g., sub-2 µm) can provide faster separations and higher efficiency.
Q5: Can I use methanol instead of acetonitrile as the organic modifier?
Yes, methanol can be used as an alternative to acetonitrile. The choice between the two can affect the selectivity of the separation. It is recommended to test both to determine which provides the better resolution and peak shape for your specific application.
Experimental Protocols
General LC Gradient Optimization Workflow
-
Initial Scouting Gradient:
-
Column: C18, 2.7 µm, 4.6 x 100 mm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% to 95% B in 10 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 275 nm or Mass Spectrometry
-
-
Gradient Refinement:
-
Based on the scouting run, narrow the gradient around the elution time of the analytes. For example, if the peaks elute at 60% B, a new gradient could be 40% to 80% B over 10 minutes.
-
To improve separation between the analyte and internal standard, a shallower gradient can be employed (e.g., a change of 1-2% B per minute).
-
-
Mobile Phase pH Optimization:
-
Prepare mobile phases with varying pH values (e.g., 2.5, 3.0, 3.5) using formic acid.
-
Analyze the peak shape (asymmetry factor) at each pH to determine the optimal condition for symmetrical peaks.
-
Sample Preparation
-
Prepare stock solutions of 3-(Trifluoromethyl)phenol and this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solutions to the desired concentrations in the initial mobile phase composition.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. halocolumns.com [halocolumns.com]
- 6. mastelf.com [mastelf.com]
- 7. asianpubs.org [asianpubs.org]
Addressing ion suppression of 3-(Trifluoromethyl)phenol-d4 signal
Technical Support Center: 3-(Trifluoromethyl)phenol-d4
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for ion suppression issues involving the deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my this compound signal?
A1: Ion suppression is a type of matrix effect that results in a decreased signal response in a mass spectrometer.[1][2] It happens when molecules from the sample matrix that co-elute with your analyte, this compound, interfere with the ionization process in the instrument's source.[3] This competition reduces the number of analyte ions that reach the detector, which can negatively affect the accuracy, precision, and sensitivity of your quantitative analysis.[4][5]
Q2: I'm using a deuterated internal standard, this compound. Shouldn't that automatically correct for ion suppression?
A2: Ideally, yes. Deuterated internal standards are considered the gold standard because they are chemically and physically almost identical to the non-labeled analyte.[1][2] The assumption is that the deuterated standard will co-elute and experience the same degree of ion suppression as the analyte.[1][5] By using the ratio of the analyte's peak area to the internal standard's peak area, the signal loss should be normalized.[1] However, this correction can fail if the analyte and the internal standard do not behave identically during the analysis.[2]
Q3: Why might my this compound internal standard fail to compensate for ion suppression?
A3: The primary reason for failure is often a slight difference in retention time between the analyte and the deuterated internal standard, known as an "isotope effect".[1][5] The substitution of hydrogen with heavier deuterium atoms can alter the molecule's properties slightly, causing it to elute at a different time from the non-labeled analyte.[1][3] If this time difference causes them to elute in regions with varying levels of matrix interference, they will not experience the same degree of ion suppression, leading to inaccurate results.[6]
Q4: How can I experimentally confirm that ion suppression is affecting my this compound signal?
A4: A post-column infusion experiment is a definitive way to identify regions of ion suppression within your chromatographic run.[1][4] This involves continuously infusing a standard solution of this compound into the mobile phase stream after the analytical column but before the mass spectrometer.[4] When a blank, extracted matrix sample is injected, any dip in the constant signal baseline indicates a retention time where co-eluting matrix components are causing suppression.[1][4]
Troubleshooting Guide
If you are experiencing inconsistent or suppressed signals for this compound, use the following guide to diagnose and resolve the issue.
Table 1: Troubleshooting Ion Suppression of this compound
| Symptom | Possible Cause | Recommended Action | Expected Outcome |
| Inconsistent IS Peak Area | Matrix Effects: Co-eluting endogenous compounds (e.g., phospholipids) are suppressing the IS signal variably across samples.[7] | 1. Improve Sample Preparation: Implement a more rigorous cleanup like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[7] 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[8][9] | A more consistent IS response across all samples, with a relative standard deviation (RSD) typically below 15%.[10] |
| IS Signal Drifts Downward Over a Run | MS Source Contamination: Buildup of non-volatile matrix components on the ion source over the course of an analytical run.[11] | 1. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, lenses). 2. Use a Divert Valve: Program a divert valve to send the highly concentrated, early-eluting matrix components to waste instead of the MS source.[9] | Restoration of initial signal intensity and a stable baseline throughout the analytical run. |
| Analyte/IS Ratio is Inaccurate | Differential Ion Suppression: The analyte and this compound are not co-eluting perfectly, causing them to experience different degrees of ion suppression.[1][6] | 1. Optimize Chromatography: Adjust the mobile phase gradient or column chemistry to achieve complete co-elution of the analyte and the IS.[6] 2. Evaluate Matrix Effect Quantitatively: Perform a quantitative matrix effect assessment (see Protocol 2) to confirm the disparity. | Improved accuracy and precision of quality control samples. The calculated matrix effect for the analyte and IS should be comparable. |
| Complete Signal Loss | Analyte Interaction with Metal Surfaces: Phenolic compounds can chelate with metal ions from stainless steel components in the LC system (e.g., column frit, tubing), causing adsorption and signal loss.[12] | 1. Use a Metal-Free or PEEK-lined Column: Test a column with non-metallic hardware to prevent chelation.[12] 2. Passivate the LC System: Flush the system with a chelating agent solution as per instrument guidelines. | Significant recovery of the analyte and IS signal, along with improved peak shape.[12] |
// Nodes start [label="Low or Inconsistent\nSignal for IS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_matrix [label="Evaluate Matrix Effects\n(Post-Column Infusion)", fillcolor="#FBBC05", fontcolor="#202124"]; suppression_present [label="Suppression Zone\nIdentified?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_chrom [label="Optimize Chromatography\n(Achieve Co-elution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; improve_sample_prep [label="Improve Sample Prep\n(SPE, LLE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_instrument [label="Check Instrument\nPerformance", fillcolor="#FBBC05", fontcolor="#202124"]; clean_source [label="Clean Ion Source", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_metal [label="Consider Metal\nInteractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution [label="Signal Restored\n& Stable", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_matrix; check_matrix -> suppression_present; suppression_present -> optimize_chrom [label=" Yes"]; suppression_present -> check_instrument [label=" No"]; optimize_chrom -> improve_sample_prep; improve_sample_prep -> solution; check_instrument -> clean_source; clean_source -> check_metal; check_metal -> solution; } Caption: A logical workflow for diagnosing and resolving ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Ion Suppression
This protocol helps identify at which retention times co-eluting matrix components cause ion suppression.[1][4]
Objective: To create a visual map of ion suppression zones across the chromatographic gradient.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank, extracted matrix sample (prepared using your standard protocol)
Procedure:
-
System Setup: Configure the LC-MS/MS system with the analytical column and mobile phases used in your assay.
-
Infusion Setup: Using a tee-union, connect the output of the analytical column to the MS inlet. Connect a syringe pump to the third port of the tee.
-
Begin Infusion: Start a continuous, low-flow (e.g., 10 µL/min) infusion of the this compound standard solution. You should observe a stable, high-intensity baseline signal for the standard's MRM transition.
-
Inject Blank Matrix: Once the baseline is stable, inject a blank, extracted matrix sample onto the LC column.
-
Data Analysis: Monitor the baseline of the infused standard. A significant drop in signal intensity indicates a region where matrix components are eluting and causing ion suppression. An increase would indicate ion enhancement. Compare the retention time of your analyte and internal standard to these suppression zones.
// Nodes LC [label="LC Pump", fillcolor="#F1F3F4", fontcolor="#202124"]; Injector [label="Autosampler\n(Inject Blank Matrix)", fillcolor="#F1F3F4", fontcolor="#202124"]; Column [label="Analytical Column", fillcolor="#F1F3F4", fontcolor="#202124"]; Tee [label="Tee Union", shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometer", fillcolor="#F1F3F4", fontcolor="#202124"]; SyringePump [label="Syringe Pump\n(Infuse IS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LC -> Injector -> Column -> Tee -> MS; SyringePump -> Tee; } Caption: Diagram of a post-column infusion setup.
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol quantifies the degree of ion suppression or enhancement experienced by the analyte and the internal standard.
Objective: To calculate a "Matrix Factor" (MF) to determine if the internal standard is adequately compensating for matrix effects.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Extract multiple sources of blank matrix. Spike the analyte and this compound into the extracted matrix after the final evaporation and before reconstitution.
-
Set C (Pre-Spiked Matrix): Spike the analyte and this compound into the blank matrix before the extraction process. (This set is used to determine recovery, not the matrix effect itself).
-
-
Analyze Samples: Inject and analyze all samples from Set A and Set B using your LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
The value should be close to 1.0 for effective compensation.
-
Table 2: Example Matrix Effect Calculation
| Parameter | Analyte Peak Area | IS Peak Area | Analyte MF | IS MF | IS-Normalized MF |
| Set A (Neat) | 2,000,000 | 2,500,000 | - | - | - |
| Set B (Post-Spiked) | 800,000 | 1,250,000 | 0.40 (60% Suppression) | 0.50 (50% Suppression) | 0.80 |
| Conclusion: | In this example, the IS-Normalized MF of 0.80 shows that the internal standard does not fully compensate for the more severe ion suppression experienced by the analyte, leading to a potential 20% underestimation in results. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting 3-(Trifluoromethyl)phenol-d4 Internal Standard
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing inconsistent results with 3-(Trifluoromethyl)phenol-d4 as an internal standard (IS) in analytical assays. The following sections offer frequently asked questions (FAQs) and detailed troubleshooting protocols to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results when using this compound as an internal standard?
Inconsistent results with deuterated internal standards like this compound typically stem from a few key issues:
-
Differential Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and the internal standard to different extents, leading to inaccurate quantification.[1][2]
-
Isotopic Exchange (H/D Back-Exchange): Deuterium atoms on the internal standard can be replaced by protons from the surrounding solvent or matrix. This is more likely to occur under acidic or basic conditions and at elevated temperatures.
-
Purity of the Internal Standard: The presence of unlabeled 3-(Trifluoromethyl)phenol in the deuterated standard can artificially inflate the analyte signal, especially at the lower limit of quantification (LLOQ).
-
Chromatographic Inconsistencies: Poor chromatography can lead to co-elution with interfering substances or a shift in retention time, which can exacerbate matrix effects.
Q2: My this compound signal is decreasing over the course of an analytical run. What should I investigate?
A decreasing or unstable internal standard signal often points to isotopic exchange or degradation. To troubleshoot this, you should perform an incubation experiment to assess the stability of the deuterium labels under your specific experimental conditions. Modifying the pH of your mobile phase to be in the range of 2.5-3 and lowering the temperature can often minimize this issue.
Q3: Why is there a slight difference in retention time between my analyte and this compound?
This phenomenon is known as the "isotope effect" and is common with deuterated internal standards. The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in chromatographic behavior. While a small shift is often acceptable, a significant separation can lead to differential matrix effects, as the analyte and internal standard may elute into regions of the chromatogram with varying levels of ion suppression or enhancement.
Q4: What are the acceptable levels of variability for an internal standard response?
While there is no single global consensus, regulatory bodies and industry groups provide guidance on acceptable internal standard variability. The decision to accept or reject a run should be based on sound scientific judgment and pre-defined acceptance criteria. A common approach is to establish a range based on the mean internal standard response of the calibration standards and quality control samples.
Quantitative Data Summary
The following table summarizes generally accepted performance criteria for internal standards in bioanalytical method validation, based on FDA guidance and industry recommendations. Specific criteria for your laboratory should be established and justified.
| Parameter | Acceptance Criteria | Rationale |
| Internal Standard Response Variability | Within 50-150% or 50-200% of the mean IS response of calibrators and QCs. | A wide deviation may indicate issues with sample processing, injection, or significant matrix effects.[3] |
| Precision (%CV) of IS-Normalized Response | ≤ 15% for calibrators and QCs (≤ 20% at LLOQ). | Ensures consistency and reproducibility of the analytical method. |
| IS-Normalized Matrix Factor %CV | ≤ 15% across different lots of matrix. | Demonstrates that the internal standard adequately compensates for matrix effects.[2] |
Experimental Protocols
Protocol 1: Assessing Isotopic Stability of this compound
Objective: To determine if deuterium-hydrogen back-exchange is occurring under the experimental conditions.
Methodology:
-
Prepare two sets of samples:
-
Set A (Control): Spike this compound into a clean solvent (e.g., acetonitrile or methanol).
-
Set B (Matrix): Spike this compound into a blank sample matrix (e.g., plasma, urine).
-
-
Incubate: Store both sets of samples under conditions that mimic your typical analytical workflow (e.g., time, temperature, pH).
-
Process: Use your established extraction procedure to process the samples.
-
Analyze: Analyze the samples by LC-MS/MS.
-
Evaluate: Monitor for any increase in the signal of the unlabeled 3-(Trifluoromethyl)phenol in Set B compared to Set A. A significant increase suggests H/D back-exchange.
Protocol 2: Evaluating Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement and to ensure the internal standard tracks the analyte's behavior.
Methodology:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and this compound spiked in a clean reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are added to the final extract.
-
Set 3 (Pre-Extraction Spike): Analyte and this compound are spiked into the blank matrix before the extraction process.
-
-
Analyze: Inject all three sets of samples and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Peak area in Set 2) / (Peak area in Set 1)
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
-
Assess Variability: Repeat this experiment using at least six different lots of the biological matrix. The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15%.[2]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent results with your this compound internal standard.
A logical workflow for troubleshooting inconsistent internal standard results.
References
3-(Trifluoromethyl)phenol-d4 purity issues and their impact on quantification
Welcome to the technical support center for 3-(Trifluoromethyl)phenol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the purity of this compound and its impact on quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical for quantification?
This compound is the deuterated form of 3-(Trifluoromethyl)phenol, commonly used as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its chemical structure is nearly identical to the non-deuterated analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis. This co-behavior helps to correct for variations in extraction efficiency, matrix effects, and instrument response.[1][2][3]
The isotopic purity of this compound is paramount for accurate quantification. The most significant purity issue is the presence of the unlabeled analyte, 3-(Trifluoromethyl)phenol (d0), as an impurity.[1] This d0 impurity will be detected at the same mass-to-charge ratio (m/z) as the actual analyte, leading to a phenomenon known as "cross-signal contribution." This results in an artificially inflated signal for the analyte, causing an overestimation of its concentration, particularly at the lower limit of quantification (LLOQ).[1]
Q2: What are the common purity-related issues with this compound?
The primary purity-related issues encountered with this compound include:
-
Isotopic Impurity (Presence of d0): The presence of the non-deuterated 3-(Trifluoromethyl)phenol is the most critical impurity. It directly interferes with the analyte signal, leading to inaccurate results.[1]
-
Chemical Impurities: These are any other compounds present in the internal standard that are not this compound or its unlabeled counterpart. These impurities can potentially interfere with the chromatography or mass spectrometry detection.
-
Isotopic Exchange (H/D Exchange): Deuterium atoms on the phenol group are susceptible to exchange with hydrogen atoms from the solvent or sample matrix, especially under certain pH and temperature conditions. This can reduce the signal of the deuterated standard and potentially increase the signal of a partially deuterated species.[1]
Q3: How can I assess the isotopic purity of my this compound standard?
You can assess the isotopic purity by analyzing a high-concentration solution of the this compound standard alone using LC-MS/MS or GC-MS. By monitoring the mass transition of the deuterated standard and, crucially, the mass transition of the unlabeled 3-(Trifluoromethyl)phenol, you can determine the percentage of the d0 impurity.
Q4: My calibration curve for 3-(Trifluoromethyl)phenol is non-linear, especially at the low end. Could this be a purity issue with my internal standard?
Yes, a non-linear calibration curve, particularly one that shows a positive bias at the lower concentrations, is a classic symptom of an impure deuterated internal standard. The constant contribution from the d0 impurity in the internal standard has a more significant impact on the analyte-to-internal standard response ratio at lower analyte concentrations, leading to a non-linear relationship.
Q5: I am observing a peak at the retention time of 3-(Trifluoromethyl)phenol in my blank samples that are spiked only with the internal standard. What does this indicate?
This observation, often referred to as "cross-talk," is a strong indication that your this compound internal standard is contaminated with the unlabeled 3-(Trifluoromethyl)phenol (d0). The signal you are seeing is from this impurity.[4]
Troubleshooting Guides
Issue 1: Overestimation of Analyte Concentration, Especially at LLOQ
Symptoms:
-
Inaccurate and imprecise results for quality control (QC) samples, particularly at the low QC level.
-
The calculated concentration of the analyte at the Lower Limit of Quantitation (LLOQ) is consistently higher than the nominal value.
-
Significant signal observed at the analyte's mass transition in blank samples spiked only with the internal standard.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high bias at the LLOQ.
Issue 2: Drifting or Unstable Internal Standard Response
Symptoms:
-
The peak area of the this compound internal standard decreases over the course of an analytical run.
-
High variability in the internal standard response across different samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unstable internal standard response.
Quantitative Data Summary
The impact of the d0 impurity in the this compound internal standard on the accuracy of quantification can be significant. The following table illustrates the theoretical error in the measured concentration of 3-(Trifluoromethyl)phenol at the LLOQ based on the isotopic purity of the internal standard.
| Isotopic Purity of this compound | Percentage of d0 Impurity | Contribution of IS to Analyte Signal at LLOQ | Theoretical Overestimation at LLOQ |
| 99.9% | 0.1% | 1% | 1% |
| 99.5% | 0.5% | 5% | 5% |
| 99.0% | 1.0% | 10% | 10% |
| 98.0% | 2.0% | 20% | 20% |
| 95.0% | 5.0% | 50% | 50% |
This table assumes the concentration of the internal standard is 10 times the concentration of the analyte at the LLOQ.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound
Objective: To determine the percentage of the unlabeled 3-(Trifluoromethyl)phenol (d0) impurity in a lot of this compound.
Methodology:
-
Preparation of Internal Standard Solution: Prepare a high-concentration solution of the this compound internal standard (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
LC-MS/MS Analysis:
-
Inject the internal standard solution onto the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the MRM transition for this compound.
-
Simultaneously, monitor the MRM transition for the unlabeled 3-(Trifluoromethyl)phenol (d0).
-
-
Data Analysis:
-
Integrate the peak areas for both the d4 and d0 transitions.
-
Calculate the percentage of the d0 impurity using the following formula: % d0 Impurity = (Peak Area of d0 / (Peak Area of d4 + Peak Area of d0)) * 100
-
Acceptance Criteria: For accurate quantitative bioanalysis, the d0 impurity should ideally be less than 0.1%. A d0 content of up to 1-2% may be acceptable depending on the specific assay requirements and the concentration of the analyte being measured.
Protocol 2: Evaluation of Cross-Talk in Blank Samples
Objective: To assess the contribution of the d0 impurity in the this compound internal standard to the analyte signal at the LLOQ.
Methodology:
-
Preparation of Samples:
-
Blank + IS: Prepare a blank matrix sample (e.g., plasma, urine) and spike it with the working concentration of the this compound internal standard.
-
LLOQ Sample: Prepare a blank matrix sample and spike it with 3-(Trifluoromethyl)phenol at the LLOQ concentration and with the working concentration of the internal standard.
-
-
Sample Processing: Process both samples using the established analytical method.
-
LC-MS/MS Analysis: Analyze the processed samples by LC-MS/MS, monitoring the MRM transitions for both the analyte and the internal standard.
-
Data Analysis:
-
Measure the peak area of the analyte (d0) in the "Blank + IS" sample.
-
Measure the peak area of the analyte (d0) in the "LLOQ Sample".
-
Calculate the cross-talk contribution as a percentage of the LLOQ response: % Cross-Talk = (Peak Area of Analyte in "Blank + IS" / Peak Area of Analyte in "LLOQ Sample") * 100
-
Acceptance Criteria: The cross-talk from the internal standard should not exceed 20% of the analyte response at the LLOQ. If the cross-talk is higher, a purer lot of the internal standard is required, or the LLOQ of the assay may need to be raised.[1]
References
Technical Support Center: Chromatography for 3-(Trifluoromethyl)phenol-d4
Welcome to the technical support center for the chromatographic analysis of 3-(Trifluoromethyl)phenol-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common peak shape problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic peak shape problems observed for this compound?
A1: The most frequently encountered issues include peak tailing, peak fronting, split peaks, and broad peaks. These problems can compromise the accuracy and precision of quantification.[1][2][3]
Q2: Why is this compound prone to peak tailing?
A2: this compound, being a phenolic compound, has an acidic proton on the hydroxyl group. This can lead to strong interactions with active sites, such as residual silanol groups on silica-based stationary phases in both gas chromatography (GC) and liquid chromatography (LC).[4] These secondary interactions can delay the elution of a portion of the analyte molecules, resulting in an asymmetrical peak with a "tail".
Q3: Can the mobile phase pH affect the peak shape of this compound in LC analysis?
A3: Yes, the mobile phase pH is critical. To minimize peak tailing, the pH should be adjusted to suppress the ionization of the acidic phenol. A mobile phase pH that is at least 2 pH units below the pKa of this compound is recommended to ensure it is in its neutral form.[5][6]
Q4: Is derivatization a viable option to improve the peak shape of this compound in GC analysis?
A4: Yes, derivatization can significantly improve peak shape and detector response for phenolic compounds in GC. Converting the polar hydroxyl group to a less polar ether or ester, for example through methylation or silylation, can reduce interactions with active sites in the GC system.[7][8]
Troubleshooting Guides
Problem 1: Peak Tailing
Symptoms: The peak is asymmetrical with the latter half being broader than the front half. The tailing factor (Tf) is greater than 1.2.[5]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Column-Related | |
| Secondary interactions with active sites (silanol groups).[4] | Use a modern, well-end-capped column with high-purity silica. For LC, consider a column with a different stationary phase that is less prone to such interactions. For GC, use a deactivated inlet liner and column.[4] |
| Column contamination or degradation.[4][5] | Flush the column with a strong solvent. If the problem persists, replace the column.[5] |
| Column void or channel.[2][5] | This often results in split or tailing peaks for all analytes. Replace the column.[2] |
| Mobile Phase/Carrier Gas-Related (LC/GC) | |
| Inappropriate mobile phase pH (LC).[5] | Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. |
| Insufficient buffer concentration (LC). | Use a buffer concentration of at least 10-25 mM to maintain a stable pH. |
| Contaminated mobile phase or carrier gas. | Prepare fresh mobile phase or use high-purity carrier gas with appropriate traps. |
| Sample-Related | |
| Sample overload.[4][9] | Reduce the injection volume or dilute the sample. |
| Mismatch between sample solvent and mobile phase (LC).[4][5] | Dissolve the sample in the mobile phase or a weaker solvent. |
| Instrument-Related | |
| Extra-column dead volume.[4][5] | Use tubing with a smaller internal diameter and ensure all connections are properly fitted. |
| Contaminated injector or detector.[9] | Clean the injector port and detector according to the manufacturer's instructions. |
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting logic for peak tailing.
Problem 2: Peak Fronting
Symptoms: The peak is asymmetrical with the front half being broader than the latter half.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Column-Related | |
| Column overload.[2] | Reduce the amount of sample injected onto the column. |
| Column collapse or degradation.[1][2] | This is a catastrophic failure, often due to operating outside the recommended pH or temperature range. Replace the column.[1][2] |
| Sample-Related | |
| Poor sample solubility in the mobile phase.[2] | Dissolve the sample in a solvent that is compatible with the mobile phase. |
| Sample solvent stronger than the mobile phase.[10] | Dilute the sample with the mobile phase or a weaker solvent.[10] |
Problem 3: Split Peaks
Symptoms: A single peak appears as two or more merged peaks.[11]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Column-Related | |
| Partially blocked column inlet frit.[11] | If all peaks are split, this is a likely cause. Backflush the column. If not resolved, replace the frit or the column.[11] |
| Column void or channel at the inlet.[2][12] | This will affect all peaks. Replace the column.[2][12] |
| Column contamination.[3] | Clean the column with appropriate strong solvents. |
| Sample-Related | |
| Mismatch between sample solvent and mobile phase.[13] | The sample may not be dissolving properly as it enters the column. Dissolve the sample in the mobile phase.[13] |
| Co-elution of an interfering compound. | Inject a smaller sample volume. If two distinct peaks appear, it indicates co-elution. Modify the separation method (e.g., change mobile phase composition, temperature, or column).[11] |
| Instrument-Related | |
| Injector issue leading to improper sample introduction. | Inspect and clean the injector. Ensure the syringe is functioning correctly. |
// Path for all peaks split all_split [label="Problem occurs before separation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_all_split [label="Check for blocked frit.\nCheck for column void.\nCheck sample solvent vs. mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Path for single peak split single_split [label="Problem related to the specific analyte", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_single_split [label="Check for co-elution by injecting a smaller volume.\nImprove separation resolution (modify method).", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_all_peaks; check_all_peaks -> all_split [label="Yes"]; all_split -> solution_all_split; check_all_peaks -> single_split [label="No"]; single_split -> solution_single_split; }
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. uhplcs.com [uhplcs.com]
- 6. researchgate.net [researchgate.net]
- 7. settek.com [settek.com]
- 8. epa.gov [epa.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. youtube.com [youtube.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. bio-works.com [bio-works.com]
- 13. Peak split on only 1st compound - Chromatography Forum [chromforum.org]
Technical Support Center: Improving Recovery of 3-(Trifluoromethyl)phenol-d4
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 3-(Trifluoromethyl)phenol-d4 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence its extraction?
A1: this compound is a deuterated analog of 3-(Trifluoromethyl)phenol. Its extraction behavior is primarily governed by:
-
Acidity (pKa): As a phenol, its acidity is a critical factor. The trifluoromethyl group is electron-withdrawing, which increases the acidity (lowers the pKa) compared to phenol. The pKa of 4-trifluoromethylphenol is 9.39, only slightly lower than phenol itself (10.0)[1]. Deuteration can also slightly decrease the acidity of phenols[2][3][4]. This means that at a pH above its pKa, the compound will be deprotonated to its phenolate form, which is more water-soluble and less amenable to extraction into organic solvents.
-
Lipophilicity (LogP): The trifluoromethyl group significantly increases the lipophilicity (hydrophobicity) of the molecule compared to a methyl group[5][6]. This property favors its partitioning into organic solvents during liquid-liquid extraction (LLE) and its retention on non-polar sorbents in solid-phase extraction (SPE).
-
Deuteration: The presence of deuterium atoms increases the molecular weight but generally does not drastically alter the fundamental chemical properties for extraction purposes. However, a "deuterium isotope effect" can sometimes lead to slight differences in retention times and extraction recoveries compared to the non-deuterated analog[7].
Q2: I am experiencing low recovery of this compound. What are the most common causes?
A2: Low recovery can stem from several factors throughout the extraction workflow. The most common culprits include:
-
Suboptimal pH: If the pH of the aqueous sample is not acidic enough (ideally at least 2 pH units below the pKa), a significant portion of the this compound will be in its ionized (phenolate) form, which has high water solubility and will not efficiently partition into the organic extraction solvent or retain on a reversed-phase SPE sorbent.
-
Inappropriate Solvent Choice (LLE): The polarity of the extraction solvent may not be optimal. A solvent that is too polar may not efficiently extract the compound from the aqueous phase, while a solvent that is too non-polar might not be a good choice if the sample matrix is complex.
-
Inefficient SPE Method: This can include improper sorbent selection, insufficient conditioning or equilibration of the SPE cartridge, a sample loading flow rate that is too high, a wash solvent that is too strong and prematurely elutes the analyte, or an elution solvent that is too weak to fully recover the analyte.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process. This can manifest as ion suppression or enhancement in LC-MS analysis, or by preventing the analyte from effectively interacting with the extraction solvent or sorbent.
-
Analyte Instability: Although generally stable, phenols can be susceptible to oxidation, especially at high pH.
Q3: Can the recovery of this compound be different from its non-deuterated analog?
A3: Yes, it is possible to observe differences in recovery. This is attributed to the "deuterium isotope effect," which can slightly alter the physicochemical properties of the molecule, including its lipophilicity and pKa[3][4][7]. While often minor, this can lead to small differences in partitioning behavior during extraction. It is crucial to validate the extraction method with the deuterated standard itself to ensure accurate and reproducible results.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery in the organic phase | pH of the aqueous phase is too high. | Acidify the aqueous sample to a pH of 2-3 using a non-interfering acid (e.g., phosphoric acid, hydrochloric acid) to ensure the phenol is in its neutral, more organic-soluble form. |
| Inappropriate extraction solvent. | Test solvents with varying polarities. Good starting points for phenolic compounds include methyl tert-butyl ether (MTBE), diethyl ether, and ethyl acetate. For more complex matrices, a mixture of solvents might be beneficial. | |
| Insufficient mixing/shaking. | Ensure vigorous mixing of the aqueous and organic phases for an adequate amount of time (e.g., 5-10 minutes) to facilitate efficient partitioning. | |
| Emulsion formation. | To break emulsions, try adding a small amount of saturated sodium chloride (brine) solution, centrifuging the sample, or filtering the mixture through a glass wool plug. | |
| Analyte loss during solvent evaporation. | If a solvent evaporation step is used, ensure the temperature is not too high and that a gentle stream of nitrogen is used. Avoid complete dryness, as this can lead to loss of volatile compounds. |
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Troubleshooting Steps |
| Analyte found in the sample load waste. | Inappropriate sorbent. | For a lipophilic compound like this compound, a reversed-phase sorbent (e.g., C18, C8) is generally suitable. Ensure the sorbent chemistry is appropriate for the analyte's properties. |
| Sample loading flow rate is too high. | Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent. A flow rate of 1-2 mL/min is a good starting point. | |
| Sample solvent is too strong. | If the sample is dissolved in a solvent with a high organic content, it may not retain well on a reversed-phase sorbent. Dilute the sample with water or an aqueous buffer before loading. | |
| Analyte found in the wash eluate. | Wash solvent is too strong. | The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. Decrease the percentage of organic solvent in the wash solution. |
| Low recovery in the final elution. | Elution solvent is too weak. | The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. Increase the polarity or strength of the elution solvent. For reversed-phase SPE, this typically involves increasing the percentage of organic solvent (e.g., methanol, acetonitrile). Adding a small amount of a modifier (e.g., a few percent of acetic or formic acid for an acidic analyte) to the elution solvent can also improve recovery. |
| Insufficient elution volume. | Ensure the volume of the elution solvent is sufficient to completely elute the analyte from the sorbent bed. Try increasing the elution volume or performing a second elution. | |
| Sorbent bed drying out. | For some SPE phases, allowing the sorbent to dry out after conditioning and before sample loading can lead to poor recovery. Ensure the sorbent bed remains wetted. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
1. Sample Pre-treatment: a. To 500 µL of human plasma in a polypropylene tube, add the internal standard solution of this compound. b. Add 50 µL of 1 M phosphoric acid to acidify the sample to a pH of approximately 2-3. Vortex for 10 seconds.
2. Extraction: a. Add 2 mL of methyl tert-butyl ether (MTBE) to the tube. b. Cap the tube and vortex vigorously for 5 minutes. c. Centrifuge at 4000 rpm for 10 minutes to separate the phases.
3. Collection and Evaporation: a. Carefully transfer the upper organic layer (MTBE) to a clean tube. b. Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
4. Reconstitution: a. Reconstitute the dried extract in 100 µL of the mobile phase used for your analytical method (e.g., 50:50 acetonitrile:water). b. Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline using a reversed-phase SPE cartridge and should be optimized.
1. Sample Pre-treatment: a. To 1 mL of urine, add the internal standard solution of this compound. b. Add 100 µL of 1 M phosphoric acid to adjust the pH to 2-3. Vortex to mix.
2. SPE Cartridge Conditioning: a. Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg/3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
3. Sample Loading: a. Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
4. Washing: a. Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences. b. Dry the cartridge under vacuum for 5 minutes.
5. Elution: a. Elute the this compound from the cartridge with 2 x 1 mL of methanol into a clean collection tube.
6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the appropriate mobile phase for your analysis.
Data Presentation
Table 1: Hypothetical Recovery Data for this compound Extraction from Plasma
| Extraction Method | Parameter Varied | Recovery (%) | RSD (%) |
| LLE | Extraction Solvent | ||
| Diethyl Ether | 85.2 | 6.8 | |
| Methyl Tert-Butyl Ether | 92.5 | 4.5 | |
| Ethyl Acetate | 88.9 | 5.2 | |
| Aqueous Phase pH | |||
| pH 7 | 25.1 | 15.2 | |
| pH 4 | 78.6 | 8.1 | |
| pH 2 | 93.1 | 4.3 | |
| SPE (C18) | Elution Solvent | ||
| Acetonitrile | 89.7 | 5.5 | |
| Methanol | 94.2 | 3.9 | |
| 95:5 Methanol:Acetic Acid | 96.5 | 3.1 | |
| Wash Solvent (% Methanol) | |||
| 20% | 85.4 | 6.2 | |
| 10% | 91.3 | 4.8 | |
| 5% | 93.8 | 4.1 |
Note: This table presents hypothetical data for illustrative purposes. Actual recovery and precision will depend on the specific experimental conditions and matrix.
Visualizations
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: General experimental workflow for sample extraction.
References
- 1. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Carryover of 3-(Trifluoromethyl)phenol-d4
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize autosampler carryover of 3-(Trifluoromethyl)phenol-d4.
Troubleshooting Guide
Q1: I am observing carryover of this compound in my blank injections following a high concentration sample. What are the initial steps to identify the source?
A1: The first step is to systematically determine the origin of the carryover. This can be achieved by following a logical troubleshooting workflow. The primary sources of carryover are typically the autosampler, the injection valve, or the column itself.
A recommended workflow to distinguish between these sources is outlined below:
Stability of 3-(Trifluoromethyl)phenol-d4 in different biological matrices
Welcome to the technical support center for 3-(Trifluoromethyl)phenol-d4. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the bioanalysis of this compound in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock and working solutions of this compound?
A1: Stock solutions of this compound in organic solvents such as methanol or acetonitrile should be stored at -20°C or colder in tightly sealed containers to prevent evaporation and degradation. Working solutions, which are typically more dilute, should also be stored at -20°C and prepared fresh as needed to minimize the risk of degradation. For short-term use (up to 24 hours), working solutions can be kept at 2-8°C.
Q2: How should I store biological samples (plasma, urine, tissue homogenates) containing this compound prior to analysis?
A2: To ensure the stability of this compound, biological samples should be frozen as soon as possible after collection. The recommended long-term storage temperature is -70°C or colder. For short-term storage (up to one week), -20°C is acceptable. Avoid repeated freeze-thaw cycles as this can lead to degradation of the analyte.
Q3: What are the main challenges I might face when analyzing this compound in biological matrices?
A3: The primary challenges include:
-
Matrix Effects: Endogenous components in biological matrices can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. This can affect the accuracy and precision of the analytical method.[1][2][3][4]
-
Analyte Stability: Phenolic compounds can be susceptible to degradation, particularly through oxidation.[5] Stability can be affected by storage conditions, sample pH, and the presence of enzymes in the matrix.
-
Extraction Recovery: Efficient extraction of the analyte from the matrix is crucial for sensitivity and accuracy. The choice of extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) should be carefully optimized.
Q4: Can hemolysis in plasma samples affect the stability of this compound?
A4: Yes, hemolysis can impact the stability of phenolic compounds. The release of components from red blood cells, such as methemoglobin, can promote the oxidation of phenols, leading to their degradation.[5] It is recommended to use non-hemolyzed plasma for analysis whenever possible and to investigate the impact of hemolysis during method validation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape or Tailing
| Possible Cause | Troubleshooting Step |
| Active sites in the GC inlet or column | Clean or replace the inlet liner. Use a deactivated liner. Condition the column according to the manufacturer's instructions. |
| Incompatible solvent | Ensure the injection solvent is compatible with the mobile phase (for LC-MS) or the stationary phase (for GC-MS). |
| Column overload | Reduce the injection volume or dilute the sample. |
| Low temperature | For GC analysis, ensure the injector and column temperatures are appropriate for the analyte's volatility. |
Issue 2: Low Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Inefficient extraction | Optimize the extraction solvent, pH, and mixing time. Consider a different extraction technique (e.g., switch from protein precipitation to solid-phase extraction). |
| Analyte degradation during sample preparation | Keep samples on ice during processing. Minimize the time between thawing and extraction. Evaluate the stability of the analyte at room temperature (bench-top stability). |
| Adsorption to container surfaces | Use silanized glassware or polypropylene tubes to minimize adsorption. |
Issue 3: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent sample processing | Ensure all samples are treated identically. Use an internal standard to correct for variability in extraction and injection. |
| Matrix effects | Evaluate matrix effects from different lots of biological matrix.[1][2][3][4] Use a stable isotope-labeled internal standard if available. Optimize chromatographic separation to avoid co-elution with interfering matrix components. |
| Instrument instability | Check the performance of the LC-MS or GC-MS system. Perform system suitability tests before each analytical run. |
Stability Data Summary
The following tables summarize the expected stability of this compound in various biological matrices under different storage conditions. This data is based on general knowledge of phenolic compound stability and should be confirmed by specific validation experiments. The acceptance criterion for stability is typically that the mean concentration of the analyte remains within ±15% of the initial concentration.[2][6]
Table 1: Freeze-Thaw Stability of this compound
| Biological Matrix | Number of Freeze-Thaw Cycles | Storage Temperature | Mean % Recovery (Low QC) | Mean % Recovery (High QC) |
| Human Plasma (K2EDTA) | 1 | -20°C | 98.5 | 99.1 |
| 3 | -20°C | 95.2 | 96.8 | |
| 5 | -20°C | 91.8 | 93.5 | |
| Human Urine | 1 | -20°C | 101.2 | 100.5 |
| 3 | -20°C | 98.7 | 99.3 | |
| 5 | -20°C | 96.4 | 97.1 | |
| Rat Tissue Homogenate (Liver) | 1 | -70°C | 97.9 | 98.6 |
| 3 | -70°C | 94.1 | 95.3 |
Table 2: Short-Term (Bench-Top) Stability of this compound at Room Temperature (~22°C)
| Biological Matrix | Storage Duration (hours) | Mean % Recovery (Low QC) | Mean % Recovery (High QC) |
| Human Plasma (K2EDTA) | 4 | 99.3 | 100.1 |
| 8 | 96.5 | 97.8 | |
| 24 | 90.1 | 92.4 | |
| Human Urine | 4 | 100.8 | 101.5 |
| 8 | 99.2 | 100.3 | |
| 24 | 97.5 | 98.9 | |
| Rat Tissue Homogenate (Liver) | 4 | 98.1 | 99.0 |
| 8 | 94.7 | 96.2 |
Table 3: Long-Term Stability of this compound
| Biological Matrix | Storage Duration (days) | Storage Temperature | Mean % Recovery (Low QC) | Mean % Recovery (High QC) |
| Human Plasma (K2EDTA) | 30 | -70°C | 98.9 | 99.5 |
| 90 | -70°C | 96.2 | 97.8 | |
| 180 | -70°C | 93.4 | 95.1 | |
| Human Urine | 30 | -70°C | 100.5 | 101.1 |
| 90 | -70°C | 98.6 | 99.7 | |
| 180 | -70°C | 97.1 | 98.3 | |
| Rat Tissue Homogenate (Liver) | 30 | -70°C | 97.5 | 98.8 |
| 90 | -70°C | 94.8 | 96.5 |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Prepare low and high concentration quality control (QC) samples by spiking known amounts of this compound into the biological matrix.
-
Aliquot the QC samples into multiple tubes.
-
Analyze a set of QC samples (n=3 for each concentration) immediately to establish the baseline (T=0) concentration.
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.[7]
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 or 5).
-
After the final thaw, analyze the QC samples.
-
Calculate the mean concentration of the analyte at each cycle and compare it to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. glpsolutions.it [glpsolutions.it]
- 3. microchemlab.com [microchemlab.com]
- 4. Determination of p-trifluoromethylphenol, a metabolite of fluoxetine, in tissues and body fluids using an electron-capture gas chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Severe impact of hemolysis on stability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 7. ask.pharmaguideline.com [ask.pharmaguideline.com]
Dealing with isobaric interferences for 3-(Trifluoromethyl)phenol-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)phenol-d4. The focus is on identifying and mitigating isobaric interferences during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference and why is it a concern for the analysis of this compound?
A1: Isobaric interference occurs when two or more distinct chemical species have the same nominal mass-to-charge ratio (m/z), making them difficult to distinguish using a mass spectrometer.[1] For this compound, this means another compound with a very similar mass could be co-eluting and interfering with the signal of your target analyte, leading to inaccurate quantification.
Q2: What are the potential sources of isobaric interferences in my analysis?
A2: Isobaric interferences can arise from several sources, including:
-
Structurally related compounds: Isomers or other structurally similar molecules present in the sample matrix.
-
Unrelated matrix components: Other molecules in the sample that happen to have the same nominal mass.
-
Polyatomic ions: Ions formed from the combination of atoms in the sample matrix, mobile phase, or plasma gas.[1]
-
Doubly-charged ions: Ions that carry a double positive charge, causing them to appear at half their actual mass-to-charge ratio.[1]
Q3: My signal for this compound is unexpectedly high. How can I confirm if this is due to isobaric interference?
A3: An unusually high signal can indicate interference. To confirm, you can:
-
Analyze a blank sample: Run a sample of your matrix without the analyte. A significant signal at the expected m/z of your analyte suggests interference from the matrix or solvent.[2]
-
Use high-resolution mass spectrometry (HR-MS): Instruments with high resolving power can often differentiate between ions with very close m/z values, separating the analyte signal from the interference.[2]
-
Employ tandem mass spectrometry (MS/MS): By fragmenting the precursor ion, you can check if the resulting product ions are characteristic of this compound. Isobaric interferents will likely produce a different fragmentation pattern.
Q4: Can the deuterium labeling in my standard cause any analytical issues?
A4: Yes, while stable isotope labeling is a powerful technique, some challenges can arise:
-
Chromatographic Deuterium Isotope Effect (CDE): Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] This can lead to incomplete co-elution and potentially affect quantification if not properly addressed.
-
Isotopic Cross-Talk: The natural isotopic distribution of the unlabeled analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[3]
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving suspected isobaric interferences.
Problem: Inaccurate or inconsistent quantification of this compound.
Step 1: Data Review and Initial Checks
-
Examine Peak Shape: Look for any asymmetry or shoulders in the chromatographic peak of your analyte, which could indicate a co-eluting interference.
-
Review Mass Spectra: Check for any unexpected adducts or ions at the same nominal mass as your target analyte.
Step 2: Experimental Verification of Interference
-
High-Resolution Mass Spectrometry (HR-MS): If available, re-analyze the sample using an HR-MS instrument like an Orbitrap or FT-ICR MS. This can often resolve the analyte from the interferent based on their exact masses.[2]
-
Tandem Mass Spectrometry (MS/MS) Analysis: Develop an MS/MS method to monitor a specific, unique fragment ion of this compound. This can provide greater selectivity and reduce the impact of interferences that do not produce the same fragment.
Step 3: Mitigation Strategies
-
Chromatographic Optimization: Adjusting the mobile phase composition, gradient, or column chemistry may help to chromatographically separate the analyte from the interfering compound.[3]
-
Use of Collision/Reaction Cells: In Inductively Coupled Plasma Mass Spectrometry (ICP-MS), collision/reaction cells with gases like oxygen or ammonia can be used to react with either the analyte or the interferent, shifting its mass and resolving the overlap.[4][5] While less common for LC-MS of organic molecules, similar principles apply in modifying ion chemistry.
-
Mathematical Correction: If the interfering species and its contribution can be reliably measured, mathematical corrections can be applied to the data. However, this can increase measurement uncertainty.[5]
Quantitative Data Summary
The monoisotopic mass of 3-(Trifluoromethyl)phenol is 162.029 g/mol .[6] For the deuterated analogue, this compound, we can estimate the mass by replacing four hydrogen atoms with deuterium.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Common Adducts [M-H]⁻ (m/z) |
| 3-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.0292 | 161.0219 |
| This compound | C₇HD₄F₃O | 166.0543 | 165.0469 |
| Potential Isobaric Interferent (Example) | C₉H₁₀N₂O₂ | 166.0742 | 165.0667 |
Note: The potential isobaric interferent is a hypothetical example of a compound with the same nominal mass but a different exact mass.
Experimental Protocols
Protocol: Identification of Isobaric Interference using LC-HR-MS
-
Sample Preparation: Prepare a blank matrix sample, a sample spiked with a known concentration of this compound, and the problematic unknown sample.
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
HR-MS Method:
-
Instrument: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Range: m/z 100-250.
-
Resolution: 70,000.
-
Data Analysis: Extract the ion chromatogram for the exact mass of the [M-H]⁻ ion of this compound (165.0469). Compare this to the chromatogram for other potential isobaric ions.
-
Visualizations
Caption: Experimental workflow for identifying isobaric interference.
Caption: Troubleshooting logic for isobaric interference.
References
Technical Support Center: Optimizing Mass Spectrometer Source Conditions for 3-(Trifluoromethyl)phenol-d4
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 3-(Trifluoromethyl)phenol-d4 as an internal standard in mass spectrometry-based assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in mass spectrometry?
A1: this compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of 3-(Trifluoromethyl)phenol. Its key advantage is its chemical and physical similarity to the unlabeled analyte, allowing it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer source. This helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Q2: Which ionization mode is recommended for the analysis of this compound?
A2: Due to the presence of the acidic phenolic hydroxyl group, negative ion mode Electrospray Ionization (ESI) is the recommended technique. In negative mode, the molecule readily deprotonates to form the [M-H]⁻ ion, which typically provides a strong and stable signal.
Q3: What are the expected precursor ions for 3-(Trifluoromethyl)phenol and its d4-labeled internal standard in negative ESI mode?
A3: The expected precursor ions ([M-H]⁻) are as follows:
| Compound | Molecular Formula | Exact Mass | [M-H]⁻ m/z |
| 3-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.0292 | 161.0219 |
| This compound | C₇HD₄F₃O | 166.0543 | 165.0469 |
Q4: Are the deuterium atoms on this compound susceptible to hydrogen-deuterium (H/D) back-exchange?
A4: this compound is deuterated on the aromatic ring. Deuterium atoms attached to aromatic carbons are generally stable and not prone to back-exchange with hydrogen atoms from the mobile phase or sample matrix under typical reversed-phase LC-MS conditions. However, it is always good practice to assess the stability of the internal standard during method development.
Q5: I am observing peak splitting for my deuterated internal standard. What could be the cause?
A5: Peak splitting of a deuterated internal standard can arise from several factors. If only the deuterated standard peak is splitting, it may be due to the "chromatographic isotope effect," where the deuterated compound elutes slightly differently from any residual non-deuterated or partially deuterated isotopologues present in the standard. If all peaks in the chromatogram are splitting, it is more likely a systemic issue with the chromatography system, such as a column void or a blockage in the flow path.[1]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity
Low or no signal for this compound can be a frustrating issue. The following steps provide a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Signal Intensity
Caption: A logical workflow for troubleshooting low signal intensity.
Detailed Steps:
-
Confirm Ionization Mode: Ensure the mass spectrometer is operating in negative ion mode.
-
Check Instrument Performance: Verify that the instrument has been recently tuned and calibrated according to the manufacturer's recommendations.
-
Direct Infusion: Prepare a standard solution of this compound (e.g., 100-500 ng/mL in 50:50 acetonitrile:water) and infuse it directly into the mass spectrometer to bypass the LC system. This will confirm if the issue is with the mass spectrometer or the chromatography.
-
Optimize Source Conditions: While infusing the standard, systematically optimize the key source parameters. See the "Experimental Protocols" section for a detailed procedure.
-
Evaluate Mobile Phase: The pH and organic content of the mobile phase can significantly impact ionization efficiency. For phenols in negative ESI, a slightly basic mobile phase can enhance deprotonation, but this must be balanced with chromatographic performance and column stability.
-
Assess Sample Preparation: Ensure the concentration of the internal standard is appropriate for the expected analyte concentration and the sensitivity of the instrument. High concentrations of matrix components can cause ion suppression, reducing the signal of both the analyte and the internal standard.
Issue 2: Inaccurate Quantification or High Variability
This issue often points to problems with the internal standard's ability to track the analyte accurately.
Troubleshooting Workflow for Inaccurate Quantification
Caption: A decision tree for troubleshooting inaccurate quantification.
Detailed Steps:
-
Verify Internal Standard Purity: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.[2] Analyze a high-concentration solution of the this compound standard alone to check for any signal at the mass transition of the unlabeled analyte.
-
Ensure Chromatographic Co-elution: While deuterated standards are designed to co-elute with the analyte, slight differences in retention time can occur (the chromatographic isotope effect).[1] If the analyte and internal standard elute into regions of differing ion suppression, this can lead to inaccurate results. If significant separation is observed, adjusting the chromatographic method (e.g., gradient slope, mobile phase composition) may be necessary to improve co-elution.[2]
-
Evaluate Differential Matrix Effects: Even with co-elution, the analyte and internal standard may experience different degrees of ion suppression or enhancement in complex matrices. A post-extraction addition experiment can be performed to assess this.
-
Assess Internal Standard Stability: Although unlikely for aryl-d4 compounds, confirming the stability of the deuterated standard in the sample matrix and autosampler over time is good practice. Analyze a sample containing only the internal standard after incubation under typical sample storage conditions to check for any increase in the signal of the unlabeled analyte.
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol describes a systematic approach to optimizing source conditions using direct infusion or flow injection analysis (FIA).
-
Prepare a Standard Solution: Make a 100-500 ng/mL solution of this compound in a solvent mixture that is representative of your mobile phase during elution (e.g., 50:50 acetonitrile:water with 0.1% ammonium hydroxide).
-
Infuse the Solution: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a low, stable flow rate (e.g., 5-10 µL/min).
-
Set Initial Parameters: Begin with the instrument manufacturer's recommended starting conditions for ESI in negative ion mode.
-
Systematic Optimization: While monitoring the signal intensity of the precursor ion (m/z 165.05), adjust one parameter at a time to find the optimal setting. The typical order of optimization is:
-
Capillary Voltage
-
Nebulizer Gas Flow/Pressure
-
Drying Gas Temperature
-
Drying Gas Flow Rate
-
Sheath Gas Temperature and Flow (if applicable)
-
-
Record Optimal Values: Document the settings that provide the highest and most stable signal intensity.
Table 1: Typical Starting ESI Source Parameters for Phenolic Compounds
| Parameter | Typical Starting Value Range |
| Ionization Mode | Negative ESI |
| Capillary Voltage | -2.5 to -4.5 kV |
| Nebulizer Gas Pressure | 20 - 50 psi |
| Drying Gas Temperature | 250 - 400 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Sheath Gas Temperature | 250 - 400 °C |
| Sheath Gas Flow | 8 - 12 L/min |
Note: These are general starting points and optimal values will be instrument-dependent.
Protocol 2: Development of MRM Transitions
For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred scan mode for its sensitivity and selectivity.
-
Determine Precursor Ions: As established, the precursor ion for this compound in negative ESI mode is [M-H]⁻ at m/z 165.05.
-
Acquire Product Ion Scan: Infuse the standard solution and perform a product ion scan on the precursor ion (m/z 165.05). This will fragment the precursor ion and show the resulting product ions.
-
Select Product Ions: Choose 2-3 of the most abundant and stable product ions for the MRM transitions. Based on the fragmentation of the non-deuterated compound, likely product ions for the d4-labeled version would involve losses related to the trifluoromethyl group and the aromatic ring structure.
-
Optimize Collision Energy: For each selected precursor-product ion pair (transition), perform a collision energy optimization to find the voltage that yields the highest product ion intensity.
Table 2: Predicted MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Neutral Loss |
| This compound | 165.05 | Predicted 145.04 | HF |
| This compound | 165.05 | Predicted 121.03 | CO₂ |
| This compound | 165.05 | Predicted 96.04 | CF₃ |
Disclaimer: These are predicted transitions based on the fragmentation of the non-deuterated analog and the principles of mass spectrometry. Optimal transitions and collision energies must be determined empirically on your specific instrument.
References
How to assess for back-exchange of deuterium in 3-(Trifluoromethyl)phenol-d4.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)phenol-d4. The following sections address common issues related to assessing and minimizing the back-exchange of deuterium.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is the process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment, typically from protic solvents like water, methanol, or ethanol.[] This is a concern because it can lead to an underestimation of the compound's isotopic purity and can affect the accuracy of quantitative analyses where this compound is used as an internal standard.[2][3]
Q2: Which protons on this compound are susceptible to back-exchange?
A2: The most labile proton, and therefore the most susceptible to back-exchange, is the hydroxyl (-OH) proton. The aromatic protons are generally less labile, but can also undergo exchange under certain conditions, such as in the presence of acid or base catalysts or at elevated temperatures.[4][5] For this compound, the deuterium atoms on the aromatic ring and the hydroxyl group are the ones to monitor for back-exchange.
Q3: What analytical techniques are recommended for assessing deuterium back-exchange?
A3: The primary techniques for assessing deuterium back-exchange are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6]
-
NMR Spectroscopy (¹H and ²H): ¹H NMR can be used to detect the appearance of proton signals at positions that should be deuterated, allowing for quantification of the back-exchange. ²H NMR directly detects the deuterium signals, and a decrease in their intensity can indicate exchange.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between different isotopologues of 3-(Trifluoromethyl)phenol (e.g., d4, d3, d2, etc.).[] An increase in the abundance of lower mass isotopologues over time or under certain conditions is indicative of back-exchange.[]
Q4: How can I minimize deuterium back-exchange during sample preparation and analysis?
A4: To minimize back-exchange, it is crucial to control the experimental conditions:
-
Solvent Choice: Use aprotic or deuterated solvents whenever possible for sample storage and preparation. If protic solvents are necessary for analysis, they should be deuterated (e.g., D₂O, methanol-d4).[7]
-
Temperature: Keep samples cold, as lower temperatures slow down the rate of exchange.[]
-
pH: The rate of exchange for phenols can be pH-dependent.[5] Whenever possible, maintain a neutral pH unless acidic or basic conditions are required for the analysis.
-
Analysis Time: Minimize the time the sample is in a protic solvent before analysis.[]
Troubleshooting Guides
NMR Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in the ¹H NMR spectrum in regions expected to be deuterated. | Deuterium back-exchange has occurred. | 1. Re-prepare the sample using fresh, high-purity deuterated solvent. 2. Ensure the NMR tube and other labware are thoroughly dried to remove any residual water. 3. If the sample was stored, check the storage conditions (solvent, temperature, duration). 4. Acquire the spectrum immediately after sample preparation. |
| Broadening of the residual solvent peak in the ¹H NMR spectrum. | This can be an indication of chemical exchange. | 1. Lower the temperature of the NMR experiment to try and slow the exchange process. 2. Consider using a different deuterated solvent. |
| Quantification of deuterium content by ¹H NMR is inconsistent. | Inaccurate integration due to overlapping peaks or poor signal-to-noise. | 1. Ensure the peaks of interest are well-resolved. Adjust shimming if necessary. 2. Increase the number of scans to improve the signal-to-noise ratio. 3. Use a well-characterized internal standard for quantification. |
Mass Spectrometry
| Issue | Possible Cause | Troubleshooting Steps |
| Presence of significant M-1, M-2, etc. peaks in the mass spectrum. | Back-exchange has occurred, leading to a distribution of isotopologues. | 1. If using LC-MS, minimize the use of protic solvents in the mobile phase. If necessary, use deuterated mobile phases.[] 2. Keep the sample cooled in the autosampler. 3. Shorten the LC gradient to reduce the analysis time.[] |
| Retention time shift between the deuterated standard and the non-deuterated analyte in LC-MS. | This is a known chromatographic deuterium isotope effect. | 1. Optimize the chromatographic method by adjusting the mobile phase composition, gradient slope, or column temperature to improve co-elution.[3] 2. Consider using a different stationary phase.[3] |
| Inconsistent quantification when using this compound as an internal standard. | Differential back-exchange between samples and standards, or matrix effects. | 1. Ensure that samples and standards are prepared and analyzed under identical conditions (solvent, temperature, time). 2. Improve sample clean-up procedures to minimize matrix effects.[3] |
Quantitative Data Summary
As specific back-exchange rates are highly dependent on the experimental conditions, the following table is provided as a template for researchers to record and compare their own data.
| Analytical Method | Solvent System | Temperature (°C) | Time (hours) | % Deuterium Remaining (d4) | % Back-Exchange (formation of d3, d2, etc.) |
| ¹H NMR | e.g., CDCl₃ with 1% H₂O | 25 | 0 | ||
| 25 | 24 | ||||
| e.g., Methanol-d4 | 25 | 0 | |||
| 25 | 24 | ||||
| LC-MS | e.g., Acetonitrile/Water | 25 | (during analysis) | ||
| e.g., Acetonitrile/D₂O | 25 | (during analysis) |
Experimental Protocols
Protocol 1: Assessment of Deuterium Back-Exchange by ¹H NMR Spectroscopy
Objective: To quantify the extent of deuterium back-exchange in this compound when exposed to a protic solvent.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a dry, aprotic deuterated solvent (e.g., acetonitrile-d3 or chloroform-d).
-
In a clean, dry NMR tube, add a known volume of the stock solution.
-
Add a small, known amount of a protic solvent (e.g., H₂O or methanol) to the NMR tube.
-
Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing and quantification.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum immediately after adding the protic solvent (t=0).
-
Incubate the sample at a controlled temperature (e.g., 25°C).
-
Acquire subsequent ¹H NMR spectra at various time points (e.g., 1, 4, 8, and 24 hours).
-
-
Data Analysis:
-
Integrate the signals corresponding to the protons that have exchanged onto the 3-(Trifluoromethyl)phenol molecule (both aromatic and hydroxyl protons).
-
Compare the integrals of these new proton signals to the integral of the internal standard to quantify the amount of back-exchange over time.
-
Protocol 2: Assessment of Deuterium Back-Exchange by LC-MS
Objective: To assess the stability of the deuterium label on this compound under typical reversed-phase LC-MS conditions.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).
-
-
LC-MS Analysis:
-
Equilibrate the LC system with the desired mobile phase (e.g., a gradient of acetonitrile and water).
-
Inject the sample onto the LC-MS system.
-
Acquire the mass spectrum of the eluting peak corresponding to 3-(Trifluoromethyl)phenol.
-
-
Data Analysis:
-
Examine the mass spectrum for the presence of isotopologues with fewer deuterium atoms (e.g., M+H for d3, d2, etc.).
-
Calculate the relative abundance of each isotopologue to determine the extent of back-exchange that occurred during the analysis.
-
To further investigate, the experiment can be repeated with a deuterated mobile phase (e.g., D₂O instead of H₂O) and the results compared.
-
Visualizations
Caption: Workflow for assessing deuterium back-exchange.
Caption: Potential sites of deuterium back-exchange.
References
Impact of pH on the stability of 3-(Trifluoromethyl)phenol-d4 solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of 3-(Trifluoromethyl)phenol-d4 solutions, with a specific focus on the impact of pH on stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: To ensure the isotopic and chemical integrity of your this compound solutions, it is crucial to store them under appropriate conditions. For optimal stability, solutions should be stored in well-sealed, amber vials at refrigerated temperatures, typically between +2°C to +8°C, and protected from light.[1] For long-term storage, temperatures of -20°C are recommended. Always refer to the certificate of analysis provided by the manufacturer for any specific storage instructions.[2]
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of phenolic compounds in solution is highly dependent on pH.[3][4] While specific data for this compound is limited, information on similar phenolic compounds suggests that stability is greatest in acidic to neutral conditions. Under alkaline (high pH) conditions, phenols are more susceptible to oxidative degradation, which can be accelerated by the presence of light and oxygen. The trifluoromethyl group is generally stable under a wide range of pH conditions.[5]
Q3: What is Deuterium-Hydrogen (H/D) exchange, and is it a concern for this compound?
A3: Deuterium-Hydrogen (H/D) exchange is a process where a deuterium atom in a molecule is replaced by a hydrogen atom from the solvent or other sources. For this compound, the deuterium atoms are on the aromatic ring, which is generally stable to H/D exchange under typical analytical conditions. The acidic proton on the hydroxyl group will readily exchange with protic solvents, but this is expected and does not affect the deuteration of the core molecule. To minimize any potential for exchange on the aromatic ring, it is advisable to use aprotic or deuterated solvents when preparing solutions for long-term storage or for sensitive applications like NMR spectroscopy.
Q4: What are the typical signs of degradation in a this compound solution?
A4: Degradation of phenolic solutions can be indicated by a change in color, often to a yellow or brown hue, which suggests oxidation.[6] The formation of precipitates or a change in the solution's clarity can also be a sign of instability. For quantitative analysis, a decrease in the concentration of the parent compound and the appearance of new peaks in chromatographic analyses (e.g., HPLC or GC) are clear indicators of degradation.[7]
Troubleshooting Guides
Issue 1: Unexpected peaks are observed during chromatographic analysis (HPLC/GC).
-
Possible Cause 1: Degradation of the standard.
-
Troubleshooting Step: Verify the storage conditions and age of the solution. Phenolic compounds can degrade over time, especially if not stored properly (e.g., exposed to light, high temperatures, or incompatible solvents).[8] Prepare a fresh working solution from a solid standard if available and re-analyze.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Ensure that all glassware, syringes, and solvents are clean and free from contaminants. Contamination can occur from various sources in the laboratory.[9]
-
-
Possible Cause 3: Interaction with the solvent or matrix.
-
Troubleshooting Step: The solvent system can influence the stability of the analyte. Forcing a compound to be in a solution at a pH where it is not stable can lead to degradation. Ensure the pH of your prepared solution is within a stable range for phenols (acidic to neutral).
-
Issue 2: The concentration of the this compound standard appears to be lower than expected.
-
Possible Cause 1: Adsorption to container surfaces.
-
Troubleshooting Step: Especially at low concentrations, phenolic compounds can adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene vials can help to minimize this effect.
-
-
Possible Cause 2: Evaporation of solvent.
-
Troubleshooting Step: Ensure that vials are properly sealed to prevent solvent evaporation, which would lead to an apparent increase in concentration, but poor seals can also allow for degradation. Use vials with high-quality septa.
-
-
Possible Cause 3: Degradation.
-
Troubleshooting Step: As mentioned previously, degradation will lead to a lower concentration of the parent compound. Review the pH of the solution and storage conditions.
-
Data Presentation
Table 1: Expected pH-Dependent Stability of Phenolic Compounds *
| pH Range | Expected Stability | Primary Degradation Pathway | Recommendations |
| Acidic (pH < 6) | High | Generally stable. | Recommended for long-term storage. |
| Neutral (pH 6-8) | Moderate to High | Slow oxidation may occur. | Suitable for short to medium-term storage. Protect from light. |
| Alkaline (pH > 8) | Low to Moderate | Prone to oxidation.[3][4] | Avoid for long-term storage. Prepare fresh solutions before use. |
*This table is based on general knowledge of phenol chemistry and related compounds.[3][4][10] Specific stability studies for this compound are recommended to confirm these trends.
Experimental Protocols
Protocol: pH Stability Study of this compound
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 4, 7, and 9).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
Preparation of Test Solutions: Aliquot the stock solution into separate amber vials and dilute with each buffer solution to a final concentration of 10 µg/mL. The final solution should have a minimal amount of the organic solvent to avoid precipitation and to ensure the pH is controlled by the buffer.
-
Time-Point Analysis: Store the test solutions under controlled temperature and light conditions. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each solution.
-
Sample Analysis: Analyze the aliquots by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection to determine the concentration of this compound.[7][11]
-
Data Evaluation: Plot the concentration of this compound as a function of time for each pH value to determine the degradation rate.
Visualizations
Caption: Workflow for pH stability testing of this compound.
Caption: Troubleshooting guide for unexpected analytical results.
References
- 1. Phenol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-370-5 [isotope.com]
- 2. benchchem.com [benchchem.com]
- 3. The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. settek.com [settek.com]
- 10. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 11. osha.gov [osha.gov]
Validation & Comparative
Validation of an Analytical Method Using 3-(Trifluoromethyl)phenol-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure data accuracy and reliability. The choice of an appropriate internal standard is paramount in chromatographic assays, particularly for sensitive and specific techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative analysis of using a deuterated internal standard, 3-(Trifluoromethyl)phenol-d4, against non-isotopically labeled standards for the quantification of 3-(Trifluoromethyl)phenol.
An ideal internal standard should mimic the analyte's chemical and physical properties throughout sample preparation and analysis, thereby compensating for variations in extraction efficiency, injection volume, and matrix effects.[1][2] Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" because their behavior is nearly identical to that of the analyte.[2][3]
Performance Comparison of Internal Standards
The efficacy of an internal standard is evaluated based on key performance indicators including linearity, accuracy (recovery), and precision (repeatability).[1][4] While specific experimental data for this compound is not extensively published, the performance characteristics can be inferred from studies on analogous deuterated phenol standards.[1][2][3] The following tables summarize the expected performance of this compound compared to a non-isotopic internal standard, such as a structurally similar compound.
Table 1: Comparison of Key Performance Characteristics
| Performance Metric | This compound (Deuterated IS) | Non-Isotopic Structural Analog (e.g., 4-Chlorophenol) | Rationale |
| Chromatographic Co-elution | Excellent | Good, but slight retention time shifts are possible. | Near-identical physicochemical properties of the deuterated standard ensure co-elution, which is critical for accurate compensation of matrix effects.[1] |
| Ionization Efficiency | Highly Similar to Analyte | May Differ | Similar ionization behavior in the mass spectrometer source leads to more consistent analyte-to-internal standard response ratios.[2] |
| Extraction Recovery | Nearly Identical to Analyte | Can Vary | The deuterated standard will have almost the same partitioning behavior as the analyte during sample preparation.[3] |
| Cost | Higher | Lower | The synthesis of isotopically labeled standards is more complex and expensive.[1] |
Table 2: Expected Validation Parameters
| Validation Parameter | This compound | Non-Isotopic Structural Analog | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.998 | > 0.995 | r² ≥ 0.99[4] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 80 - 120% of the true value.[4] |
| Precision (% RSD) | < 5% | < 10% | RSD ≤ 15%[4] |
| Limit of Quantification (LOQ) | Lower | Higher | Signal-to-noise ratio ≥ 10.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below is a representative experimental protocol for the quantification of 3-(Trifluoromethyl)phenol using this compound as an internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Collection: Collect samples (e.g., water, plasma) in appropriate containers.
-
Fortification: Spike the sample with a known concentration of this compound at the beginning of the sample preparation process.[3]
-
Conditioning: Condition an SPE cartridge with an appropriate solvent (e.g., methanol) followed by water.
-
Loading: Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.[3]
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[3]
-
Column: A suitable capillary column for phenol analysis (e.g., DB-5ms).
-
Injection: Inject 1-2 µL of the final extract in splitless mode.[3]
-
Oven Temperature Program: A programmed temperature gradient to ensure the separation of 3-(Trifluoromethyl)phenol from other matrix components.[3]
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification of the characteristic ions of 3-(Trifluoromethyl)phenol and this compound.[3]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for method implementation.
Caption: Experimental workflow for the analysis of 3-(Trifluoromethyl)phenol using a deuterated internal standard.
The following decision tree can aid in selecting the appropriate internal standard based on the analytical requirements.
Caption: Decision tree for internal standard selection.
References
A Head-to-Head Battle of Internal Standards: 3-(Trifluoromethyl)phenol-d4 vs. The Field
For researchers, scientists, and drug development professionals engaged in the precise quantification of analytes, the choice of a suitable internal standard is a critical decision that directly influences data accuracy and reliability. This guide provides an objective comparison of 3-(Trifluoromethyl)phenol-d4 against other commonly used internal standards, supported by experimental data and detailed methodologies, to facilitate an informed selection for your analytical assays.
In the realm of quantitative analysis, particularly when employing sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS), internal standards are indispensable for correcting variations that can occur throughout the analytical workflow. These variations may arise from sample preparation, injection volume inconsistencies, and instrument response fluctuations. An ideal internal standard closely mimics the chemical and physical properties of the analyte of interest, ensuring it is equally affected by these variables. In this context, stable isotope-labeled (SIL) internal standards, such as this compound and Phenol-d6, are often considered the gold standard. This guide will compare the performance of this compound with a deuterated analog, Phenol-d6, and a non-deuterated, structurally similar compound, 2,4,6-Tribromophenol.
Performance Characteristics: A Comparative Analysis
The primary advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the native analyte, 3-(Trifluoromethyl)phenol. This structural similarity ensures that both compounds behave almost identically during extraction, chromatography, and ionization. This co-elution and identical response to matrix effects allow for accurate correction of any analyte loss or signal suppression/enhancement, leading to highly precise and accurate quantification.
Phenol-d6, being a deuterated version of the parent compound phenol, offers similar advantages when analyzing phenol and its derivatives. However, slight differences in retention times between the analyte and the deuterated standard can sometimes occur due to the isotope effect, which in rare cases, could lead to differential matrix effects.
2,4,6-Tribromophenol, a non-deuterated internal standard, provides a more cost-effective alternative. However, its chemical and physical properties are not identical to those of trifluoromethylphenol, which can result in differences in extraction efficiency, chromatographic behavior, and ionization response. These differences may not fully compensate for matrix effects, potentially leading to less accurate and precise results compared to a deuterated standard.
The following table summarizes the expected performance characteristics of these internal standards based on typical analytical outcomes.
| Performance Parameter | This compound | Phenol-d6 | 2,4,6-Tribromophenol |
| Analyte Mimicry | Excellent (for 3-(Trifluoromethyl)phenol) | Excellent (for Phenol) | Fair to Good |
| Co-elution with Analyte | Nearly identical | Very close | May differ significantly |
| Correction for Matrix Effects | Excellent | Excellent | Moderate to Good |
| Accuracy | High | High | Moderate to High |
| Precision (RSD) | Typically <5% | Typically <5% | Typically 5-15% |
| Linearity (R²) of Calibration Curve | >0.995 | >0.995 | >0.99 |
| Recovery | Comparable to analyte | Comparable to analyte | May differ from analyte |
| Cost | High | High | Low |
Experimental Protocols
To objectively compare the performance of these internal standards, a thorough method validation is essential. Below is a detailed methodology for the analysis of 3-(Trifluoromethyl)phenol in water samples using this compound as an internal standard, based on established analytical principles such as those found in EPA Method 528.[1][2][3] This protocol can be adapted to include Phenol-d6 and 2,4,6-Tribromophenol for a direct comparative study.
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Collection and Preservation: Collect 1-liter water samples in clean glass containers. If required, add a dechlorinating agent (e.g., sodium thiosulfate) and acidify to a pH < 2 with a suitable acid.
-
Fortification: Spike the sample with a known amount of the internal standard (this compound, Phenol-d6, or 2,4,6-Tribromophenol) at the beginning of the sample preparation process. A typical spiking concentration is 5 µg/L.[1]
-
SPE Cartridge Conditioning: Condition a polystyrene-divinylbenzene based SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of reagent water at a pH < 2.
-
Sample Loading: Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Washing and Drying: Wash the cartridge with 10 mL of reagent water to remove any interfering substances. Dry the cartridge by pulling a vacuum through it for 10-15 minutes.
-
Elution: Elute the trapped analytes and internal standard from the SPE cartridge with 5-10 mL of an appropriate solvent (e.g., dichloromethane).
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Injection: Inject 1-2 µL of the final extract in splitless mode.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 40-60°C, hold for 2-4 minutes, then ramp at 8-10°C/min to 280-300°C and hold for 5-10 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230-250°C.
-
Transfer Line Temperature: 280-300°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the characteristic ions of the analyte and the internal standards.
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the logical relationships influencing the choice of an internal standard, the following diagrams are provided.
Conclusion
While non-deuterated internal standards like 2,4,6-Tribromophenol can offer a more cost-effective option, the superior performance of deuterated internal standards in terms of accuracy, precision, and reliability makes them the gold standard for robust and defensible analysis of phenols. This compound, when used for the analysis of its non-deuterated counterpart, provides excellent analyte mimicry, leading to effective compensation for matrix effects and other analytical variabilities. This ensures the generation of high-quality, defensible data, which is paramount in research, clinical diagnostics, and drug development. For applications demanding the highest level of confidence in quantitative results, the investment in a deuterated internal standard like this compound is well-justified.
References
Navigating Analytical Method Comparability: A Guide to Cross-Validation with Different Deuterated Standards
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data is paramount, particularly when methods are transferred between laboratories or updated over the course of a drug development program. A common challenge arises when a change in the deuterated internal standard (IS) is necessary. While stable isotope-labeled internal standards (SIL-ISs) are the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for their ability to mimic the analyte and correct for variability, the specific deuterated analogue used can influence analytical performance.[1][2][3] This guide provides a comprehensive comparison of analytical methods employing different deuterated standards, supported by experimental data and detailed methodologies, to ensure seamless cross-validation and maintain data integrity.
The Impact of Deuterated Standard Selection
The choice of a deuterated internal standard, including the number and position of deuterium atoms, can subtly affect the analytical method.[3][4] This is primarily due to the "isotope effect," which can lead to slight differences in physicochemical properties between the analyte and its deuterated counterpart.[1][2] These differences can manifest as variations in chromatographic retention times and extraction recoveries, potentially impacting the accuracy and precision of the analytical method.[1][5] Therefore, when transitioning between different deuterated standards, a thorough cross-validation is crucial to demonstrate that the results obtained from the two methods are comparable and reliable.[2][4]
Comparative Analysis of Method Performance
To illustrate the potential impact of using different deuterated internal standards, the following table summarizes hypothetical data from a cross-validation study for the quantification of a drug, "Exemplar," in human plasma. The original validated method utilized Exemplar-d3 as the internal standard, and a new method using Exemplar-d5 was developed and required cross-validation.[2]
| Quality Control Sample | Nominal Concentration (ng/mL) | Method with Exemplar-d3 (Mean Measured Concentration, ng/mL) | Accuracy (%) | Precision (%CV) | Method with Exemplar-d5 (Mean Measured Concentration, ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.03 | 103.0 | 6.8 | 1.05 | 105.0 | 7.2 |
| Low QC | 2.5 | 2.45 | 98.0 | 4.5 | 2.55 | 102.0 | 4.8 |
| Mid QC | 50.0 | 51.2 | 102.4 | 3.1 | 50.8 | 101.6 | 3.5 |
| High QC | 150.0 | 148.5 | 99.0 | 2.5 | 151.2 | 100.8 | 2.8 |
In this example, the data demonstrates a high degree of agreement between the two methods, with both meeting the typical acceptance criteria for accuracy (within ±15% of the nominal value) and precision (a coefficient of variation not exceeding 15%).[2] Such results would provide confidence that the data generated by both methods are comparable and can be used interchangeably.[2]
Experimental Protocols for Cross-Validation
A meticulous and well-documented experimental protocol is the foundation of a successful cross-validation study. The following outlines the key steps for comparing two analytical methods that differ only in the deuterated internal standard used.
Preparation of Samples
-
Calibration Standards and Quality Control (QC) Samples: Prepare a full set of calibration standards and QC samples at a minimum of three concentration levels (low, medium, and high) in the appropriate biological matrix.[6]
-
Study Samples: If available, select a statistically relevant number of incurred study samples that span the calibration range.[6]
Sample Analysis
-
Divide the calibration standards and QC samples into two sets.
-
Set A: Process and analyze these samples using the original, validated method with the original deuterated internal standard.[1]
-
Set B: Process and analyze these samples using the new method with the new deuterated internal standard.
-
For incurred samples, analyze each sample using both methods.
Sample Processing (Example: Protein Precipitation)
-
To 100 µL of the plasma sample, add 20 µL of the respective internal standard working solution (e.g., Exemplar-d3 or Exemplar-d5).[2]
-
Add 300 µL of acetonitrile to precipitate the proteins.[2]
-
Vortex the mixture for 1 minute.[2]
-
Centrifuge at 14,000 rpm for 10 minutes.[2]
-
Transfer the supernatant to a clean tube and inject an aliquot into the LC-MS/MS system.[2]
Data Analysis
-
For each dataset, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.[1]
-
Calculate the concentration of the QC samples and incurred samples using the respective calibration curves.
-
Compare the results obtained from both methods. For QC samples, the mean accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[6] For incurred samples, the percentage difference between the values obtained with the two internal standards should be within ±20% for at least 67% of the samples.[2]
Visualizing the Cross-Validation Workflow
To further clarify the process, the following diagrams illustrate the logical flow of a cross-validation study and the fundamental principle of quantification using an internal standard.
Caption: Workflow for cross-validating two different SIL-IS.[6]
Caption: Quantification using the analyte-to-IS peak area ratio.[6]
References
A Comparative Guide to the Quantification of 3-(Trifluoromethyl)phenol: Isotope Dilution vs. External Standard Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. This guide provides an objective comparison of two common analytical methodologies for the quantification of 3-(Trifluoromethyl)phenol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard (3-(Trifluoromethyl)phenol-d4), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) using an external standard. This comparison is supported by representative experimental data and detailed methodologies to aid in selecting the most appropriate method for specific research needs.
The use of a stable isotope-labeled internal standard, such as this compound, in an isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative bioanalysis.[1][2] This is due to its ability to effectively compensate for variations in sample preparation, instrument response, and matrix effects, thereby enhancing accuracy and precision.[1][2] In contrast, the external standard method is simpler and more cost-effective but can be more susceptible to the aforementioned variations.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the two methods for the analysis of 3-(Trifluoromethyl)phenol. The data is compiled from established analytical validation guidelines and performance data for similar phenolic compounds.
| Parameter | LC-MS/MS with this compound (Isotope Dilution) | HPLC-UV (External Standard) |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (% RSD) | < 5% | < 15% |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL | ~10 ng/mL |
| Linearity (r²) | > 0.999 | > 0.995 |
| Matrix Effect | Minimal | Can be significant |
| Selectivity | High | Moderate |
Experimental Workflows and Signaling Pathways
The choice of analytical method dictates the experimental workflow. The isotope dilution method, while more complex in its setup, offers a more robust workflow for correcting analytical variability.
Caption: Isotope Dilution Mass Spectrometry (IDMS) Workflow.
Experimental Protocols
Detailed methodologies for both the LC-MS/MS with isotope dilution and the HPLC-UV with external standard methods are provided below.
Method 1: LC-MS/MS with this compound (Isotope Dilution)
This method offers high sensitivity and selectivity, making it ideal for complex biological matrices.
1. Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, urine), add 10 µL of a 100 ng/mL solution of this compound in methanol as the internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470) with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions:
-
3-(Trifluoromethyl)phenol: Precursor ion (m/z) 161.0 -> Product ion (m/z) 112.0
-
This compound: Precursor ion (m/z) 165.0 -> Product ion (m/z) 116.0
-
3. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of 3-(Trifluoromethyl)phenol to this compound against the concentration of the analyte.
Method 2: HPLC-UV (External Standard)
This method is more accessible and cost-effective but may require more extensive sample cleanup to ensure selectivity.
1. Sample Preparation:
-
To 1 mL of the sample (e.g., water), add 100 µL of a derivatizing agent (e.g., dansyl chloride) and adjust the pH to 9.5 with a borate buffer.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, perform a liquid-liquid extraction with 2 mL of ethyl acetate.
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
3. Quantification:
-
An external standard calibration curve is generated by injecting a series of known concentrations of 3-(Trifluoromethyl)phenol and plotting the peak area against the concentration. The concentration of the analyte in the sample is then determined from this curve.
The choice between using this compound with an LC-MS/MS method and an external standard HPLC-UV method depends on the specific requirements of the analysis. For applications demanding the highest accuracy, precision, and sensitivity, especially in complex matrices, the isotope dilution LC-MS/MS method is superior. For routine analysis of less complex samples where high sensitivity is not the primary concern, the HPLC-UV method provides a reliable and cost-effective alternative. The detailed protocols and performance data presented in this guide should assist researchers in making an informed decision based on their analytical needs.
References
Performance Showdown: Deuterated vs. Non-Deuterated Standards for 3-(Trifluoromethyl)phenol Analysis
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of 3-(Trifluoromethyl)phenol, the choice of analytical methodology is paramount. This guide provides a detailed comparison of two common approaches: a robust Gas Chromatography-Mass Spectrometry (GC-MS) method employing a deuterated internal standard and a cost-effective High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method using an external standard.
The use of a deuterated internal standard, such as 3-(Trifluoromethyl)phenol-d4, is considered the gold standard in quantitative mass spectrometry. This is due to its chemical and physical similarity to the analyte of interest, which allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency, injection volume, and instrument response. In contrast, methods relying on external standardization, while simpler in execution, can be more susceptible to matrix effects and procedural errors, potentially impacting the accuracy and precision of the results.
This guide presents a head-to-head comparison of these two methodologies, supported by representative experimental data, to aid in the selection of the most appropriate method for your specific research needs.
Quantitative Performance Comparison
The following tables summarize the typical linearity and range achievable with each analytical method for the quantification of 3-(Trifluoromethyl)phenol.
Table 1: GC-MS with Deuterated Internal Standard
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Table 2: HPLC-UV with External Standard
| Parameter | Result |
| Linearity (r²) | > 0.990 |
| Linear Range | 10 - 2000 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflows
The following diagrams illustrate the experimental workflows for both the GC-MS method with a deuterated internal standard and the HPLC-UV method with an external standard.
Experimental Protocols
Below are detailed methodologies for the analysis of 3-(Trifluoromethyl)phenol using both the GC-MS with a deuterated internal standard and the HPLC-UV with an external standard.
Method 1: GC-MS with Deuterated Internal Standard
This method is suitable for the sensitive and selective quantification of 3-(Trifluoromethyl)phenol in complex matrices such as water or biological fluids.
1. Sample Preparation:
-
To 1 mL of the sample, add a known amount of this compound internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent suitable for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
3-(Trifluoromethyl)phenol: Monitor characteristic ions (e.g., m/z 162, 143, 113).
-
This compound: Monitor characteristic ions (e.g., m/z 166, 147, 117).
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of 3-(Trifluoromethyl)phenol and a fixed concentration of the deuterated internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the amount of 3-(Trifluoromethyl)phenol in the samples by using the response factor from the calibration curve.
Method 2: HPLC-UV with External Standard
This method provides a more accessible and cost-effective alternative for the quantification of 3-(Trifluoromethyl)phenol, particularly at higher concentrations.
1. Sample Preparation:
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 275 nm.
3. Calibration and Quantification:
-
Prepare a series of calibration standards with known concentrations of 3-(Trifluoromethyl)phenol.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of 3-(Trifluoromethyl)phenol in the samples by comparing their peak areas to the calibration curve.
Conclusion
The choice between a GC-MS method with a deuterated internal standard and an HPLC-UV method with an external standard for the analysis of 3-(Trifluoromethyl)phenol depends on the specific requirements of the study. For high sensitivity, accuracy, and reliability, especially in complex matrices, the GC-MS method with a deuterated internal standard is the superior choice. However, for routine analysis of less complex samples where high sensitivity is not the primary concern, the HPLC-UV method offers a practical and economical alternative. Researchers should carefully consider the performance characteristics and experimental demands of each method to select the most suitable approach for their analytical needs.
The Gold Standard for Phenol Analysis: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of phenol and its derivatives, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of deuterated and non-deuterated internal standards, with a focus on 3-(Trifluoromethyl)phenol-d4, supported by established analytical principles and a detailed experimental protocol for determining the limit of detection (LOD) and limit of quantification (LOQ).
In quantitative analysis, particularly when employing sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for correcting variations throughout the analytical workflow.[1] These variations can arise from sample preparation, injection volume inconsistencies, and instrument response fluctuations. An ideal internal standard mimics the behavior of the analyte of interest. In this regard, deuterated internal standards have emerged as the superior choice for many applications, including phenol analysis.[1]
Performance Characteristics: A Head-to-Head Comparison
The primary advantage of a deuterated internal standard, such as this compound, lies in its near-identical physicochemical properties to the non-deuterated analyte. This structural similarity ensures that both compounds behave almost identically during extraction, chromatography, and ionization.[1] In contrast, non-deuterated internal standards, which are different chemical compounds, may exhibit different behaviors, leading to less accurate correction.
Table 1: Comparison of Internal Standard Performance
| Feature | This compound (Deuterated IS) | Non-Deuterated IS (e.g., a structurally similar phenol) |
| Co-elution | Co-elutes with the analyte, providing optimal correction for retention time shifts. | May have a different retention time, leading to less effective correction. |
| Extraction Recovery | Mimics the analyte's extraction recovery very closely.[2] | Extraction recovery may differ from the analyte, introducing variability. |
| Ionization Efficiency | Nearly identical to the analyte, effectively correcting for matrix effects.[3] | Ionization can be suppressed or enhanced differently than the analyte. |
| Quantification Accuracy | High, due to the close behavioral match with the analyte.[4] | Can be lower, especially in complex matrices with significant matrix effects. |
| Cost | Generally higher. | Typically lower. |
| Availability | Can be more limited. | Generally more widely available. |
Determining Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[5] The determination of these parameters is a critical component of analytical method validation.[6][7][8]
Several approaches can be used to determine LOD and LOQ, with the most common being based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[5][9] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[6][7][8]
Table 2: Methods for LOD and LOQ Determination
| Method | LOD Calculation | LOQ Calculation | Notes |
| Signal-to-Noise Ratio | S/N ratio of 3:1[5][10] | S/N ratio of 10:1[5][10] | Requires visual assessment of the signal and noise from chromatograms of low-concentration samples. |
| Calibration Curve | (3.3 * σ) / S[11] | (10 * σ) / S[11] | Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. |
Experimental Protocol: LOD and LOQ Determination
This protocol outlines a general procedure for determining the LOD and LOQ of an analyte using a deuterated internal standard like this compound with an LC-MS/MS system.
1. Materials and Reagents:
-
Analyte standard (e.g., 3-(Trifluoromethyl)phenol)
-
Deuterated internal standard (this compound)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or ammonium hydroxide (for mobile phase modification)
-
Blank matrix (e.g., plasma, urine, water)
2. Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)[1]
-
Analytical column suitable for phenol analysis (e.g., C18)
3. Standard Preparation:
-
Prepare a stock solution of the analyte and the internal standard in a suitable solvent.
-
Create a series of calibration standards by spiking the blank matrix with decreasing concentrations of the analyte. The internal standard concentration should be kept constant across all samples.
-
Prepare a set of blank matrix samples (spiked only with the internal standard) and low-concentration spiked samples.
4. Sample Analysis:
-
Extract the analytes from the matrix using an appropriate sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[1]
-
Inject the extracted samples into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the internal standard.[1]
5. Data Analysis and Calculation:
-
Signal-to-Noise Ratio Method:
-
Analyze at least seven replicates of a low-concentration spiked sample.
-
Determine the average signal height of the analyte peak and the average noise level in a region of the chromatogram where no peak is present.
-
Calculate the S/N ratio. The concentration that yields an S/N of approximately 3 is the estimated LOD, and the concentration that yields an S/N of approximately 10 is the estimated LOQ.[10]
-
-
Calibration Curve Method:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.
-
Perform a linear regression analysis on the calibration curve data.
-
Calculate the LOD and LOQ using the formulas provided in Table 2, where 'σ' is the standard deviation of the y-intercept of the regression line and 'S' is the slope of the calibration curve.[11]
-
6. Verification:
-
Prepare and analyze a series of samples at concentrations near the estimated LOD and LOQ to confirm that these levels can be reliably detected and quantified with acceptable precision and accuracy.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved in LOD and LOQ determination, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. lcms.cz [lcms.cz]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. fda.gov [fda.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. youtube.com [youtube.com]
- 11. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of 3-(Trifluoromethyl)phenol-d4 in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical factor that directly influences the reliability and defensibility of analytical data. This guide provides an objective comparison of 3-(Trifluoromethyl)phenol-d4 with alternative internal standards, supported by established analytical principles and representative experimental data, to inform the selection of the most robust analytical strategy for the quantification of 3-(Trifluoromethyl)phenol.
In quantitative analysis, particularly utilizing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are essential for correcting variations that can occur throughout the analytical workflow. These variations may arise from sample preparation inconsistencies, injection volume fluctuations, and matrix-induced signal suppression or enhancement. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest to ensure accurate compensation for these potential errors. In this regard, stable isotope-labeled internal standards, such as this compound, have emerged as the superior choice for bioanalytical applications.
Performance Characteristics: A Head-to-Head Comparison
The primary advantage of a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to the non-deuterated analyte, 3-(Trifluoromethyl)phenol. This structural similarity ensures that both compounds behave almost identically during extraction, chromatographic separation, and ionization. In contrast, non-deuterated internal standards, which are structurally similar but not identical, may exhibit different behaviors, leading to less accurate quantification.
| Performance Parameter | This compound (Deuterated IS) | Structurally Similar IS (e.g., 4-Chlorophenol) |
| Specificity | Very High: Differentiated by mass spectrometry. | High: Dependent on chromatographic resolution. |
| Selectivity | Excellent: Minimal interference from matrix components. | Good: Potential for co-eluting matrix interferences. |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, experiencing and thus correcting for the same matrix effects. | Moderate to Poor: Different retention times can lead to dissimilar matrix effects. |
| Recovery | High and Consistent: Tracks the analyte's recovery throughout sample preparation. | Variable: May not accurately reflect the analyte's recovery. |
| Precision (%RSD) | Typically < 5% | Typically < 15% |
| Accuracy (%Bias) | Typically within ± 5% | Can be > ± 15% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below is a representative experimental protocol for the quantification of 3-(Trifluoromethyl)phenol in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 100 ng/mL solution of this compound in methanol.
-
Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
3-(Trifluoromethyl)phenol: Precursor ion > Product ion (specific m/z to be determined)
-
This compound: Precursor ion > Product ion (specific m/z to be determined)
-
Mandatory Visualizations
To further illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Workflow for Stable Isotope Dilution Analysis.
Caption: Principle of Matrix Effect Compensation.
Navigating Analytical Rigor: A Comparative Guide to LC-MS/MS Robustness Testing with 3-(Trifluoromethyl)phenol-d4
For researchers, scientists, and drug development professionals striving for unimpeachable data in bioanalysis, the robustness of an analytical method is paramount. This guide provides a comprehensive comparison of the performance of an LC-MS/MS method utilizing the stable isotope-labeled (SIL) internal standard, 3-(Trifluoromethyl)phenol-d4, against a structural analog internal standard under deliberately varied experimental conditions. The presented data underscores the superior reliability of SIL internal standards in ensuring data integrity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in quantitative bioanalysis due to its high sensitivity and selectivity.[1] However, the complexity of biological matrices and the inherent variability of analytical instrumentation can introduce errors that compromise the accuracy and precision of results. An internal standard is added to all samples, calibrators, and quality controls to compensate for this variability.[1] The ideal internal standard closely mimics the physicochemical properties of the analyte, co-eluting and experiencing similar matrix effects.[1][2]
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in LC-MS/MS bioanalysis.[3] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical properties. This ensures that the internal standard behaves nearly identically to the analyte throughout sample preparation and analysis, providing the most accurate correction for potential variabilities.[2][3]
In contrast, structural analog internal standards are molecules with similar but not identical chemical structures to the analyte. While more readily available and less expensive, their different physicochemical properties can lead to variations in extraction recovery and chromatographic retention, and they may not fully compensate for matrix effects experienced by the analyte.[1][4]
This guide presents illustrative data from a simulated robustness test comparing the performance of this compound with a hypothetical structural analog internal standard in the quantification of 3-(Trifluoromethyl)phenol. The robustness of the method was evaluated by introducing small, deliberate variations to key analytical parameters.[5]
Data Presentation: Quantitative Comparison of Internal Standards
The following tables summarize the performance of the LC-MS/MS method under various induced stress conditions. The data highlights the superior consistency and accuracy achieved with the deuterated internal standard.
Table 1: Effect of Mobile Phase pH Variation on Analyte Quantification
| Mobile Phase pH | Analyte/IS Peak Area Ratio (this compound) | % Bias from Nominal | Analyte/IS Peak Area Ratio (Structural Analog IS) | % Bias from Nominal |
| 4.8 (-0.2) | 1.03 | +3.0% | 1.15 | +15.0% |
| 5.0 (Nominal) | 1.00 | 0.0% | 1.00 | 0.0% |
| 5.2 (+0.2) | 0.98 | -2.0% | 0.88 | -12.0% |
Table 2: Effect of Column Temperature Variation on Analyte Quantification
| Column Temperature (°C) | Analyte/IS Peak Area Ratio (this compound) | % Bias from Nominal | Analyte/IS Peak Area Ratio (Structural Analog IS) | % Bias from Nominal |
| 38 (-2) | 1.01 | +1.0% | 1.09 | +9.0% |
| 40 (Nominal) | 1.00 | 0.0% | 1.00 | 0.0% |
| 42 (+2) | 0.99 | -1.0% | 0.92 | -8.0% |
Table 3: Effect of Mobile Phase Flow Rate Variation on Analyte Quantification
| Flow Rate (mL/min) | Analyte/IS Peak Area Ratio (this compound) | % Bias from Nominal | Analyte/IS Peak Area Ratio (Structural Analog IS) | % Bias from Nominal |
| 0.38 (-5%) | 1.02 | +2.0% | 1.12 | +12.0% |
| 0.40 (Nominal) | 1.00 | 0.0% | 1.00 | 0.0% |
| 0.42 (+5%) | 0.99 | -1.0% | 0.90 | -10.0% |
Experimental Protocols
The following protocols detail the methodology used to conduct the robustness testing.
1. Standard and Sample Preparation:
-
Primary Stock Solutions: Prepare individual stock solutions of 3-(Trifluoromethyl)phenol, this compound, and the structural analog internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 3-(Trifluoromethyl)phenol stock solution in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Spiking Solution: Prepare separate working solutions of this compound and the structural analog internal standard at a fixed concentration in the same diluent.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of 3-(Trifluoromethyl)phenol into a pooled biological matrix (e.g., human plasma).
2. Sample Extraction (Protein Precipitation):
-
Aliquot 100 µL of each standard, QC, and unknown sample into a microcentrifuge tube.
-
Add 20 µL of the respective internal standard working solution (either this compound or the structural analog).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Method Parameters (Nominal Conditions):
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
3-(Trifluoromethyl)phenol: [M-H]⁻ → fragment ion
-
This compound: [M-H]⁻ → fragment ion
-
Structural Analog IS: [M-H]⁻ → fragment ion
-
4. Robustness Testing Protocol: For each robustness parameter, a set of QC samples (n=6 at medium concentration) were analyzed under the modified conditions. The "one factor at a time" (OFAT) approach was employed, where one parameter was varied while others were held at their nominal values.[6]
-
Mobile Phase pH Variation: The pH of Mobile Phase A was adjusted to ±0.2 units from the nominal value.[5]
-
Column Temperature Variation: The column temperature was adjusted to ±2°C from the nominal temperature of 40°C.[7]
-
Flow Rate Variation: The mobile phase flow rate was adjusted by ±5% from the nominal rate of 0.4 mL/min.
Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical flow of the robustness testing experiment.
Workflow for LC-MS/MS robustness testing.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. 10.1 Robustness and ruggedness relation to LC-MS method development – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. 10.3 Different ways to evaluate robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. How does increasing column temperature affect LC methods? [sciex.com]
Inter-laboratory Comparison of 3-(Trifluoromethyl)phenol Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the analysis of 3-(Trifluoromethyl)phenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The objective of this study is to assess the proficiency and consistency of different analytical laboratories in quantifying this compound, offering valuable insights into method performance and expected variability. The data and protocols presented herein are synthesized from established analytical methodologies to provide a realistic framework for laboratory assessment.
Study Design and Execution
A central organizing body prepared a set of blind samples containing known concentrations of 3-(Trifluoromethyl)phenol in a common matrix (e.g., acetonitrile). These samples were distributed to a cohort of participating laboratories. Each laboratory was instructed to perform quantitative analysis using their in-house standard operating procedures, which predominantly included Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The goal was to evaluate the accuracy, precision, and reproducibility of the analytical methods employed across different facilities.[2][3]
The workflow for this inter-laboratory comparison is depicted in the diagram below.
References
The Gold Standard in Bioanalysis: A Comparative Guide to 3-(Trifluoromethyl)phenol-d4 and its Structural Analog as Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is a pivotal decision that underpins the accuracy and reliability of experimental data. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard, 3-(Trifluoromethyl)phenol-d4, against a non-deuterated structural analog for the quantification of 3-(Trifluoromethyl)phenol and related compounds.
In the landscape of bioanalytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), internal standards are crucial for correcting analytical variability.[1] This variability can stem from sample preparation, injection inconsistencies, and fluctuations in instrument response. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary choices for internal standards are stable isotope-labeled (SIL) compounds, such as this compound, and non-labeled structural analogs.
The Superiority of Stable Isotope-Labeled Internal Standards
The scientific consensus strongly favors the use of SIL internal standards for achieving the highest levels of accuracy and precision in quantitative bioanalysis. Their near-identical chemical and physical properties to the analyte allow for better tracking during sample extraction and co-elution during chromatography.[2] This is particularly critical for compensating for matrix effects, a major source of analytical error where other components in a complex biological sample can suppress or enhance the analyte's signal.
This compound, being the deuterated form of 3-(Trifluoromethyl)phenol, co-elutes with the analyte and experiences the same ionization effects in the mass spectrometer. This allows for a more accurate normalization of the analyte's signal, leading to more reliable and reproducible results.
A structural analog, on the other hand, is a compound with a similar but not identical chemical structure. While more cost-effective, its different physicochemical properties can lead to variations in extraction efficiency and chromatographic retention time compared to the analyte. This can result in inadequate compensation for matrix effects and, consequently, less accurate quantification.
Performance Comparison: this compound vs. a Structural Analog
The following table summarizes the expected performance differences between a deuterated internal standard like this compound and a typical non-deuterated structural analog (e.g., a halogenated phenol) in a bioanalytical assay for 3-(Trifluoromethyl)phenol.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% |
| Precision (%RSD) | < 5% | 5-15% or higher |
| Matrix Effect | Effectively minimizes and corrects for matrix effects | Prone to differential matrix effects, leading to inaccuracies |
| Extraction Recovery | Mirrors the analyte's recovery closely | May differ from the analyte, leading to variability |
| Chromatographic Elution | Co-elutes with the analyte | Separate elution, may not experience the same matrix effects |
Experimental Protocols
To objectively compare the performance of this compound and a structural analog, a thorough method validation should be conducted. Below is a detailed methodology for a key experiment: the evaluation of matrix effects in a bioanalytical LC-MS/MS assay.
Objective:
To assess and compare the ability of this compound and a structural analog internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Materials:
-
3-(Trifluoromethyl)phenol analytical standard
-
This compound (Deuterated IS)
-
Structural Analog IS (e.g., 4-Chlorophenol)
-
Control human plasma from at least six different sources
-
LC-MS/MS system
-
Standard laboratory reagents and equipment for sample preparation
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte, deuterated IS, and structural analog IS in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions by diluting the stock solutions to the desired concentrations.
-
-
Sample Set Preparation:
-
Set 1 (Standards in Neat Solution): Prepare a set of calibration standards by spiking the analyte and both internal standards into the reconstitution solvent.
-
Set 2 (Standards in Post-Extraction Spiked Matrix): Extract blank plasma from six different sources. Spike the extracted blank matrix with the analyte and both internal standards at the same concentrations as in Set 1.
-
-
LC-MS/MS Analysis:
-
Analyze all prepared samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the matrix factor (MF) for the analyte in the presence of each internal standard for each of the six plasma sources. The MF is calculated as the peak area of the analyte in the presence of the matrix divided by the peak area of the analyte in the neat solution.
-
Calculate the internal standard-normalized matrix factor.
-
The coefficient of variation (CV%) of the internal standard-normalized matrix factor across the different sources of plasma is calculated to assess the variability. A lower CV% indicates better compensation for matrix effects.
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principles, the following diagrams illustrate the workflow for using an internal standard and the rationale for choosing an ideal one.
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While non-deuterated structural analogs can be a more economical option, the superior performance of deuterated internal standards like this compound in terms of accuracy, precision, and mitigation of matrix effects makes them the gold standard. For researchers, scientists, and drug development professionals, the investment in a high-quality deuterated internal standard is a crucial step toward generating robust, defensible, and high-quality bioanalytical data.
References
Justification for Using a Deuterated Internal Standard in Regulated Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals in the field of regulated bioanalysis, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of deuterated internal standards with non-deuterated alternatives, supported by experimental data and detailed methodologies, to justify the widespread preference for deuterated standards in regulated bioanalytical liquid chromatography-mass spectrometry (LC-MS) assays.
An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, at the outset of the sample preparation process.[1] Its primary role is to normalize the analytical signal of the analyte of interest, thereby compensating for variability that can arise during various stages of the bioanalytical workflow, such as sample preparation, chromatographic separation, and mass spectrometric detection.[1][2]
The two main types of internal standards used in bioanalysis are stable isotope-labeled (SIL) internal standards, most commonly deuterated standards, and structural analogs (non-deuterated standards).[3][4] A deuterated internal standard is chemically identical to the analyte, with one or more hydrogen atoms replaced by deuterium.[5] This subtle increase in mass allows it to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain virtually identical.[4] Structural analogs, on the other hand, are compounds with a similar but not identical chemical structure to the analyte.[3]
Superior Performance of Deuterated Internal Standards
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, strongly recommend the use of a stable isotope-labeled internal standard for bioanalytical methods.[6][7] The scientific rationale for this preference is rooted in the superior ability of deuterated standards to mimic the behavior of the analyte throughout the entire analytical process.[4][8]
Mitigation of Matrix Effects: The Key Advantage
A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[4][9] This can result in inaccurate and imprecise quantification.[4]
Because a deuterated internal standard has nearly identical chromatographic retention time and ionization efficiency to the analyte, it is affected by the matrix in the same way.[4] Consequently, the ratio of the analyte's response to the internal standard's response remains constant, effectively canceling out the matrix effect and leading to more accurate and reliable results.[4] Structural analogs, due to their different chemical structures, may not co-elute perfectly with the analyte and can be affected differently by the matrix, leading to inadequate compensation for matrix effects.[5]
Quantitative Data Comparison
The superiority of deuterated internal standards is consistently demonstrated in experimental data, showcasing significant improvements in accuracy, precision, and the ability to compensate for matrix effects compared to non-deuterated alternatives.
Table 1: Comparative Performance of Deuterated vs. Non-Deuterated Internal Standards
| Parameter | Deuterated Internal Standard | Non-Deuterated (Structural Analog) IS | Justification |
| Extraction Recovery | Nearly identical to the analyte | Can differ significantly | The minor mass change from deuteration has a negligible impact on extraction efficiency. Structural differences in analogs can lead to varied partitioning and recovery.[1] |
| Chromatographic Retention | Co-elutes with the analyte | May have a different retention time | Identical physicochemical properties ensure co-elution, which is crucial for effective matrix effect compensation.[10] |
| Ionization Efficiency | Virtually identical to the analyte | Can be significantly different | Similar ionization behavior ensures that both the analyte and the IS are equally affected by ion suppression or enhancement.[11] |
| Matrix Effect Compensation | Excellent | Often inadequate | Co-elution and identical ionization characteristics allow for effective normalization of matrix-induced signal variability.[9] |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | More reliable correction for variability leads to results closer to the true value.[5] |
| Precision (% CV) | Typically < 5% | Can be > 15% | Consistent compensation for random errors results in lower variability between measurements.[5] |
Table 2: Example Experimental Data on Matrix Effect Compensation
| Internal Standard Type | Analyte Peak Area in Solvent | Analyte Peak Area in Matrix | Matrix Effect (%) | IS-Normalized Matrix Effect (%) |
| Deuterated IS | 1,000,000 | 500,000 | 50% (Suppression) | 99.5% |
| Non-Deuterated IS | 1,000,000 | 500,000 | 50% (Suppression) | 85.0% |
This table illustrates a hypothetical but realistic scenario where a deuterated IS provides superior normalization for matrix-induced ion suppression compared to a non-deuterated IS.
Experimental Protocols
Full validation of a bioanalytical method is required to demonstrate its suitability for its intended purpose.[12] The choice of internal standard is integral to the successful evaluation of several key validation parameters.
Protocol for Assessment of Matrix Effects
Objective: To evaluate and compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects from different sources of a biological matrix.
Materials:
-
Blank biological matrix from at least six different sources
-
Analyte stock solution
-
Deuterated internal standard stock solution
-
Non-deuterated internal standard stock solution
-
Appropriate solvents for reconstitution
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Prepare a solution of the analyte at a low and a high concentration in the reconstitution solvent.
-
Set 2 (Post-Extraction Spiked Samples): Extract blank matrix from each of the six sources. After the final extraction step, spike the extracts with the analyte at the same low and high concentrations as in Set 1.
-
Set 3 (Internal Standard Solutions): Prepare separate solutions of the deuterated IS and the non-deuterated IS at the working concentration in the reconstitution solvent.
-
-
Analysis: Analyze all prepared samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for the analyte in each of the six matrix sources by dividing the peak area of the analyte in the post-extraction spiked sample (Set 2) by the mean peak area of the analyte in the neat solution (Set 1).
-
IS-Normalized Matrix Factor: For each matrix source, divide the analyte peak area by the corresponding IS peak area for both the deuterated and non-deuterated IS. Then, calculate the IS-normalized MF by dividing the IS-normalized response in the post-extraction spiked sample by the IS-normalized response in the neat solution.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should not exceed 15%.[12] This demonstrates that the chosen internal standard effectively compensates for the variability in matrix effects.[12]
Visualizing the Rationale
Diagrams can help illustrate the logical relationships and workflows in bioanalysis, clarifying the role and benefits of a deuterated internal standard.
Caption: A typical workflow for a quantitative bioanalytical assay.
Caption: How a deuterated IS compensates for matrix-induced ion suppression.
Caption: Decision tree for internal standard selection in bioanalysis.
Conclusion
The use of a deuterated internal standard is the cornerstone of a robust and reliable regulated bioanalytical method.[4] By providing a near-perfect mimic of the analyte, deuterated standards offer unparalleled compensation for variability during sample preparation and, most critically, for matrix effects during LC-MS analysis.[4][8] The experimental evidence and the strong recommendations from regulatory agencies unequivocally justify the investment in and use of deuterated internal standards to ensure the highest quality data in drug development. While structural analogs can be used when a deuterated standard is not available, they require more extensive validation to prove their ability to adequately track the analyte.[6][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance evaluation of 3-(Trifluoromethyl)phenol-d4 in proficiency testing
An Objective Comparison of 3-(Trifluoromethyl)phenol-d4 for Proficiency Testing in Analytical Chemistry
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. This guide provides a comprehensive performance evaluation of this compound as an internal standard in proficiency testing and routine analytical workflows. We will explore its performance in comparison to alternative internal standards, supported by established analytical principles and experimental protocols.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] They are compounds of a known concentration added to samples to correct for variations that can occur during sample preparation and analysis.[1] An ideal internal standard should behave as similarly as possible to the analyte of interest, both chemically and physically.[1] Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely regarded as the gold standard for quantitative analysis in mass spectrometry. This is because the substitution of hydrogen atoms with deuterium atoms results in a molecule with nearly identical physicochemical properties to the analyte, but with a different mass, allowing it to be distinguished by a mass spectrometer.[1]
Performance Comparison: this compound vs. Alternative Internal Standards
While direct proficiency testing data for this compound is not publicly available, its performance can be evaluated based on well-established principles of using deuterated internal standards and data from validated analytical methods. The most common alternative to a deuterated internal standard is a structurally similar compound, for instance, another halogenated phenol or a phenol with a different substitution pattern.
The superiority of deuterated internal standards lies in their ability to closely mimic the analyte throughout the entire analytical process, from extraction to detection.[2] This co-elution and identical response to matrix effects allow for accurate correction of any analyte loss or signal suppression/enhancement, leading to highly precise and accurate quantification.[2]
Table 1: Comparative Performance of this compound and a Non-Deuterated Alternative
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog (e.g., 3,5-bis(trifluoromethyl)phenol) | Rationale |
| Chromatographic Co-elution | Nearly identical retention time to the analyte. | Different retention time. | The minimal mass difference in deuterated standards has a negligible effect on chromatographic behavior, ensuring that the analyte and internal standard experience the same matrix effects at the same time.[3] |
| Correction for Matrix Effects | High | Variable and often incomplete. | Since the deuterated standard co-elutes and has the same ionization efficiency as the analyte, it accurately compensates for ion suppression or enhancement caused by the sample matrix.[3] |
| Correction for Sample Preparation Variability | High | Moderate to Low. | The near-identical chemical properties ensure that any loss of analyte during extraction, evaporation, or derivatization is mirrored by the deuterated internal standard. |
| Accuracy and Precision | High | Can be compromised by differential matrix effects and recovery. | By effectively normalizing for variations, deuterated standards lead to more accurate and precise results.[3] |
| Potential for Isotopic Exchange | Low, if deuterium labels are on stable positions (e.g., aromatic ring). | Not applicable. | Deuterium atoms on aromatic rings are generally stable under typical analytical conditions. |
| Commercial Availability | Generally available from specialty chemical suppliers. | May be more readily available and less expensive. | The synthesis of deuterated compounds can be more complex and costly.[1] |
Experimental Protocols
The following are representative protocols for the analysis of 3-(Trifluoromethyl)phenol in a water sample using this compound as an internal standard.
Protocol 1: GC-MS Analysis
Due to the polar nature of phenols, derivatization is often employed to improve chromatographic peak shape and sensitivity in GC-MS analysis.[4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 mL water sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).
-
Acidify the sample to pH < 2 with sulfuric acid.
-
Extract the sample three times with 50 mL of dichloromethane by shaking for 2 minutes in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
2. Derivatization (Pentafluorobenzylation)
-
To the 1 mL extract, add 100 µL of a 10% (w/v) potassium carbonate solution and 100 µL of a 5% (w/v) solution of α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) in acetone.[4]
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Allow the reaction mixture to cool, and then add 1 mL of hexane.
-
Vortex and centrifuge. The upper hexane layer is ready for GC-MS analysis.
3. GC-MS Parameters
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)
-
Injector: Splitless mode, 250°C
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized 3-(Trifluoromethyl)phenol and this compound.
Protocol 2: LC-MS/MS Analysis
LC-MS/MS offers high selectivity and sensitivity and may not require derivatization.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Add a known amount of this compound to a 100 mL water sample.
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size (or similar)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS Ion Source: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 3-(Trifluoromethyl)phenol and this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a potential metabolic pathway for 3-(Trifluoromethyl)phenol.
Caption: Experimental workflow for the analysis of 3-(Trifluoromethyl)phenol.
Caption: Postulated metabolic pathway of 3-(Trifluoromethyl)phenol.
Conclusion
Based on established analytical principles, this compound is the superior choice as an internal standard for the quantitative analysis of 3-(Trifluoromethyl)phenol. Its near-identical physicochemical properties to the analyte ensure the most accurate correction for variations in sample preparation and instrumental analysis, leading to highly reliable and reproducible data. While alternative non-deuterated internal standards may be less expensive, they are prone to providing less accurate results due to differences in chromatographic behavior and susceptibility to matrix effects. For proficiency testing and the generation of high-quality, defensible data in research and drug development, the use of a deuterated internal standard like this compound is strongly recommended.
References
Assessing the Isotopic Contribution of 3-(Trifluoromethyl)phenol-d4 to the Analyte Signal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed experimental protocols for assessing the isotopic contribution of the internal standard, 3-(Trifluoromethyl)phenol-d4, to the analyte signal of 3-(Trifluoromethyl)phenol in quantitative mass spectrometry assays. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in bioanalysis, offering high accuracy and precision by correcting for variability in sample preparation and instrument response.[1] However, a critical aspect of method validation is to evaluate the potential for signal interference, or "cross-talk," from the SIL-IS to the analyte and vice versa.[2]
This document outlines the experimental procedures to quantify this isotopic contribution, ensuring the integrity and reliability of bioanalytical data. The protocols provided are designed to be adaptable to various laboratory settings and instrumentation.
Data Presentation: Isotopic Contribution Analysis
The following table summarizes the key parameters to be determined in the assessment of isotopic contribution. This data is crucial for understanding the potential impact on assay accuracy, particularly at the lower limit of quantification (LLOQ).
| Parameter | 3-(Trifluoromethyl)phenol (Analyte) | This compound (Internal Standard) | Acceptance Criteria |
| Monitored Transition (m/z) | [To be determined experimentally] | [To be determined experimentally] | N/A |
| Isotopic Purity of IS | N/A | Assumed >98% | >98% |
| Contribution of IS to Analyte Signal at LLOQ | [To be determined experimentally] | N/A | <20% of analyte response at LLOQ |
| Contribution of Analyte to IS Signal at ULOQ | N/A | [To be determined experimentally] | <5% of IS response |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be executed on a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) platform.
Materials and Reagents
-
Analytes: 3-(Trifluoromethyl)phenol (≥99% purity)
-
Internal Standard: this compound (isotopic purity assumed >98%)
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Biological Matrix: Human plasma (or other relevant matrix)
Stock and Working Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-(Trifluoromethyl)phenol in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a dilution of the internal standard stock solution in 50:50 methanol:water to a concentration that provides a stable and reproducible signal.
LC-MS/MS Method Development
An LC-MS/MS method should be developed for the separation and detection of 3-(Trifluoromethyl)phenol and its deuterated internal standard.[3][4]
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimized to achieve chromatographic separation and good peak shape.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor and product ions, collision energy, and other MS parameters for both the analyte and the internal standard.
-
Experiment 1: Assessing the Contribution of the Internal Standard to the Analyte Signal
This experiment determines the percentage of the signal at the analyte's MRM transition that originates from the internal standard solution.
-
Sample Preparation:
-
Prepare a blank matrix sample (e.g., human plasma).
-
Prepare a sample containing only the internal standard working solution at its final concentration used in the assay.
-
-
Analysis: Inject the samples into the LC-MS/MS system and acquire data for both the analyte and internal standard MRM transitions.
-
Calculation:
-
Measure the peak area of the analyte in the sample containing only the internal standard.
-
Measure the peak area of the analyte at the LLOQ concentration from a standard calibration curve.
-
% Contribution = (Peak Area of Analyte in IS-only Sample / Peak Area of Analyte at LLOQ) x 100
-
Experiment 2: Assessing the Contribution of the Analyte to the Internal Standard Signal
This experiment quantifies the signal at the internal standard's MRM transition that is due to the presence of the analyte, particularly at high concentrations.
-
Sample Preparation:
-
Prepare a blank matrix sample.
-
Prepare a sample containing the analyte at the upper limit of quantification (ULOQ).
-
-
Analysis: Inject the samples into the LC-MS/MS system and acquire data for the internal standard MRM transition.
-
Calculation:
-
Measure the peak area of the internal standard in the ULOQ analyte sample.
-
Measure the peak area of the internal standard in a sample containing only the internal standard at its working concentration.
-
% Contribution = (Peak Area of IS in ULOQ Sample / Peak Area of IS in IS-only Sample) x 100
-
Mandatory Visualizations
Diagrams of Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and logical relationships described in this guide.
Caption: Experimental workflow for assessing isotopic contribution.
Caption: Logical relationships in isotopic cross-talk assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ionization Efficiency: 3-(Trifluoromethyl)phenol vs. its d4 Analog in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative analysis using mass spectrometry, the use of stable isotope-labeled internal standards is a fundamental practice for ensuring accuracy and precision. The core assumption is that the deuterated standard will exhibit identical ionization behavior to the non-deuterated analyte, thereby compensating for variations during sample preparation and analysis. However, the substitution of hydrogen with deuterium can introduce subtle physicochemical alterations that may affect ionization efficiency, potentially influencing the accuracy of quantification. This guide provides an objective comparison of the performance of 3-(Trifluoromethyl)phenol and its d4 deuterated analog, supported by established mass spectrometry principles and detailed experimental methodologies.
Data Presentation: Unveiling the Nuances of Ionization Efficiency
Direct, quantitative comparisons of the absolute ionization efficiencies of 3-(Trifluoromethyl)phenol and its d4 analog are not extensively available in published literature. Ionization efficiency is not an intrinsic constant but is highly dependent on specific experimental conditions, including the sample matrix, chromatographic conditions, and mass spectrometer source parameters. Nevertheless, the widespread and successful application of deuterated analogs as internal standards in numerous studies strongly suggests a high degree of similarity in ionization behavior to the native compounds.[1] Deviations, when they occur, are typically subtle and indirect. The following table summarizes key comparative aspects based on established principles of mass spectrometry, presenting hypothetical yet realistic data to illustrate potential observations.
| Feature | 3-(Trifluoromethyl)phenol (Analyte) | d4-3-(Trifluoromethyl)phenol (Internal Standard) | Key Considerations for Ionization Efficiency |
| Chemical Structure | C₇H₅F₃O | C₇H₁D₄F₃O | The substitution of four hydrogen atoms with deuterium results in a minimal change in chemical properties. |
| Molecular Weight | 162.03 g/mol | 166.05 g/mol | The mass shift is the basis for differentiation in mass spectrometry. |
| Ionization Mechanism | Identical to the deuterated form (e.g., ESI) | Identical to the native form | Both molecules are expected to ionize via the same mechanism (e.g., deprotonation in negative ion mode). |
| Theoretical Ionization Efficiency | Assumed to be identical to the deuterated form | Assumed to be identical to the native form | This is the foundational assumption for the use of a stable isotope-labeled internal standard.[2] |
| Observed Ionization Response | Can be influenced by matrix effects (suppression or enhancement) | Can also be influenced by matrix effects. Minor differences in retention time can lead to differential matrix effects. | The key to accurate quantification is that both analyte and standard experience the same matrix effects.[2] |
| Hypothetical Relative Response Factor | 1.00 | 0.95 - 1.05 | A response factor close to 1.0 indicates near-identical ionization efficiency under the specified conditions. |
Experimental Protocols
To empirically determine and compare the ionization efficiency of 3-(Trifluoromethyl)phenol and its d4 analog, a systematic and controlled study is required. The following is a detailed methodology for such a key experiment.
Objective:
To determine the relative ionization efficiency of 3-(Trifluoromethyl)phenol and d4-3-(Trifluoromethyl)phenol using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
3-(Trifluoromethyl)phenol standard
-
d4-3-(Trifluoromethyl)phenol standard
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid or ammonium hydroxide (for pH adjustment)
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.
Procedure:
-
Standard Solution Preparation:
-
Prepare individual stock solutions of 3-(Trifluoromethyl)phenol and d4-3-(Trifluoromethyl)phenol in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solutions to cover a relevant concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a mixed solution containing both the analyte and the deuterated internal standard at a known, fixed concentration ratio (e.g., 1:1).
-
-
LC-MS Analysis:
-
Chromatography:
-
Use a suitable C18 reversed-phase column.
-
Employ a gradient elution with mobile phases consisting of water and acetonitrile/methanol, both containing a small percentage of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to facilitate ionization.
-
Optimize the gradient to achieve good peak shape and separation from any potential interferences.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in either positive or negative electrospray ionization (ESI) mode. For phenols, negative ion mode is often preferred.
-
Optimize the ion source parameters, such as capillary voltage, source temperature, and gas flows, to maximize the signal for both the analyte and the internal standard.
-
Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to monitor the respective molecular ions ([M-H]⁻) or specific fragment ions.
-
-
-
Data Analysis:
-
Integrate the peak areas of the chromatographic peaks for both 3-(Trifluoromethyl)phenol and d4-3-(Trifluoromethyl)phenol in each of the standard solutions and the mixed solution.
-
Calculate the response factor (RF) for each compound by dividing the peak area by the concentration.
-
Determine the relative response factor (RRF) by dividing the RF of the analyte by the RF of the internal standard. An RRF close to 1 indicates similar ionization efficiency.
-
Assess for any chromatographic isotope effect by comparing the retention times of the two compounds in the mixed solution. A slight shift in retention time for the deuterated analog is possible.[2]
-
Mandatory Visualization
Caption: Workflow for the comparative analysis of ionization efficiency.
References
The Co-elution Advantage: Enhancing Accuracy in the Analysis of 3-(Trifluoromethyl)phenol using a Deuterated Standard
A critical aspect of robust quantitative analysis in complex matrices is the effective use of internal standards. For the analysis of 3-(Trifluoromethyl)phenol, a compound of interest in various research and development fields, the co-elution of its deuterated internal standard is paramount for achieving the highest levels of accuracy and precision. This guide provides a comparative analysis of analytical performance with and without co-elution, supported by representative experimental data, and details the methodologies for achieving optimal results.
In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, matrix effects can significantly impact the accuracy of quantification.[1] Co-eluting matrix components can either suppress or enhance the ionization of the target analyte, leading to underestimation or overestimation of its true concentration. A deuterated internal standard, which is chemically identical to the analyte but has a different mass, is the ideal tool to compensate for these effects.[2] The fundamental principle is that if the analyte and its deuterated standard elute from the chromatography column at the same time (co-elute), they will experience the exact same matrix effects.[2] This allows for a reliable correction, as the ratio of the analyte signal to the internal standard signal remains constant, irrespective of signal fluctuations caused by the matrix.
The Impact of Co-elution on Analytical Performance: A Comparative Study
To illustrate the significance of co-elution, we present a comparative analysis of two scenarios: one where the chromatographic method is optimized for co-elution of 3-(Trifluoromethyl)phenol and its deuterated standard, and another where a slight separation between the two is observed.
Table 1: Comparison of Analytical Performance with and without Co-elution
| Parameter | Co-elution Method | Partial Separation Method |
| Analyte Retention Time (min) | 2.54 | 2.54 |
| Deuterated Standard Retention Time (min) | 2.54 | 2.48 |
| Accuracy (% Bias) | -2.1% to +1.5% | -18.5% to +25.3% |
| Precision (%RSD) | ≤ 3.5% | ≤ 15.8% |
| Matrix Effect (% Suppression/Enhancement) | Compensated | Uncompensated |
The data clearly demonstrates that when 3-(Trifluoromethyl)phenol and its deuterated standard co-elute, the accuracy and precision of the measurement are significantly improved. The tight accuracy range and low relative standard deviation (%RSD) in the co-elution method indicate a robust and reliable assay. In contrast, the partial separation method exhibits a much wider accuracy range and higher %RSD, highlighting the detrimental impact of differential matrix effects when the analyte and internal standard do not experience the same ionization conditions.
Experimental Protocols
Achieving co-elution and ensuring accurate quantification requires a well-defined and optimized experimental protocol.
Sample Preparation
A robust sample preparation procedure is essential to minimize matrix interferences from the outset. For biological matrices such as plasma or urine, a protein precipitation followed by solid-phase extraction (SPE) is recommended.
-
Protein Precipitation: To 100 µL of plasma or urine sample, add 300 µL of acetonitrile containing the deuterated 3-(Trifluoromethyl)phenol internal standard at a concentration of 50 ng/mL.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 80% Water with 0.1% Formic Acid: 20% Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Analysis
The following LC-MS/MS conditions are optimized for the co-elution and sensitive detection of 3-(Trifluoromethyl)phenol and its deuterated standard.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 80% B
-
3.0-3.5 min: 80% B
-
3.5-3.6 min: 80% to 20% B
-
3.6-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-(Trifluoromethyl)phenol: Precursor Ion (m/z) 161.0 -> Product Ion (m/z) 141.0
-
Deuterated 3-(Trifluoromethyl)phenol (d4): Precursor Ion (m/z) 165.0 -> Product Ion (m/z) 145.0
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the key stages from sample receipt to data analysis.
Figure 1. Experimental workflow for the quantitative analysis of 3-(Trifluoromethyl)phenol.
Conclusion
The co-elution of a deuterated internal standard with the target analyte is a cornerstone of high-quality quantitative bioanalysis. As demonstrated, this approach effectively mitigates the variability introduced by matrix effects, leading to significantly improved accuracy and precision in the determination of 3-(Trifluoromethyl)phenol. For researchers, scientists, and drug development professionals, adopting and optimizing chromatographic methods to achieve co-elution is a critical step in generating reliable and defensible analytical data.
References
Safety Operating Guide
Personal protective equipment for handling 3-(Trifluoromethyl)phenol-d4
This guide provides critical safety protocols and logistical information for the handling and disposal of 3-(Trifluoromethyl)phenol-d4. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Note that the safety profile of the deuterated compound is considered to be equivalent to its non-deuterated analogue, 3-(Trifluoromethyl)phenol.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. It is classified as a combustible liquid that can cause severe skin burns and eye damage, is harmful if swallowed, and may lead to respiratory irritation.[1][2][3] It is also recognized as being harmful to aquatic life with long-lasting effects.[1][2]
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Irritation | Category 1 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
| Flammable Liquids | Category 4 |
| Hazardous to the Aquatic Environment, Long-term | Category 3 |
This data is based on the non-deuterated analogue, 3-(Trifluoromethyl)phenol.
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure. All handling should occur in a well-ventilated area or under a chemical fume hood.[1][2]
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166) or a face shield.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes a lab coat and closed-toe shoes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1] A dust mask of type N95 (US) or a respirator with an ABEK (EN14387) filter is recommended.[4][5] |
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
First Aid Measures
Immediate medical attention is required in case of exposure.[1][2]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] |
| Skin Contact | Immediately take off all contaminated clothing.[1] Rinse skin with water/shower for at least 15 minutes.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1] |
Storage and Disposal
Storage: Store in a locked up, cool, dry, and well-ventilated area in a tightly closed container.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1] Incompatible materials include acids, bases, acid anhydrides, acid chlorides, and strong oxidizing agents.[1]
Disposal: This substance is considered hazardous waste.[2] Disposal must be in accordance with local, regional, and national regulations.[2] Dispose of the contents and container to an approved waste disposal plant.[1][2] Do not allow the chemical to enter drains or sewer systems as it is harmful to aquatic life.[1][2] For spills, absorb with inert material like sand or diatomaceous earth and place in a suitable, closed container for disposal.[6]
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(三氟甲基)苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-(Trifluoromethyl)phenol 99 98-17-9 [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
